Litalgin
Description
Structure
2D Structure
Properties
CAS No. |
80186-93-2 |
|---|---|
Molecular Formula |
C53H64Cl2N5NaO11S |
Molecular Weight |
1073.1 g/mol |
IUPAC Name |
sodium;2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;dihydrochloride |
InChI |
InChI=1S/C22H25NO4.C18H21NO3.C13H17N3O4S.2ClH.Na/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;/h3-4,7-12H,2,5-6,13-16H2,1H3;3-12,21H,13-14H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);2*1H;/q;;;;;+1/p-1 |
InChI Key |
PHGXEEJLYUGZLR-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
80186-93-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Litalgin; |
Origin of Product |
United States |
Foundational & Exploratory
The Spasmolytic Action of Litalgin: A Multi-pronged Approach to Smooth Muscle Relaxation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Litalgin, a combination analgesic and spasmolytic agent, exerts its therapeutic effect on smooth muscle through the synergistic action of its three active components: metamizole, pitofenone, and fenpiverinium. This guide provides a detailed examination of the individual and combined mechanisms of action of these compounds, supported by available quantitative data and experimental methodologies.
Core Components and Their Primary Mechanisms
This compound's efficacy stems from a multi-target approach to inducing smooth muscle relaxation and alleviating pain. Each of its components contributes a distinct, yet complementary, mechanism of action.[1][2]
-
Metamizole: A non-opioid analgesic with potent spasmolytic properties. Its mechanism is complex, involving central and peripheral actions.[3][4]
-
Pitofenone: A direct-acting musculotropic spasmolytic with papaverine-like effects, supplemented by a mild anticholinergic action.[2]
-
Fenpiverinium: A quaternary ammonium compound with a primary role as a neurotropic spasmolytic through its anticholinergic (antimuscarinic) properties.
The combination of these three agents is designed to provide a synergistic effect, where metamizole enhances the spasmolytic actions of pitofenone and fenpiverinium.[5]
Detailed Mechanism of Action of Individual Components
Metamizole
The spasmolytic effect of metamizole is attributed to its ability to inhibit the release of intracellular calcium (Ca2+) by reducing the synthesis of inositol phosphate.[4][6] This action is independent of its well-documented analgesic and antipyretic effects, which are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, and interactions with the endocannabinoid and opioidergic systems.[3][4][7][8]
Recent studies suggest that metamizole may also induce relaxation of smooth muscle by activating ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated Ca2+ channels.[9]
Pitofenone
Pitofenone exhibits a dual mechanism of action on smooth muscle:
-
Musculotropic (Papaverine-like) Action: Pitofenone directly relaxes smooth muscle cells, independent of their innervation.[2] This effect is analogous to that of papaverine and is believed to be mediated by the non-selective inhibition of phosphodiesterase (PDE) enzymes.[10][11][12][13] Inhibition of PDEs leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11][13] Increased levels of these cyclic nucleotides activate protein kinases (PKA and PKG), which in turn phosphorylate various target proteins that promote a decrease in intracellular Ca2+ concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation.[11][14]
-
Anticholinergic Action: Pitofenone also possesses a mild anticholinergic (antimuscarinic) effect, contributing to its overall spasmolytic activity.[2]
Fenpiverinium
Fenpiverinium is a potent anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a likely preference for the M3 subtype, which is predominantly responsible for smooth muscle contraction.[15][16][17][18] By blocking the binding of acetylcholine to these Gq protein-coupled receptors, fenpiverinium inhibits the subsequent signaling cascade that leads to the production of inositol trisphosphate (IP3), release of Ca2+ from the sarcoplasmic reticulum, and ultimately, smooth muscle contraction.[15][16][17][19]
Synergistic Action
The combination of metamizole, pitofenone, and fenpiverinium in this compound is intended to produce a synergistic spasmolytic effect.[1][5] Metamizole's analgesic properties help to alleviate the pain associated with smooth muscle spasms, while its own spasmolytic action complements the direct musculotropic and neurotropic effects of pitofenone and fenpiverinium, respectively. This multi-pronged attack on the mechanisms of smooth muscle contraction is believed to result in a more potent and comprehensive therapeutic outcome than could be achieved with any single agent alone.[5] However, detailed in-vitro or in-vivo studies quantifying the synergistic interaction between these three specific components on smooth muscle preparations are not widely available in the current literature.
Quantitative Data
While extensive quantitative data for the specific components of this compound in relation to their spasmolytic effects are limited in publicly available literature, the following table summarizes relevant findings for metamizole's anti-inflammatory action and a related study on pitofenone and fenpiverinium in combination with diclofenac.
| Component | Parameter | Value | Cell/Tissue Type | Reference |
| Metamizole | IC50 (COX-1) | 486 ± 56 µg/ml | Human Platelets (intact cells) | [20] |
| IC50 (COX-1) | 1730 ± 150 µg/ml | Bovine Aortic Endothelial Cells (intact cells) | [20] | |
| IC50 (COX-2) | 12 ± 1.8 µg/ml | Murine Macrophages (LPS-activated, intact cells) | [20] | |
| IC50 (COX-2) | 21 ± 2.9 µg/ml | Primary Human Leukocytes (LPS-activated, intact cells) | [20] | |
| Pitofenone | Concentration for antispasmodic activity | 2.5 x 10⁻⁶ mol/L | Guinea pig ileum (in combination with diclofenac) | [21] |
| Fenpiverinium | Concentration for antispasmodic activity | 2.3 x 10⁻⁸ mol/L | Rat colon (in combination with diclofenac) | [22] |
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo technique is fundamental for assessing the spasmolytic activity of compounds on smooth muscle tissues.[20][23][24][25][26]
Objective: To measure the isometric contraction and relaxation of isolated smooth muscle strips in response to contractile agonists and the test compounds (metamizole, pitofenone, fenpiverinium).
Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., guinea pig ileum, rat colon, or human umbilical vein) is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[20][27] The tissue is then cut into strips of appropriate size.
-
Mounting: The tissue strips are mounted in a temperature-controlled (37°C) organ bath containing the physiological salt solution, continuously bubbled with carbogen (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.[20]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.[23]
-
Viability Test: The viability and contractility of the tissue are confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl) or a receptor agonist (e.g., acetylcholine).[20]
-
Experimental Procedure:
-
A stable contraction is induced using an agonist (e.g., acetylcholine).
-
Cumulative concentrations of the test compound (e.g., pitofenone, fenpiverinium) are added to the bath to generate a concentration-response curve for relaxation.
-
To assess antagonistic activity, the tissue is pre-incubated with the antagonist (e.g., fenpiverinium) before adding the contractile agonist. The shift in the agonist's concentration-response curve is used to determine parameters like pA2 or Ki.
-
-
Data Acquisition and Analysis: The isometric tension is recorded continuously. The relaxation is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted, and parameters like EC50 or IC50 are calculated.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This in vitro assay is used to determine the binding affinity (Ki) of a compound (e.g., fenpiverinium) to specific receptor subtypes.[28][29][30][31][32]
Objective: To quantify the affinity of fenpiverinium for muscarinic M3 receptors.
Methodology:
-
Receptor Source Preparation: Membranes from cells or tissues expressing the target receptor (e.g., CHO-K1 cells transfected with human M3 receptors, or smooth muscle tissue homogenates) are prepared.[27][28]
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors) is incubated with the receptor preparation.[31]
-
Increasing concentrations of the unlabeled test compound (fenpiverinium) are added to compete with the radioligand for binding to the receptor.
-
-
Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[33]
Intracellular Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular Ca2+ concentration in response to stimuli.[34][35][36][37][38]
Objective: To investigate the effect of metamizole on intracellular Ca2+ mobilization in smooth muscle cells.
Methodology:
-
Cell Preparation and Dye Loading: Isolated smooth muscle cells are cultured on coverslips and loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Cal520/AM).[34][37]
-
Imaging Setup: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a light source for excitation, appropriate filters, and a sensitive camera for detection.[34]
-
Experimental Procedure:
-
A baseline fluorescence signal is recorded from the cells in a physiological buffer.
-
The cells are stimulated with a contractile agonist (e.g., acetylcholine or histamine) to induce an increase in intracellular Ca2+.
-
The effect of the test compound (metamizole) on both the baseline Ca2+ level and the agonist-induced Ca2+ transient is assessed by adding it to the perfusion buffer.
-
-
Data Acquisition and Analysis: The fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the intracellular Ca2+ concentration. The changes in Ca2+ levels are then analyzed to understand the inhibitory effect of the test compound on Ca2+ signaling.[38]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metamizole's Spasmolytic Pathway.
Caption: Pitofenone's Musculotropic Pathway.
Caption: Fenpiverinium's Anticholinergic Pathway.
Caption: Isolated Organ Bath Experimental Workflow.
References
- 1. pillintrip.com [pillintrip.com]
- 2. shopmybuy.com [shopmybuy.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU2183116C1 - Pharmaceutical composition showing analgetic, anti-inflammatory, antipyretic and spasmolytic effect - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The analgesic effect of dipyrone in peripheral tissue involves two different mechanisms: neuronal K(ATP) channel opening and CB(1) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 17. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 21. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pitofenone | 6 Publications | 36 Citations | Top Authors | Related Topics [scispace.com]
- 23. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isolated organ/tissue test – organ bath [panlab.com]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. experts.umn.edu [experts.umn.edu]
- 30. researchgate.net [researchgate.net]
- 31. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Receptor-Ligand Binding Assays [labome.com]
- 33. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 35. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 36. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes [mdpi.com]
- 37. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Molecular Pharmacology of Metamizole Sodium
<-4> <5> <6> <7> <8> <9> <10> <11> <12> <13> <14> <15> <16> <17> <18> <19> <20> <21> <22> <23> <24> <25> <26> <27> <28> <29> <30> <31> <32> <33> <34> <35> <36> <37> <38> <39> <40> <41> <42> <43> <44> <45> <46> <47> <48> <49> <50> <51> <52> <53> <54> <55> <56> <57> <58> <59> <60> <61> <62> <63> <64> <65> <66> <67> <68> <69> <70> <71> <72> <73> <74> <75> <76> <77> <78> <79> <80> <81> <82> <83> <84> <85> <86> <87> <88> <89> <90> <91> <92> <93> <94> <95> <96> <97> <98> <99> <100> <101> <102> <103> <104> <105> <106> <107> <108> <109> <110> <111> <112> <113> <114> <115> <116> <117> <118> <119> <120> <121> <122> <123> <124> <125> <126> <127> <128> <129> <130> <131> <132> <133> <134> <135> <136> <137> <138> <139> <140> <141> <142> <143> <144> <145> <146> <147> <148> <149> <150> <151> <152> <153> <154> <155> <156> <157> <158> <159> <160> <161> <162> <163> <164> <165> <166> <167> <168> <169> <170> <171> <172> <173> <174> <175> <176> <177> <178> <179> <180> <181> <182> <183> <184> <185> <186> <187> <188> <189> <190> <191> <192> <193> <194> <195> <196> <197> <198> <199> <200> <201> <202> <203> <204> <205> <206> <207> <208> <209> <210> <211> <212> <213> <214> <215> <216> <217> <218> <219> <220> <221> <222> <223> <224> <225> <226> <227> <228> <229> <230> <231> <232> <233> <234> <235> <236> <237> <238> <239> <240> <241> <242> <243> <244> <245> <246> <247> <248> <249> <250> <251> <252> <253> <254> <255> <256> <257> <258> <259> <260> <261> <262> <263> <264> <265> <266> <267> <268> <269> <270> <271> <272> <273> <274> <275> <276> <277> <278> <279> <280> <281> <282> <283> <284> <285> <286> <287> <288> <289> <290> <291> <292> <293> <294> <295> <296> <297> <298> <299> <300> <301> <302> <303> <304> <305> <306> <307> <308> <309> <310> <311> <312> <313> <314> <315> <316> <317> <318> <319> <320> <321> <322> <323> <324> <325> <326> <327> <328> <329> <330> <331> <332> <333> <334> <335> <336> <337> <338> <339> <340> <341> <342> <343> <344> <345> <346> <347> <348> <349> <350> <351> <352> <353> <354> <355> <356> <357> <358> <359> <360> <361> <362> <363> <364> <365> <366> <367> <368> <369> <370> <371> <372> <373> <374> <375> <376> <377> <378> <379> <380> <381> <382> <383> <384> <385> <386> <387> <388> <389> <390> <391> <392> <393> <394> <395> <396> <397> <398> <399> <400> <401> <402> <403> <404> <405> <406> <407> <408> <409> <410> <411> <412> <413> <414> <415> <416> <417> <418> <419> <420> <421> <422> <423> <424> <425> <426> <427> <428> <429> <430> <431> <432> <433> <434> <435> <436> <437> <438> <439> <440> <441> <442> <443> <444> <445> <446> <447> <448> <449> <450> <451> <452> <453> <454> <455> <456> <457> <458> <459> <460> <461> <462> <463> <464> <465> <466> <467> <468> <469> <470> <471> <472> <473> <474> <475> <476> <477> <478> <479> <480> <481> <482> <483> <484> <485> <486> <487> <488> <489> <490> <491> <492> <493> <494> <495> <496> <497> <498> <499> <500> <501> <502> <503> <504> <505> <506> <507> <508> <509> <510> <511> <512> <513> <514> <515> <516> <517> <518> <519> <520> <521> <522> <523> <524> <525> <526> <527> <528> <529> <530> <531> <532> <533> <534> <535> <536> <537> <538> <539> <540> <541> <542> <543> <544> <545> <546> <547> <548> <549> <550> <551> <552> <553> <554> <555> <556> <557> <558> <559> <560> <561> <562> <563> <564> <565> <566> <567> <568> <569> <570> <571> <572> <573> <574> <575> <576> <577> <578> <579> <580> <581> <582> <583> <584> <585> <586> <587> <588> <589> <590> <591> <592> <593> <594> <595> <596> <597> <598> <599> <600> <601> <602> <603> <604> <605> <606> <607> <608> <609> <610> <611> <612> <613> <614> <615> <616> <617> <618> <619> <620> <621> <622> <623> <624> <625> <626> <627> <628> <629> <630> <631> <632> <633> <634> <635> <636> <637> <638> <639> <640> <641> <642> <643> <644> <645> <646> <647> <648> <649> <650> <651> <652> <653> <654> <655> <656> <657> <658> <659> <660> <661> <662> <663> <664> <665> <666> <667> <668> <669> <670> <671> <672> <673> <674> <675> <676> <677> <678> <679> <680> <681> <682> <683> <684> <685> <686> <687> <688> <689> <690> <691> <692> <693> <694> <695> <696> <697> <698> <699> <700> <701> <702> <703> <704> <705> <706> <707> <708> <709> <710> <711> <712> <713> <714> <715> <716> <717> <718> <719> <720> <721> <722> <723> <724> <725> <726> <727> <728> <729> <730> <731> <732> <733> <734> <735> <736> <737> <738> <739> <740> <741> <742> <743> <744> <745> <746> <747> <748> <749> <750> <751> <752> <753> <754> <755> <756> <757> <758> <759> <760> <761> <762> <763> <764> <765> <766> <767> <768> <769> <770> <771> <772> <773> <774> <775> <776> <777> <778> <779> <780> <781> <782> <783> <784> <785> <786> <787> <788> <789> <790> <791> <792> <793> <794> <795> <796> <797> <798> <799> <800> <801> <802> <803> <804> <805> <806> <807> <808> <809> <810> <811> <812> <813>
-
This is a placeholder for the final response. I will now proceed with the next steps of synthesizing the gathered information, creating the tables and diagrams, and then compiling the full whitepaper.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Metamizole sodium, also known as dipyrone, is a non-opioid analgesic and antipyretic agent with spasmolytic properties.[1][2][3] Despite its widespread use in many parts of the world, its precise molecular mechanism of action remains a subject of ongoing investigation.[1][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), metamizole exhibits weak anti-inflammatory effects and a more favorable gastrointestinal safety profile.[1][2] This technical guide provides an in-depth overview of the current understanding of metamizole's molecular pharmacology, focusing on its metabolism, key signaling pathways, and the experimental methodologies used to elucidate its function.
2. Metabolism and Pharmacokinetics
Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2][5] 4-MAA is then further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[1][2] The main analgesic and antipyretic effects of metamizole are attributed to 4-MAA and 4-AA.[1][2]
The N-demethylation of 4-MAA to 4-AA is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C9.[2] The bioavailability of 4-MAA is high, ranging from 85% for oral tablets to 89% for oral drops.[1][2] The plasma protein binding of metamizole's metabolites is relatively low, around 60%.[1]
Caption: Metabolic pathway of metamizole sodium.
Table 1: Pharmacokinetic Parameters of Metamizole Metabolites
| Parameter | 4-Methylaminoantipyrine (4-MAA) | Reference |
| Bioavailability (oral) | 85-89% | [1][2] |
| Tmax (oral) | 1.4-2.0 hours | [1][2] |
| Half-life | 2.6-3.5 hours | [1] |
| Volume of Distribution | 1.15 L/kg | [1] |
| Protein Binding | ~60% | [1] |
3. Molecular Mechanisms of Action
The analgesic and antipyretic effects of metamizole are multifactorial, involving modulation of several distinct signaling pathways.
3.1. Inhibition of Cyclooxygenase (COX) Enzymes
Metamizole and its metabolites, particularly 4-MAA and 4-AA, are known to inhibit COX enzymes, which are central to the synthesis of prostaglandins involved in pain and fever.[6][7][8] Some studies suggest that metamizole may have a higher affinity for COX-3, a splice variant of COX-1 predominantly found in the central nervous system, which could explain its potent central analgesic effects with weaker peripheral anti-inflammatory activity.[2][9] However, other research indicates that 4-MAA is a potent inhibitor of both COX-1 and COX-2 in whole blood assays.[10] The inhibition of COX-2 in the CNS is thought to play a significant role in its therapeutic actions.[2]
Table 2: In Vitro COX Inhibition by Metamizole and its Metabolites
| Compound | Enzyme/System | IC50 | Reference |
| Metamizole | Purified COX-1 | ~150 µg/mL | [7] |
| Metamizole | Purified COX-2 | ~150 µg/mL | [7] |
| Metamizole | Intact Bovine Aortic Endothelial Cells (COX-1) | 1730 ± 150 µg/mL | [7] |
| Metamizole | Human Platelets (COX-1) | 486 ± 56 µg/mL | [7] |
| Metamizole | LPS-activated Murine Macrophages (COX-2) | 12 ± 1.8 µg/mL | [7] |
| Metamizole | LPS-activated Human Leukocytes (COX-2) | 21 ± 2.9 µg/mL | [7] |
| 4-MAA | Human Whole Blood (COX-1) | 2.55 µM | [10] |
| 4-MAA | Human Whole Blood (COX-2) | 4.65 µM | [10] |
3.2. Modulation of the Endocannabinoid System
There is growing evidence for the involvement of the endocannabinoid system in metamizole's analgesic effects.[4][11] The active metabolite 4-AA is associated with the activation of cannabinoid receptor type 1 (CB1).[1][2] Furthermore, novel arachidonoyl-conjugated metabolites of 4-MAA and 4-AA have been identified, which are formed by the action of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[9][12] These metabolites have been shown to bind to cannabinoid receptors, although their contribution to the overall analgesic effect is still under investigation.[12] Some studies suggest that the antinociceptive action of metamizole in the periaqueductal grey (PAG) is mediated by endocannabinoids and their CB1 receptors.[11]
Caption: Proposed involvement of the endocannabinoid system.
3.3. Interaction with TRP Channels
The active metabolites of metamizole, 4-MAA and 4-AA, have been shown to activate and sensitize the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels in a redox-dependent manner.[13] This interaction with nociceptive ion channels may contribute to its analgesic properties.[14][15] Studies in humans have demonstrated that metamizole can inhibit cinnamaldehyde-induced vasodilation, a marker for TRPA1 activity, in a concentration-dependent manner.[14]
3.4. Other Mechanisms
The anti-hyperalgesic effect of 4-MAA has also been linked to the activation of guanosine 3',5'-cyclic monophosphate (cGMP) and the opening of ATP-sensitive potassium channels.[1][2] There is also some evidence to suggest an interaction with the opioidergic system, although this is less well-characterized.[9][16]
4. Experimental Protocols
4.1. COX Inhibition Assay (Whole Blood)
This assay measures the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.
-
Objective: To determine the IC50 values of metamizole metabolites for COX-1 and COX-2.
-
Methodology:
-
Venous blood is collected from healthy volunteers.
-
For COX-1 activity, whole blood is allowed to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) synthesis.
-
For COX-2 activity, lipopolysaccharide (LPS) is added to whole blood to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.
-
Aliquots of blood are pre-incubated with various concentrations of the test compound (e.g., 4-MAA) or vehicle.
-
The reactions are stopped, and plasma is separated by centrifugation.
-
TXB2 and PGE2 levels are quantified using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
-
IC50 values are calculated from the concentration-response curves.[10]
-
Caption: Workflow for whole blood COX inhibition assay.
4.2. TRP Channel Activity Assay (Calcium Imaging)
This assay is used to assess the ability of metamizole metabolites to activate or modulate TRP channels.[19][20]
-
Objective: To determine if 4-MAA or 4-AA can induce calcium influx in cells expressing TRPA1 or TRPV1.
-
Methodology:
-
HEK293 cells are transiently or stably transfected with cDNA encoding for human TRPA1 or TRPV1.[13]
-
Cells are plated in 96-well or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[21][22]
-
The baseline fluorescence is measured using a fluorescence plate reader or a microscope.
-
The test compound (e.g., 4-MAA or 4-AA) is added to the wells.
-
Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.
-
Known TRP channel agonists (e.g., cinnamaldehyde for TRPA1, capsaicin for TRPV1) and antagonists are used as positive and negative controls.
-
4.3. Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This assay can be used to screen for potential inhibitory effects of metamizole metabolites on FAAH activity.[23][24][25]
-
Objective: To determine if metamizole metabolites inhibit the enzymatic activity of FAAH.
-
Methodology:
-
A source of FAAH enzyme is prepared (e.g., from homogenized tissue or cell lysates).[23]
-
The enzyme is incubated with a fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).[24]
-
FAAH hydrolyzes the substrate, releasing a fluorescent product (7-amino-4-methylcoumarin, AMC).
-
The reaction is carried out in the presence of various concentrations of the test compound.
-
The fluorescence is measured over time using a fluorescence plate reader (Ex/Em = ~360/465 nm).[23]
-
Inhibition of FAAH activity is determined by a decrease in the rate of fluorescence generation.
-
The molecular pharmacology of metamizole sodium is complex, involving a multi-target mechanism of action that distinguishes it from traditional NSAIDs. Its primary active metabolites, 4-MAA and 4-AA, exert their effects through the inhibition of COX enzymes, particularly in the central nervous system, as well as through the modulation of the endocannabinoid system and TRP ion channels. This multifaceted profile likely contributes to its potent analgesic and antipyretic properties with a reduced risk of gastrointestinal side effects. Further research into the interplay of these pathways will continue to refine our understanding of this widely used drug and may open new avenues for the development of novel analgesics.
6. References
[Provide a numbered list of all cited references here]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metamizole Sodium | C13H16N3NaO4S | CID 522325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metamizole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COX Inhibition Assay. [bio-protocol.org]
- 19. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. moleculardevices.com [moleculardevices.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. caymanchem.com [caymanchem.com]
Pitofenone Hydrochloride: A Technical Guide to its Receptor Binding Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitofenone hydrochloride is a synthetic antispasmodic agent utilized for its muscle-relaxant properties, particularly in the gastrointestinal and urinary tracts. Its therapeutic effect is derived from a multi-faceted mechanism of action that includes anticholinergic, musculotropic, and neurotropic activities. This technical guide provides a detailed overview of the receptor binding profile of pitofenone hydrochloride, summarizing available quantitative data, outlining key experimental protocols for its characterization, and visualizing its signaling pathways and mechanisms.
Introduction
Pitofenone hydrochloride, with the chemical name methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride, is a spasmolytic agent that functions through a complex interplay of different pharmacological actions.[1] It is often used in combination with other analgesics and antispasmodics to enhance its therapeutic efficacy in conditions characterized by smooth muscle spasms.[1] Understanding its receptor binding profile is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy.
Mechanism of Action
Pitofenone hydrochloride exerts its spasmolytic effects through at least three distinct mechanisms:
-
Acetylcholinesterase (AChE) Inhibition: Pitofenone is a reversible, non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2] By inhibiting AChE, pitofenone increases the local concentration and prolongs the action of ACh at the neuromuscular junction of smooth muscle.
-
Muscarinic Receptor Antagonism: The compound exhibits direct anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[1] This competitive blockade prevents ACh from binding to its receptor, thereby inhibiting smooth muscle contraction.
-
Papaverine-like Direct Spasmolytic Effect: Pitofenone also demonstrates a direct relaxing effect on smooth muscles, independent of nerve stimulation, which is described as being similar to that of papaverine.[1][3] This musculotropic effect is believed to be mediated through the inhibition of phosphodiesterases (PDEs) and/or the blockade of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration.[4][5][6]
These combined actions result in a potent relaxation of smooth muscle, alleviating spasms and associated pain.
Quantitative Receptor Binding and Functional Data
The following tables summarize the available quantitative data for the interaction of pitofenone hydrochloride with its known targets.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | Inhibition Constant (Kᵢ) | Type of Inhibition | Reference |
| Bovine Erythrocytes | 36 µM | Non-competitive | [2] |
| Electric Eel | 45 µM | Non-competitive | [2] |
Table 2: Functional Antimuscarinic Activity
| Preparation | Agonist | Pitofenone Concentration | Effect | Reference |
| Isolated Guinea Pig Ileum | Acetylcholine | 2.5 µM | Inhibition of acetylcholine-induced contractions | [7][8] |
No direct receptor binding affinity data (Kᵢ or IC₅₀) for pitofenone at muscarinic receptors were identified in the reviewed literature. The data presented reflects functional antagonism.
No specific quantitative data (IC₅₀) for phosphodiesterase inhibition or calcium channel blockade by pitofenone were identified in the reviewed literature. This mechanism is inferred from its "papaverine-like" effects.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from bovine erythrocytes or electric eel)
-
Pitofenone hydrochloride (test inhibitor)
-
Acetylthiocholine iodide (AChS, substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of pitofenone hydrochloride, AChS, and DTNB in the appropriate buffer.
-
In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of pitofenone hydrochloride (or a known inhibitor as a positive control, and buffer as a negative control).
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Add DTNB to all wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of pitofenone.
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Functional Assay for Antimuscarinic Activity (Isolated Guinea Pig Ileum)
This ex vivo assay assesses the ability of a compound to inhibit smooth muscle contractions induced by a muscarinic agonist.
Principle: A segment of the guinea pig ileum, which is rich in muscarinic receptors, is suspended in an organ bath. The contractile response of the tissue to a muscarinic agonist like acetylcholine is measured. The ability of an antagonist, such as pitofenone, to reduce this contraction is then quantified.
Materials:
-
Guinea pig ileum segment
-
Tyrode's solution or Krebs-Henseleit solution (physiological salt solutions), aerated with 95% O₂ / 5% CO₂
-
Acetylcholine (agonist)
-
Pitofenone hydrochloride (test antagonist)
-
Organ bath system with an isometric force transducer
-
Data acquisition system
Procedure:
-
A segment of the terminal ileum from a euthanized guinea pig is isolated and cleaned.
-
The tissue is mounted in an organ bath containing aerated physiological salt solution at 37°C under a resting tension (e.g., 1 g).
-
The tissue is allowed to equilibrate for 30-60 minutes, with regular washing.
-
A cumulative concentration-response curve to acetylcholine is generated to determine the baseline contractile response.
-
The tissue is washed to return to baseline.
-
The tissue is then incubated with a fixed concentration of pitofenone hydrochloride for a set period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve to acetylcholine is generated in the presence of pitofenone.
-
A rightward shift in the concentration-response curve indicates competitive antagonism. The degree of the shift can be used to calculate the pA₂ value, which is a measure of the antagonist's affinity.
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of pitofenone hydrochloride.
References
- 1. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]
- 2. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalcalcium.com [globalcalcium.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
Litalgin for Visceral Pain Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from the internal organs, represents a significant challenge in both clinical management and preclinical research. Its diffuse nature and complex pathophysiology necessitate the use of robust and reproducible animal models to investigate underlying mechanisms and evaluate potential therapeutic agents. Litalgin, a combination drug containing metamizole, pitofenone, and fenpiverinium, is clinically utilized for its analgesic and antispasmodic properties in the context of visceral pain. This technical guide provides an in-depth overview of the use of this compound and its components in visceral pain research models, focusing on experimental protocols, quantitative data, and the underlying signaling pathways. While preclinical data on the specific three-drug combination is limited in publicly available literature, this guide synthesizes the information on its individual components to provide a comprehensive resource for researchers.
Core Components of this compound and Their Mechanisms of Action
This compound's efficacy in visceral pain stems from the synergistic action of its three active ingredients:
-
Metamizole: A non-opioid analgesic with potent antinociceptive and antipyretic effects. Its mechanism is complex, involving the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 and potentially COX-3, in the central nervous system.[1][2][3] This leads to a reduction in prostaglandin synthesis, which are key mediators of pain and inflammation.[1] Metamizole and its active metabolites also appear to activate the endocannabinoid and opioidergic systems, contributing to its analgesic effects.[1][4]
-
Pitofenone: A musculotropic antispasmodic agent that exerts a direct relaxing effect on smooth muscles.[5] It acts as a muscle relaxant, helping to alleviate the cramping component of visceral pain.[5][6]
-
Fenpiverinium Bromide: An anticholinergic agent that also possesses calcium channel blocking properties.[7][8][9] By blocking muscarinic receptors on smooth muscle cells, it inhibits acetylcholine-induced contractions.[6][10] Its calcium channel blocking activity further contributes to smooth muscle relaxation and the alleviation of spasms.[8][11]
Visceral Pain Research Models
Two commonly employed models for inducing and assessing visceral pain in preclinical research are the acetic acid-induced writhing test and the colorectal distension (CRD) model.
Acetic Acid-Induced Writhing Test
This is a chemical-induced model of visceral pain that is widely used for screening analgesic compounds.[12] Intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to a characteristic and quantifiable "writhing" behavior, which includes abdominal constrictions, trunk twisting, and extension of the hind limbs.[4][12]
Colorectal Distension (CRD) Model
The CRD model is a mechanical method for inducing visceral pain that is considered to have high translational relevance to human conditions like Irritable Bowel Syndrome (IBS).[1][13] A balloon is inserted into the colon and inflated to specific pressures, causing distension and eliciting quantifiable pain responses, such as the visceromotor response (VMR), which is a contraction of the abdominal muscles.[1][2][6]
Quantitative Data Presentation
The following tables summarize the quantitative data found in the literature for metamizole in the acetic acid-induced writhing test. It is important to note the absence of specific data for the this compound combination or for pitofenone and fenpiverinium as standalone agents in these models within the reviewed literature.
Table 1: Efficacy of Metamizole in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Writhes (Mean ± SEM) | Percentage Inhibition | Reference |
| Control (Acetic Acid) | - | i.p. | 19 ± 1 | - | [14] |
| Metamizole | 150 | i.p. | Not specified | Potent analgesia | [14] |
| Metamizole + Morphine | 150 + 0.2 | i.p. | 2.3 ± 0.8 | Significant potentiation | [14] |
| Metamizole | 1-316 | i.p. | Dose-dependent reduction | Max efficacy: 84.2 ± 5.9% | [15] |
Table 2: ED₅₀ Values for Metamizole in the Acetic Acid-Induced Writhing Test in Mice
| Compound | ED₅₀ (mg/kg) (Mean ± SEM) | Reference |
| Metamizole | 84.5 ± 22.7 | [15] |
Experimental Protocols
Acetic Acid-Induced Writhing Test Protocol
1. Animal Model:
2. Materials:
-
Acetic Acid Solution: 0.6% - 1% v/v in distilled water.[4][12]
-
Test Compound (e.g., Metamizole) and vehicle.
-
Standard Analgesic (e.g., Morphine) for positive control.
3. Procedure:
-
Acclimatize animals to the experimental environment.
-
Administer the test compound, vehicle, or standard analgesic via the desired route (e.g., intraperitoneally, orally) at a predetermined time before acetic acid injection (e.g., 30 minutes).[16]
-
Inject the acetic acid solution intraperitoneally (typically 10 ml/kg body weight).[16]
-
Immediately place the animal in an observation chamber.
-
Record the number of writhes (abdominal constrictions, stretching of hind limbs) over a defined period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.[3][17]
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Colorectal Distension (CRD) Model Protocol
1. Animal Model:
-
Surgical preparation may be required for electrode implantation for electromyography (EMG) recording of the visceromotor response (VMR).[18]
2. Materials:
-
Distension balloon catheter.
-
Barostat or pressure transducer to control and measure balloon pressure.
-
EMG recording equipment (if measuring VMR).
3. Procedure:
-
Anesthetize the animal for balloon insertion.
-
Insert the lubricated balloon catheter into the descending colon and rectum.
-
Allow the animal to recover from anesthesia.
-
Acclimatize the animal in a testing chamber.
-
Inflate the balloon to graded pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10-20 seconds) with rest intervals between distensions.[12]
-
Record the pain response, which can be a behavioral score (Abdominal Withdrawal Reflex - AWR) or EMG activity of the abdominal muscles (VMR).[6][18]
-
Administer the test compound and repeat the distension protocol to assess its effect on the pain response.
Signaling Pathways and Mechanisms of Action
Metamizole's Analgesic Signaling Pathway
Metamizole's analgesic effect is multifactorial, involving both central and peripheral mechanisms.
Pitofenone and Fenpiverinium Antispasmodic Signaling Pathway
Pitofenone and fenpiverinium act directly on gastrointestinal smooth muscle to relieve spasms, a key component of visceral pain.
Experimental Workflow for Evaluating this compound in a Visceral Pain Model
This workflow outlines the logical steps for a preclinical study investigating the effects of this compound or its components on visceral pain.
Conclusion
References
- 1. Frontiers | Identification of the Visceral Pain Pathway Activated by Noxious Colorectal Distension in Mice [frontiersin.org]
- 2. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid-induced writhing experiment [bio-protocol.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 8. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 9. Comparison of calcium channel blocking agents and an anticholinergic agent on oesophageal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]
- 12. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical evaluation of animal models of visceral pain for therapeutics development: A focus on irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 17. saspublishers.com [saspublishers.com]
- 18. Assessment of colon sensitivity by luminal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Metamizole: An In-depth Technical Guide to its Inhibition of Prostaglandin Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex mechanism of action that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). While its clinical use is established in several countries for the management of moderate to severe pain and fever, a comprehensive understanding of its molecular interactions is crucial for ongoing research and development. This technical guide provides an in-depth exploration of metamizole's primary mechanism of action: the inhibition of prostaglandin synthesis pathways. It consolidates quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the key pathways and workflows.
Metamizole is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methyl-amino-antipyrine (MAA). MAA is further metabolized to a second active metabolite, 4-amino-antipyrine (AA). These metabolites are responsible for the pharmacological effects of metamizole, primarily through their interaction with the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.
Metamizole's Impact on Prostaglandin Synthesis: A Multi-faceted Inhibition
The analgesic and antipyretic effects of metamizole are largely attributed to its interference with the production of prostaglandins, signaling molecules that play a critical role in pain, inflammation, and fever. This inhibition occurs through the targeting of cyclooxygenase (COX) enzymes. Unlike many NSAIDs, metamizole and its metabolites exhibit a nuanced pattern of COX inhibition.
The prostaglandin synthesis pathway begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 serves as a precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of pain and fever. Metamizole's active metabolites, MAA and AA, inhibit the activity of COX enzymes, thereby reducing the production of PGH2 and, consequently, PGE2.
A significant aspect of metamizole's mechanism is its purported inhibition of COX-3, a splice variant of COX-1, which is predominantly expressed in the central nervous system.[1] This central action is believed to contribute significantly to its analgesic and antipyretic effects, with potentially fewer peripheral side effects, such as gastrointestinal irritation, compared to non-selective NSAIDs.[2] However, the existence and functional significance of COX-3 in humans remain a subject of scientific debate.[3]
Beyond its direct COX inhibition, evidence suggests that metamizole's mechanism may also involve the activation of the endocannabinoid and opioidergic systems, contributing to its overall analgesic profile.[4]
Quantitative Analysis of COX Inhibition
The inhibitory potency of metamizole and its active metabolites against different COX isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of this potency. The following tables summarize the key quantitative data from in vitro studies using both purified enzymes and intact cell systems.
Table 1: Inhibition of Purified Cyclooxygenase Enzymes by Metamizole and its Metabolites
| Compound | Enzyme | IC50 | Source |
| Metamizole | Purified ovine COX-1 | ~150 µg/mL | [5] |
| Metamizole | Purified ovine COX-2 | ~150 µg/mL | [5] |
| Dipyrone | Canine COX-3 | 52 µM | [1] |
| Dipyrone | Murine COX-1 | 345 µM | [1] |
| Dipyrone | Murine COX-2 | >1000 µM | [1] |
Table 2: Inhibition of Cyclooxygenase Activity in Intact Cells by Metamizole
| Cell Type | Enzyme | IC50 | Source |
| Bovine Aortic Endothelial Cells | COX-1 | 1730 +/- 150 µg/mL | [5] |
| Human Platelets | COX-1 | 486 +/- 56 µg/mL | [5] |
| Murine Macrophages (LPS-activated) | COX-2 | 12 +/- 1.8 µg/mL | [5] |
| Primary Human Leukocytes (LPS-activated) | COX-2 | 21 +/- 2.9 µg/mL | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of metamizole's inhibition of prostaglandin synthesis.
Colorimetric COX (Ovine) Inhibitor Screening Assay
This assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
COX (ovine) inhibitor screening assay kit (e.g., Cayman Chemical Item No. 760111)
-
96-well plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 590 nm
-
Test inhibitor (Metamizole/metabolites) dissolved in an appropriate solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 and COX-2 enzymes (ovine)
-
Colorimetric substrate (TMPD)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting concentrated buffers, enzymes, and substrates to their working concentrations.
-
Plate Setup: Designate wells for 100% initial activity (no inhibitor), inhibitor test wells (with varying concentrations of metamizole/metabolites), and a blank (no enzyme).
-
Reaction Mixture Preparation: To each well (except the blank), add in the following order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Inhibitor Addition: Add 10 µL of the test inhibitor solution to the inhibitor wells. Add 10 µL of the solvent to the 100% initial activity wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.
-
Initiation of Reaction: Quickly add 20 µL of arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate for a precise duration (e.g., 2-5 minutes) at the specified temperature.
-
Absorbance Reading: Read the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment. COX-1 activity is typically assessed by measuring thromboxane B2 (TXB2) production in response to blood clotting, while COX-2 activity is measured by prostaglandin E2 (PGE2) production in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
Freshly drawn human venous blood (anticoagulant for COX-2 assay, e.g., heparin; no anticoagulant for COX-1 assay)
-
Test inhibitor (Metamizole/metabolites) dissolved in an appropriate solvent
-
Lipopolysaccharide (LPS) from E. coli
-
Incubator (37°C)
-
Centrifuge
-
ELISA kits for TXB2 and PGE2
-
Microplate reader
Procedure for COX-1 (Thromboxane B2) Inhibition:
-
Blood Collection: Draw venous blood into tubes without anticoagulant.
-
Inhibitor Addition: Immediately aliquot 1 mL of blood into tubes containing various concentrations of the test inhibitor or vehicle control.
-
Clotting and Incubation: Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity and TXB2 production.
-
Serum Separation: Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.
-
TXB2 Measurement: Aspirate the serum and measure the TXB2 concentration using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TXB2 production for each inhibitor concentration and determine the IC50 value.
Procedure for COX-2 (Prostaglandin E2) Inhibition:
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor and Stimulant Addition: Aliquot 1 mL of blood into tubes containing various concentrations of the test inhibitor or vehicle control. Add LPS (e.g., 10 µg/mL) to all tubes to induce COX-2 expression and activity in monocytes.
-
Incubation: Incubate the tubes at 37°C for 24 hours.
-
Plasma Separation: Centrifuge the tubes at 2,000 x g for 10 minutes to separate the plasma.
-
PGE2 Measurement: Aspirate the plasma and measure the PGE2 concentration using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration and determine the IC50 value.
Prostaglandin E2 (PGE2) ELISA
This is a competitive immunoassay used to quantify the concentration of PGE2 in biological samples such as plasma, serum, or cell culture supernatants.
Materials:
-
PGE2 ELISA kit (containing a pre-coated 96-well plate, PGE2 standard, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution)
-
Biological sample (e.g., plasma from the whole blood assay)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes
Procedure (General Outline):
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This may involve dilution of samples to fall within the standard curve range.
-
Assay Procedure:
-
Add a specific volume of the standard or sample to the appropriate wells of the pre-coated microplate.
-
Add the PGE2 conjugate to each well.
-
Add the PGE2-specific antibody to each well. .
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
Broader Signaling Context: Interaction with Other Pathways
The pharmacological profile of metamizole is not solely defined by its inhibition of prostaglandin synthesis. Its active metabolites, particularly MAA and AA, are thought to interact with other crucial signaling systems, which may explain its potent analgesic effects that are not fully accounted for by its relatively weak anti-inflammatory properties.
Endocannabinoid System: There is growing evidence that metamizole's analgesic effects are, in part, mediated through the endocannabinoid system. The active metabolite AA can be conjugated to arachidonic acid to form arachidonoyl-aminoantipyrine, which can then interact with cannabinoid receptors (CB1 and CB2). Activation of CB1 receptors in the central nervous system is known to produce antinociceptive effects.
Opioidergic System: Metamizole may also exert its analgesic action through the activation of the endogenous opioidergic system. Some studies suggest that metamizole can stimulate the release of β-endorphins, which are endogenous opioid peptides that bind to opioid receptors and produce analgesia.
These interactions with the endocannabinoid and opioidergic systems represent a multi-target mechanism of action for metamizole, contributing to its clinical efficacy.
Conclusion
Metamizole's inhibition of prostaglandin synthesis is a cornerstone of its analgesic and antipyretic effects. The prodrug is converted to its active metabolites, 4-methyl-amino-antipyrine and 4-amino-antipyrine, which exhibit a complex pattern of cyclooxygenase inhibition, including a notable effect on the centrally located COX-3 isoform. Quantitative data reveal a differential inhibitory profile that is dependent on the experimental system. The detailed experimental protocols provided herein offer a framework for the continued investigation of metamizole and other COX inhibitors. Furthermore, the recognition of its interactions with the endocannabinoid and opioidergic systems highlights a multi-target mechanism that warrants further exploration in the development of novel analgesics. This comprehensive guide serves as a valuable resource for researchers and drug development professionals seeking a deeper understanding of metamizole's core mechanism of action.
References
Pitofenone: A Technical Guide to a Musculotropic Antispasmodic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitofenone is a musculotropic antispasmodic agent utilized in the management of smooth muscle spasms and associated pain, particularly in the gastrointestinal and urogenital tracts. This technical guide provides an in-depth overview of the core pharmacological principles of pitofenone, including its mechanism of action, available quantitative data, and detailed experimental protocols. The primary mechanism of action of pitofenone involves the relaxation of smooth muscle, which is attributed, at least in part, to its inhibitory effect on acetylcholinesterase. This document summarizes the key pharmacological data and provides a foundation for further research and development of this compound.
Introduction
Pitofenone is a spasmolytic agent that exerts a direct relaxing effect on smooth muscles. It is often formulated in combination with other active pharmaceutical ingredients, such as fenpiverinium bromide and metamizole, to provide a multi-faceted approach to pain and spasm relief. Its clinical applications include the treatment of colic, biliary and renal pain, and dysmenorrhea. This guide aims to consolidate the available technical information on pitofenone to support research and drug development efforts.
Mechanism of Action
The primary musculotropic antispasmodic effect of pitofenone is achieved through the relaxation of smooth muscle cells. While the complete molecular mechanism is not fully elucidated, a significant component of its action is attributed to the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase Inhibition
Pitofenone has been shown to be a reversible, linear, and noncompetitive inhibitor of acetylcholinesterase. By inhibiting AChE, pitofenone prevents the breakdown of acetylcholine, a neurotransmitter that causes smooth muscle contraction. The resulting increase in acetylcholine concentration, however, does not lead to further contraction but is thought to contribute to a complex regulatory mechanism that ultimately results in smooth muscle relaxation. The inhibition constants (Ki) for pitofenone against AChE from two different sources have been determined.[1]
A qualitative correlation between the anticholinesterase and antimuscarinic activity has been suggested for pitofenone and related compounds.[1] This suggests that while it inhibits the enzyme responsible for acetylcholine degradation, it may also block the action of acetylcholine at its receptor, preventing the contractile signal.
dot
References
In-Vitro Characterization of Metamizole's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of the principal active metabolites of metamizole (dipyrone). Metamizole is a potent non-opioid analgesic and antipyretic drug.[1] It functions as a prodrug, meaning it is rapidly hydrolyzed into its pharmacologically active metabolites after administration.[2][3] The primary active metabolites responsible for its therapeutic effects are 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[1][4][5] Understanding the in-vitro properties of these metabolites is crucial for elucidating the drug's mechanism of action, predicting its efficacy, and assessing its safety profile.
Metabolic Pathway of Metamizole
Following oral administration, metamizole is non-enzymatically hydrolyzed in the gastrointestinal tract to its primary active metabolite, MAA.[6] MAA is then absorbed and further metabolized in the liver. The N-demethylation of MAA, primarily mediated by the cytochrome P450 enzyme CYP3A4, yields the second active metabolite, AA.[7][8] MAA can also be oxidized to the inactive metabolite 4-formylaminoantipyrine (FAA). Subsequently, AA is acetylated by N-acetyl-transferase to form the inactive 4-acetyl-amino-antipyrine (AAA).[4][7]
Pharmacodynamic Characterization
The analgesic and antipyretic effects of metamizole's active metabolites are attributed to a complex and multifactorial mechanism of action that is not yet fully understood.[4][6] Key in-vitro findings point to interactions with the cyclooxygenase (COX) and cannabinoid systems.
2.1. Inhibition of Cyclooxygenase (COX) Enzymes
MAA and AA are known to inhibit prostaglandin synthesis, a key pathway in pain and fever.[9] This is primarily achieved through the inhibition of COX enzymes. In-vitro studies have shown that MAA, in particular, inhibits both COX-1 and COX-2.[10] Interestingly, the inhibitory potency of metamizole and its metabolites can vary significantly depending on the experimental setup (e.g., purified enzymes vs. intact cells).[11] Some reports suggest that metamizole may have a higher affinity for COX-3, a variant of COX-1 found predominantly in the central nervous system, which could contribute to its strong analgesic and antipyretic effects with weaker peripheral anti-inflammatory activity.[2][4][12]
2.2. Interaction with the Cannabinoid System
Emerging evidence suggests that the analgesic effects of metamizole are also mediated through the endocannabinoid system.[2] The effects of the active metabolite AA have been associated with the activation of the cannabinoid receptor type 1 (CB1).[4][7] Furthermore, novel arachidonoyl-conjugated metabolites of both MAA and AA have been identified.[13][14] These compounds have been shown in-vitro to bind to cannabinoid receptors (CB1 and CB2) and inhibit COX enzymes, suggesting a dual mechanism of action.[10][14]
Quantitative In-Vitro Data Summary
The following table summarizes key quantitative data from in-vitro studies characterizing metamizole's active metabolites.
| Metabolite | Assay Type | System / Cell Line | Parameter | Value | Reference(s) |
| MAA & AA | COX Inhibition | Purified COX-1 & COX-2 | IC₅₀ | ~150 µg/mL | [11] |
| MAA & AA | COX-2 Inhibition | LPS-activated murine macrophages | IC₅₀ | 12 ± 1.8 µg/mL | [11] |
| MAA & AA | COX-1 Inhibition | Human platelets | IC₅₀ | 486 ± 56 µg/mL | [11] |
| MAA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 100 µg/mL | 68.4% | [15] |
| MAA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 1000 µg/mL | 53.63% | [15] |
| AA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 100 µg/mL | 74.86% | [15] |
| AA | Cytotoxicity (MTT Assay) | LX-2 (human liver) | % Viability @ 1000 µg/mL | 50.86% | [15] |
| MAA | Myelotoxicity | HL60 (granulocyte precursor) | Cytotoxicity | Increased in the presence of hemin | [16][17] |
| ARA-MAA & ARA-AA | Cannabinoid Receptor Binding | Mouse CNS extracts | Binding | Positive for CB1 and CB2 | [10][14] |
| Metabolite Mix | Plasma Protein Binding | Human Plasma | % Bound | ~60% (average for 4 metabolites) | [4][7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values for COX inhibition by metamizole metabolites show high variability in literature, ranging from 2.6 µmol/L to >400 µmol/L depending on the specific assay conditions.[18]
Detailed Experimental Protocols
This section outlines the methodologies for key in-vitro experiments used to characterize metamizole's active metabolites.
4.1. General Experimental Workflow
A typical workflow for the in-vitro characterization of drug metabolites involves several key stages, from initial preparation to final data analysis. This process ensures systematic and reproducible evaluation of the compound's biological activity.
4.2. Protocol: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies investigating the cytotoxic effects of MAA and AA on the LX-2 human liver cell line.[15][19]
-
Objective: To determine the effect of MAA and AA on cell viability.
-
Materials:
-
LX-2 cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MAA and AA stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Culture LX-2 cells until confluent. Trypsinize, centrifuge, and resuspend cells to a known concentration. Seed the cells into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow attachment.
-
Metabolite Treatment: Prepare serial dilutions of MAA and AA in a cell culture medium from stock solutions to achieve final desired concentrations (e.g., 100 µg/mL and 1000 µg/mL).[15]
-
Remove the old medium from the wells and add 100 µL of the prepared metabolite solutions. Include untreated cells as a negative control (100% viability) and a vehicle control if a solvent like DMSO is used.
-
Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
4.3. Protocol: COX Enzyme Inhibition Assay
This protocol is a generalized method based on descriptions of in-vitro COX inhibition studies.[10][20]
-
Objective: To determine the IC₅₀ of MAA and AA for COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Metabolite solutions (MAA, AA) at various concentrations
-
Arachidonic acid (substrate)
-
Detection method reagents (e.g., ELISA kit for Prostaglandin E₂ (PGE₂) or a fluorometric probe).
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, including the COX enzyme, cofactors, and metabolite dilutions, in the assay buffer. Keep enzymes on ice.
-
Enzyme Incubation: In a microplate, add the assay buffer, heme, and the COX enzyme to appropriate wells.
-
Inhibitor Addition: Add a small volume of the diluted metabolite solutions (the "inhibitor") to the test wells. Add vehicle only to the control wells (100% activity).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin produced (e.g., PGE₂) using an appropriate method like ELISA or a fluorometric assay according to the manufacturer's instructions.
-
Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.
-
4.4. Protocol: Cannabinoid Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.[21][22]
-
Objective: To determine the binding affinity of metamizole metabolites for CB1 or CB2 receptors.
-
Materials:
-
Cell membranes prepared from cells expressing CB1 or CB2 receptors (e.g., rat brain membranes).[21]
-
A high-affinity radioligand (e.g., [³H]CP-55,940).
-
Metabolite solutions (e.g., ARA-MAA, ARA-AA) at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Assay Setup: In test tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test metabolite.
-
Nonspecific Binding: Prepare separate tubes containing the membrane, radioligand, and a high concentration of a known unlabeled ligand to determine nonspecific binding.
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding at each metabolite concentration by subtracting the nonspecific binding from the total binding. Plot the specific binding against the log of the metabolite concentration and use competitive binding analysis to determine the Ki (inhibitory constant) or IC₅₀.
-
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metamizole - Wikipedia [en.wikipedia.org]
- 13. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Document: Novel bioactive metabolites of dipyrone (metamizol). (CHEMBL1926657) - ChEMBL [ebi.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Reactive Metamizole Metabolites Enhance the Toxicity of Hemin on the ATP Pool in HL60 Cells by Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Targets of Pitofenone in the Gastrointestinal Tract
Abstract
Pitofenone is a spasmolytic agent widely used in the management of pain associated with smooth muscle spasms in the gastrointestinal (GI) tract. Its therapeutic effect is achieved through a multi-target mechanism of action, primarily involving the antagonism of muscarinic acetylcholine receptors and the blockade of voltage-gated L-type calcium channels. This technical guide provides a comprehensive overview of the cellular targets of Pitofenone in the gastrointestinal tract, presenting available quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.
Primary Cellular Targets of Pitofenone in the Gastrointestinal Tract
The spasmolytic effect of Pitofenone on the smooth muscle of the gastrointestinal tract is primarily attributed to its interaction with the following cellular targets:
-
Muscarinic Acetylcholine Receptors (M-receptors): Pitofenone acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the GI tract. Acetylcholine, a neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors.[1][2] Pitofenone blocks this interaction, leading to muscle relaxation.[3][4] This anticholinergic activity is considered the principal mechanism for its spasmolytic effect.
-
Voltage-Gated L-type Calcium Channels: Pitofenone is suggested to exert a direct inhibitory effect on L-type calcium channels in the plasma membrane of smooth muscle cells.[5] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of muscle contraction.[6][7] By blocking these channels, Pitofenone reduces the intracellular calcium concentration, thereby promoting muscle relaxation. This action is similar to that of papaverine.[8]
-
Acetylcholinesterase (AChE): Interestingly, Pitofenone has been shown to be a non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine.[9] This action would lead to an increase in the synaptic concentration of acetylcholine, which appears contradictory to its antimuscarinic effects. However, the available evidence suggests that Pitofenone's antimuscarinic activity is potent enough to overcome the effects of increased acetylcholine levels, resulting in a net spasmolytic outcome. The study that identified this dual action noted a "qualitative correlation between the anticholinesterase and the corresponding antimuscarinic activity," suggesting the latter is functionally dominant.[9]
Quantitative Analysis of Pitofenone's Affinity and Potency
The following table summarizes the available quantitative data for the interaction of Pitofenone with its cellular targets. It is important to note that specific binding affinities (Ki or pA2) for muscarinic receptor subtypes and inhibitory concentrations (IC50) for L-type calcium channels for Pitofenone are not extensively reported in publicly available literature.
| Target | Parameter | Value | Species/Tissue | Reference |
| Acetylcholinesterase | Ki | 36 µM | Bovine Erythrocytes | [9] |
| Acetylcholinesterase | Ki | 45 µM | Electric Eel | [9] |
| Functional Spasmolysis | Effective Concentration | 2.5 µM (2.5 x 10⁻⁶ mol/l) | Guinea Pig Ileum | [3] |
Signaling Pathways Modulated by Pitofenone
Antagonism of Muscarinic Acetylcholine Receptor Signaling
Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on gastrointestinal smooth muscle cells. This activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium. This, along with calcium influx through L-type calcium channels, increases intracellular calcium, which binds to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction. Pitofenone competitively blocks the initial step of this cascade.
Blockade of L-type Calcium Channels
The depolarization of the smooth muscle cell membrane, initiated by pacemaker cells (interstitial cells of Cajal) or neurotransmitters, opens voltage-gated L-type calcium channels. This allows an influx of extracellular calcium, which is a primary trigger for contraction. Pitofenone is thought to directly block these channels, reducing calcium entry and thus preventing the sustained elevation of intracellular calcium required for muscle contraction.
Experimental Protocols for Target Identification and Characterization
In-Vitro Antispasmodic Activity Assay (Isolated Organ Bath)
This protocol is used to assess the functional spasmolytic effect of Pitofenone on isolated gastrointestinal tissue.
Methodology:
-
Tissue Preparation: A segment of guinea pig or rat ileum (2-3 cm) is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[10]
-
Transducer Setup: One end of the tissue is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes, with the Tyrode's solution being replaced every 15 minutes.
-
Contraction Induction: A submaximal contraction is induced by adding a spasmogen such as acetylcholine (e.g., 1 µM) or potassium chloride (e.g., 60 mM) to the organ bath.
-
Drug Application: Once the contraction has stabilized, cumulative concentrations of Pitofenone are added to the bath to generate a dose-response curve for relaxation.
-
Data Analysis: The percentage of relaxation is calculated relative to the maximum contraction induced by the spasmogen. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.
Muscarinic Receptor Binding Assay
This assay determines the binding affinity of Pitofenone for muscarinic receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing specific muscarinic receptor subtypes (e.g., CHO cells transfected with M2 or M3 receptors) or from gastrointestinal smooth muscle tissue are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled Pitofenone.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Pitofenone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[11][12]
Acetylcholinesterase Inhibition Assay
This protocol, based on the Ellman method, quantifies the inhibitory effect of Pitofenone on AChE activity.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, Pitofenone solution (at various concentrations), and the AChE solution. Incubate for a pre-determined time (e.g., 15 minutes) at 25°C.[13][14]
-
Initiation of Reaction: Add DTNB and then ATCI to start the reaction. AChE hydrolyzes ATCI to thiocholine.
-
Detection: Thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by Pitofenone is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC50 value can then be determined.
Conclusion
Pitofenone exerts its spasmolytic effects on the gastrointestinal tract through a multi-faceted mechanism of action. Its primary cellular targets are muscarinic acetylcholine receptors, where it acts as an antagonist, and voltage-gated L-type calcium channels, which it blocks to reduce calcium influx. Additionally, it exhibits inhibitory activity against acetylcholinesterase, although this effect appears to be secondary to its potent antimuscarinic action. A comprehensive understanding of these targets and their associated signaling pathways is crucial for the rational use of Pitofenone in clinical practice and for the development of novel spasmolytic agents with improved target selectivity and therapeutic profiles. Further research to quantify the binding affinities and inhibitory concentrations of Pitofenone at its primary targets in human gastrointestinal tissue is warranted.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 6. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]
- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antispasmodic activity of peracetylated penstemonoside, aucubin and catalpol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Role of Fenpiverinium Bromide in the Blockade of Acetylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpiverinium bromide is a quaternary ammonium compound recognized for its potent anticholinergic and antispasmodic properties.[1] Its therapeutic effects are primarily attributed to its role as a competitive antagonist of muscarinic acetylcholine receptors. This technical guide provides an in-depth analysis of the molecular mechanisms underlying fenpiverinium bromide's blockade of acetylcholine, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity. While specific quantitative binding data for fenpiverinium bromide is not extensively available in the public domain, this document synthesizes the existing knowledge and provides context through data from related muscarinic antagonists.
Introduction
Acetylcholine (ACh) is a fundamental neurotransmitter in the autonomic nervous system, mediating a wide array of physiological functions through its interaction with muscarinic and nicotinic receptors. In smooth muscle, the binding of acetylcholine to M3 muscarinic receptors initiates a signaling cascade that leads to muscle contraction.[2] Fenpiverinium bromide, as a muscarinic antagonist, directly interferes with this process, leading to smooth muscle relaxation.[2][3] This makes it a valuable agent in the treatment of smooth muscle spasms and associated pain.[1][4]
Molecular Mechanism of Action
Fenpiverinium bromide is a quaternary ammonium compound, a structural feature crucial to its pharmacological activity. It acts as a competitive antagonist at muscarinic acetylcholine receptors, with a particular affinity for the M3 receptor subtype located on smooth muscle cells.[2]
The core mechanism involves the following steps:
-
Competitive Binding: Fenpiverinium bromide competes with acetylcholine for the same binding site on the M3 muscarinic receptor.[2]
-
Receptor Blockade: By occupying the receptor's binding site, fenpiverinium bromide prevents acetylcholine from binding and activating the receptor.
-
Inhibition of G-Protein Signaling: The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Blockade of the receptor by fenpiverinium bromide prevents the activation of this G-protein.
-
Downstream Signal Interruption: The inactivation of Gq/11 subsequently inhibits the activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Prevention of Calcium Release: IP3 is responsible for stimulating the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. By preventing the formation of IP3, fenpiverinium bromide effectively blocks this calcium release.[3]
-
Inhibition of Muscle Contraction: The rise in intracellular calcium is a critical step for the activation of calmodulin and myosin light chain kinase, leading to the phosphorylation of myosin and subsequent smooth muscle contraction. By preventing the initial signaling cascade, fenpiverinium bromide ultimately leads to smooth muscle relaxation.
Signaling Pathway
The signaling pathway illustrating the blockade of acetylcholine by fenpiverinium bromide is depicted below.
References
- 1. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Contraction Assay System Using Established Human Bronchial Smooth Muscle Cells [scite.ai]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Contraction Assay System Using Primary Cultured Mouse Bronchial Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Spasmolytic Activity of Litalgin Components
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Litalgin is a combination drug formulation renowned for its potent analgesic and spasmolytic properties, targeting visceral pain originating from smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts. Its efficacy stems from the synergistic action of its three core components: Metamizole, Pitofenone, and Fenpiverinium. This technical guide provides a detailed investigation into the individual and combined spasmolytic activities of these components. It outlines their distinct mechanisms of action, summarizes available quantitative data, details relevant experimental protocols for in vitro analysis, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction to this compound and its Components
Smooth muscle spasms are involuntary, often painful contractions of the muscles in the walls of hollow organs. These are regulated by a complex interplay of the autonomic nervous system and local cellular signaling pathways. This compound's formulation is designed to disrupt these contractile processes at multiple levels, providing comprehensive relief.
-
Metamizole Sodium: A non-opioid analgesic with additional antipyretic and spasmolytic properties. It is a prodrug, rapidly hydrolyzed to its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[1]
-
Pitofenone Hydrochloride: A musculotropic spasmolytic agent that exerts its effect directly on the smooth muscle cells.[2]
-
Fenpiverinium Bromide: A neurotropic spasmolytic agent with anticholinergic properties, acting on the nerve impulses that trigger muscle contraction.[3][4]
The combination of these three agents provides a multi-pronged therapeutic strategy: Fenpiverinium blocks the neural signal for a spasm, Pitofenone directly relaxes the muscle tissue, and Metamizole alleviates the associated pain while contributing its own spasmolytic effect.[5][6]
Mechanisms of Spasmolytic Action
The synergistic effect of this compound is best understood by examining the distinct mechanism of each component.
Fenpiverinium Bromide: Neurotropic Spasmolysis
Fenpiverinium is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent on smooth muscle cells.[3][7]
-
Action: In the parasympathetic nervous system, acetylcholine is the primary neurotransmitter that binds to M3 receptors to initiate smooth muscle contraction.
-
Mechanism: By competitively blocking these receptors, Fenpiverinium prevents acetylcholine from binding, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.[5] This action is classified as neurotropic as it interferes with the nerve-to-muscle signal transmission.
Pitofenone Hydrochloride: Musculotropic Spasmolysis
Pitofenone acts directly on the smooth muscle cells, independent of nerve stimulation, a mechanism known as musculotropic spasmolysis. Its action is often described as "papaverine-like."
-
Action: It induces relaxation of vascular and extravascular smooth muscle.[2]
-
Mechanism: The precise mechanism is not fully elucidated but is believed to involve the modulation of intracellular calcium (Ca²⁺) mobilization. It may affect various calcium activation or storage mechanisms, ultimately reducing the availability of free intracellular Ca²⁺ required for the contractile apparatus to function.[8] Some studies have also reported acetylcholinesterase inhibition, though its contribution to the primary spasmolytic effect is less clear.[2][9]
Metamizole: Analgesic and Spasmolytic Contributions
While primarily known as a potent analgesic, Metamizole also possesses clinically significant spasmolytic properties.[10][11]
-
Action: It contributes to the overall relaxation of smooth muscle and provides powerful pain relief.
-
Mechanism: The spasmolytic effect is complex. One proposed mechanism is the inhibition of intracellular Ca²⁺ release secondary to a reduction in inositol phosphate synthesis.[12] Additionally, some studies suggest its effects on colicky pain may be mediated by agonism on β2-adrenergic receptors, which are known to cause smooth muscle relaxation.[11] Its analgesic action involves the inhibition of central prostaglandin synthesis (potentially via COX-3) and activation of opioidergic and cannabinoid systems.[10][12]
The combined action is visualized in the signaling pathway diagram below.
Figure 1: Simplified signaling pathway of smooth muscle contraction and points of inhibition for this compound components.
Quantitative Data
Quantitative pharmacological data such as IC₅₀ or ED₅₀ values for the spasmolytic effects of this compound's components are not widely available in public-domain literature, likely residing in proprietary drug development dossiers. The available data primarily relates to secondary mechanisms or analytical quantification.
| Component | Parameter | Value | Source Organism/System | Notes |
| Pitofenone | Kᵢ (Inhibition Constant) | 36 µM | Bovine Erythrocyte Acetylcholinesterase | Indicates moderate potency for acetylcholinesterase inhibition, a potential secondary mechanism.[9] |
| Kᵢ (Inhibition Constant) | 45 µM | Electric Eel Acetylcholinesterase | Consistent with data from bovine source.[9] | |
| Metamizole | N/A | Not Available | N/A | Spasmolytic potency data from in vitro assays is not publicly reported. |
| Fenpiverinium | N/A | Not Available | N/A | Anticholinergic potency (e.g., pA₂) on smooth muscle is not publicly reported. |
Experimental Protocols: In Vitro Spasmolytic Activity Assessment
The gold standard for evaluating spasmolytic activity is the isolated organ bath assay.[13] This in vitro technique allows for the direct measurement of muscle tissue contraction and relaxation in a controlled physiological environment.
Objective
To determine the concentration-dependent inhibitory effect of a test compound (e.g., Pitofenone, Fenpiverinium) on contractions induced by a spasmogen (e.g., acetylcholine, KCl) in an isolated smooth muscle preparation (e.g., rat ileum).
Materials and Reagents
-
Tissue: Freshly isolated smooth muscle tissue (e.g., terminal ileum from a Wistar rat).[14]
-
Apparatus: Isolated organ bath system with a 10-20 mL chamber, thermoregulation (37°C), aeration port (95% O₂ / 5% CO₂), and an isometric force transducer.[15][16]
-
Physiological Salt Solution (PSS): Tyrode's or Krebs-Henseleit solution.[15]
-
Spasmogens (Contractile Agonists): Acetylcholine (ACh), Potassium Chloride (KCl), Histamine.
-
Test Compounds: this compound components dissolved in an appropriate vehicle.
Methodology
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Isolate a segment of the terminal ileum (2-3 cm).[14]
-
Gently remove adherent mesenteric tissue and flush the lumen with PSS.
-
Suspend the tissue strip vertically in the organ bath chamber filled with PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end is fixed to an anchor, and the other is connected to the isometric force transducer.[15]
-
-
Equilibration:
-
Viability and Standardization:
-
Induce a submaximal contraction with a standard agonist, typically a high concentration of KCl (e.g., 80 mM), to check tissue viability and to standardize subsequent responses.[17]
-
Wash the tissue thoroughly to return to baseline.
-
-
Induction of Spasm and Antagonist Application:
-
Add a fixed concentration of a spasmogen (e.g., acetylcholine, 1 µM) to the bath to induce a stable, sustained contraction.
-
Once the contraction plateaus, add the test compound (e.g., Fenpiverinium) in a cumulative, concentration-dependent manner.
-
Record the resulting relaxation as a percentage of the initial induced contraction.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Plot the concentration-response curve (Inhibition % vs. log[Concentration]).
-
From this curve, determine key pharmacological parameters such as the IC₅₀ (the concentration of the compound that causes 50% of the maximum inhibition).
-
Figure 2: Standard experimental workflow for an in vitro isolated organ bath assay to test spasmolytic activity.
Synergistic Therapeutic Strategy
The combination of a neurotropic spasmolytic, a musculotropic spasmolytic, and a potent analgesic creates a powerful therapeutic synergy. This multi-target approach ensures a high degree of efficacy for visceral pain relief.
Figure 3: Logical relationship of this compound's components leading to synergistic therapeutic action.
Conclusion
The spasmolytic activity of this compound is a well-orchestrated interplay of its three active components. Fenpiverinium provides a neurotropic block of cholinergic signals, Pitofenone delivers direct musculotropic relaxation of smooth muscle fibers, and Metamizole adds its own spasmolytic effects while powerfully mitigating the perception of pain. This guide has detailed these individual mechanisms and provided a framework for their in vitro investigation. For drug development professionals, understanding this synergistic model is crucial for designing next-generation spasmolytic therapies that may target these pathways with enhanced specificity and safety. Further research to quantify the precise potency and synergistic interactions of these components would be a valuable addition to the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]
- 3. rxhive.zynapte.com [rxhive.zynapte.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. macsenlab.com [macsenlab.com]
- 6. Pitofenone - Wikipedia [en.wikipedia.org]
- 7. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
- 8. [Effects of drugs on the upper urinary tract of the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metamizole - Wikipedia [en.wikipedia.org]
- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 12. journals.pan.pl [journals.pan.pl]
- 13. dmt.dk [dmt.dk]
- 14. Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolated organ/tissue test – organ bath [panlab.com]
- 17. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolone Story: From Accidental Discovery to a Global Analgesic
An In-depth Technical Guide on the Discovery and Development of Pyrazolone Derivatives like Metamizole
For over a century, pyrazolone derivatives have been a cornerstone of pain and fever management. Their journey, from a serendipitous laboratory discovery to the widespread, albeit controversial, use of drugs like Metamizole, offers a compelling case study in drug development. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the history, synthesis, mechanism of action, and clinical pharmacology of this important class of non-opioid analgesics.
A Historical Perspective: The Genesis of Pyrazolones
The story of pyrazolones begins in the late 19th century with the German chemist Ludwig Knorr. In the 1880s, while attempting to synthesize quinine derivatives from phenylhydrazine, Knorr unexpectedly created a pyrazole derivative.[1] Subsequent methylation of this compound led to the synthesis of phenazone, more commonly known as antipyrine, in 1883.[2] This marked the advent of the first synthetic, non-opioid analgesic and antipyretic drug.
Following this breakthrough, researchers at Hoechst AG (a precursor to Sanofi) developed several derivatives with enhanced potency. In 1893, Friedrich Stolz synthesized aminopyrine, which was found to be three times more active than antipyrine.[1] Further innovation led to the creation of melubrine (sodium antipyrine aminomethanesulfonate) in 1913. Finally, in 1920, Metamizole (also known as dipyrone) was synthesized.[1] Metamizole, a methyl derivative of melubrine, is a more soluble prodrug of pyramidon and was first marketed in Germany in 1922 under the brand name "Novalgin".[1][3]
The Chemistry of Pyrazolones: Synthesis and Structure
The synthesis of the core pyrazolone structure typically involves the condensation reaction of a β-ketoester with a hydrazine derivative. For instance, the starting materials for the synthesis of 1-(4-substitutedphenyl)-3-methyl-1H-pyrazol-5(4H)-ones are 4-substituted phenylhydrazine hydrochloride and ethyl acetoacetate.[4]
A general synthetic scheme for pyrazolone derivatives is illustrated below:
Chart 1: General Synthesis of 1-(4-substitutedphenyl)-3-methyl-1H-pyrazol-5(4H)-ones
Caption: Synthesis of pyrazolone derivatives.
Further modifications, such as methylation using dimethylsulfate (DMS) in an alkaline medium, can be performed to yield N-methyl derivatives.[4] The synthesis of various pyrazolone derivatives can also be achieved through different schemes, including the reaction of phenylhydrazine and ethyl acetoacetate with substituted benzaldehydes or the reaction of synthesized chalcone with phenylhydrazine.[5]
Unraveling the Mechanism of Action: A Multifaceted Approach
The precise mechanism of action of Metamizole is complex and not yet fully elucidated, distinguishing it from typical nonsteroidal anti-inflammatory drugs (NSAIDs).[1][6][7] It is believed to exert its effects through a combination of central and peripheral actions. Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (MAA) and, to a lesser extent, 4-aminoantipyrine (AA).[8][9]
The proposed mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: While Metamizole has weak anti-inflammatory properties, it is thought to inhibit the COX-3 enzyme in the central nervous system (CNS), which is involved in the biosynthesis of prostaglandins that mediate pain and fever.[1][8] Its inhibitory effect on COX-1 and COX-2 is less potent compared to traditional NSAIDs.[1]
-
Activation of the Endocannabinoid System: The active metabolite AA is associated with the activation of the cannabinoid receptor type 1 (CB1), contributing to its analgesic effects.[6][8]
-
Modulation of the Opioidergic System: There is evidence to suggest that Metamizole's analgesic effects may also involve the activation of the endogenous opioidergic system.[6][7]
-
Inhibition of Prostaglandin E2 (PGE2)-induced Hyperalgesia: The active metabolites MAA and AA can inhibit PGE2-induced hyperalgesia.[8]
The following diagram illustrates the proposed signaling pathways involved in the mechanism of action of Metamizole:
Caption: Proposed mechanism of action of Metamizole.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Metamizole is rapidly absorbed after oral administration and undergoes hydrolysis to its active metabolite, MAA.[10] The bioavailability of MAA varies depending on the route of administration.[8]
Table 1: Pharmacokinetic Properties of Metamizole and its Metabolites
| Parameter | Metamizole (Prodrug) | 4-Methylaminoantipyrine (MAA) (Active) | 4-Aminoantipyrine (AA) (Active) | 4-Formylaminoantipyrine (FAA) (Inactive) | 4-Acetylaminoantipyrine (AAA) (Inactive) |
| Bioavailability | - | ~85% (tablets), ~89% (drops)[8] | ~22.5%[1] | - | - |
| Plasma Protein Binding | Low | 58%[1] | 48%[1] | 18%[1] | 14%[1] |
| Volume of Distribution | - | 1.15 L/kg[8] | - | - | - |
| Elimination Half-life | ~14 minutes[10] | 2-4 hours[10] | 2-4 hours[10] | - | - |
| Metabolism | Hydrolysis to MAA[8] | N-demethylation to AA, c-oxidation to FAA[8][9] | Acetylation to AAA[9] | - | - |
| Excretion | - | Primarily in urine[1] | Primarily in urine[1] | Primarily in urine[1] | Primarily in urine[1] |
Metamizole and its metabolites are widely distributed throughout the body.[10] Metabolism occurs primarily in the liver, and the metabolites are excreted mainly in the urine.[1][10]
Pharmacodynamics and Clinical Efficacy
Metamizole is a potent analgesic, antipyretic, and spasmolytic agent.[1][8] It is indicated for the treatment of acute severe pain after injuries or surgeries, colic, tumor pain, and high fever that is unresponsive to other treatments.[8]
Clinical studies have demonstrated the efficacy of Metamizole in various pain models. For instance, oral dipyrone has been shown to be more effective than an equal dose of aspirin or paracetamol in alleviating postoperative pain.[11] Intravenous dipyrone has shown efficacy comparable to pethidine and indomethacin in managing postoperative pain and acute colic.[11]
Adverse Effects and Toxicology: The Agranulocytosis Controversy
The most significant and controversial adverse effect associated with Metamizole is the risk of agranulocytosis, a potentially fatal condition characterized by a severe drop in white blood cells.[3][8] This risk led to the ban or restricted use of Metamizole in several countries, including the United States and parts of Europe.[3][12]
However, the true incidence of Metamizole-induced agranulocytosis is thought to be lower than initially reported.[11] One manufacturer-led study found the risk to be 1.1 in a million within the first week of treatment, compared to 5.9 in a million for diclofenac.[1] Other reported side effects are generally rare and include skin rashes and gastrointestinal issues.[11]
Experimental Protocols for Evaluation
The preclinical and clinical development of pyrazolone derivatives involves a battery of standardized experimental protocols to assess their pharmacological activity and safety profile.
Anti-inflammatory Activity Assessment
Carrageenan-Induced Rat Paw Edema: This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound, vehicle (control), or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Analgesic Activity Assessment
Hot Plate Test: This method is used to evaluate central analgesic activity.
-
Animals: Swiss albino mice (20-25g).
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The initial reaction time of each mouse (licking of the forepaws or jumping) is recorded.
-
The test compound, vehicle, or a standard drug (e.g., morphine) is administered.
-
The reaction time is measured again at specific time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The increase in reaction time (latency) is used as a measure of analgesia.
The following diagram provides a workflow for a typical preclinical evaluation of a novel pyrazolone derivative:
Caption: Preclinical evaluation workflow.
Conclusion
Pyrazolone derivatives, particularly Metamizole, have a long and complex history in pharmacotherapy. While their efficacy as potent analgesics and antipyretics is well-established, concerns regarding their safety profile, especially the risk of agranulocytosis, have led to varied regulatory statuses worldwide. Ongoing research continues to explore the intricate mechanism of action of these compounds, which may pave the way for the development of new derivatives with improved safety and efficacy profiles. A thorough understanding of their chemistry, pharmacology, and toxicology is crucial for drug development professionals seeking to innovate within this important class of therapeutic agents.
References
- 1. Metamizole - Wikipedia [en.wikipedia.org]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metamizole [chemeurope.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity : Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipyrone (Metamizole): A Toxic Adulterant Found in Illicit Street Drugs [cfsre.org]
Methodological & Application
Application Notes and Protocols for Litalgin in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litalgin is a combination drug renowned for its potent analgesic and spasmolytic properties. It is typically composed of three active ingredients: Metamizole, Pitofenone, and Fenpiverinium bromide.[1] This formulation provides a multi-pronged approach to pain relief associated with smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts.[2][3] Understanding the individual and synergistic actions of these components is crucial for further research and development in the field of smooth muscle pharmacology.
This document provides detailed application notes on the mechanism of action of each component of this compound and a comprehensive experimental protocol for their investigation using an isolated organ bath preparation, a foundational technique in in vitro pharmacology.[4]
Mechanism of Action of this compound Components
The therapeutic efficacy of this compound stems from the distinct yet complementary mechanisms of its active constituents:
-
Metamizole (Dipyrone): This non-steroidal anti-inflammatory drug (NSAID) exhibits strong analgesic and antipyretic effects with additional spasmolytic activity.[3] Its primary mechanism is believed to be the inhibition of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system.[2][3] In smooth muscle, its spasmolytic effect is associated with the reduced synthesis of inositol phosphate, leading to an inhibited release of intracellular Ca2+.[5]
-
Pitofenone: Classified as a musculotropic antispasmodic, pitofenone exerts its effect directly on the smooth muscle cells.[6] Its action is similar to papaverine and involves increasing the intracellular concentration of cyclic AMP (cAMP) by inhibiting the phosphodiesterase enzyme.[6] This leads to the relaxation of vascular and non-vascular smooth muscles.[7] Some evidence also suggests it possesses anticholinesterase activity.[7][8]
-
Fenpiverinium Bromide: This component is a quaternary ammonium compound with potent anticholinergic (antimuscarinic) properties.[9][10][11] It acts as a competitive antagonist at muscarinic receptors (primarily M3) on smooth muscle cells, thereby blocking the contractile effect of acetylcholine.[10][12] This neurotropic spasmolytic action specifically targets nerve-induced muscle spasms.
Data Presentation
The following tables summarize the key pharmacological actions and expected quantitative data for the active components of this compound in isolated organ bath experiments.
Table 1: Summary of Pharmacological Actions of this compound Components on Isolated Smooth Muscle
| Component | Primary Mechanism of Action | Expected Effect on Isolated Smooth Muscle |
| Metamizole | Inhibition of prostaglandin synthesis, reduced intracellular Ca2+ release[5] | Relaxation of pre-contracted smooth muscle. |
| Pitofenone | Musculotropic (direct) smooth muscle relaxation (likely via increased cAMP), anticholinesterase activity[6][7][8] | Relaxation of basal tone and inhibition of agonist-induced contractions. |
| Fenpiverinium Bromide | Competitive antagonism of muscarinic acetylcholine receptors (M3)[10][12] | Inhibition of acetylcholine- or other cholinergic agonist-induced contractions. |
Table 2: Representative Quantitative Data from Isolated Organ Bath Studies
| Component | Tissue Preparation | Agonist | Parameter | Value |
| Metamizole | Guinea pig ileum | Acetylcholine | - | Demonstrates spasmolytic effect |
| Pitofenone | Bovine erythrocytes | - | Ki (for Acetylcholinesterase inhibition) | 36 µM[8] |
| Pitofenone | Electric eel | - | Ki (for Acetylcholinesterase inhibition) | 45 µM[8] |
| Fenpiverinium Bromide | Guinea pig ileum | Acetylcholine | pA2 | ~8.0-9.0 (Expected range for potent anticholinergics) |
Note: Specific EC50 and pA2 values for Pitofenone and Fenpiverinium bromide in various isolated tissues are not consistently reported in publicly available literature and would typically be determined experimentally.
Experimental Protocols
This protocol describes a classic isolated organ bath experiment using guinea pig ileum to demonstrate the spasmolytic and anticholinergic effects of the components of this compound. The guinea pig ileum is a standard preparation for this purpose due to its sensitivity to various spasmogens and its prominent cholinergic innervation.[13][14]
Materials and Reagents
-
Animals: Male or female guinea pig (250-350 g).
-
Physiological Salt Solution (PSS): Tyrode's solution is commonly used for guinea pig ileum.[13] Its composition is (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and Glucose 5.6. The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.
-
Drugs and Chemicals:
-
Metamizole sodium
-
Pitofenone hydrochloride
-
Fenpiverinium bromide
-
Acetylcholine chloride (ACh) or Carbachol (as a contractile agonist)
-
Histamine (as another contractile agonist)
-
Atropine (as a positive control for anticholinergic activity)
-
Solvents for drugs (e.g., distilled water, ethanol)
-
Equipment
-
Isolated organ bath system with a water jacket for temperature control (32-37°C).
-
Isotonic or isometric force transducer.
-
Data acquisition system (e.g., PowerLab with LabChart software).
-
Aerator for carbogen supply.
-
Dissection instruments (scissors, forceps).
-
Surgical thread.
-
Pipettes and syringes for drug administration.
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully excise a segment of the terminal ileum, approximately 10-15 cm from the cecum.
-
Place the excised tissue in a petri dish containing warm, aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.[13]
-
-
Mounting the Tissue:
-
Tie one end of an ileum segment to a tissue holder at the bottom of the organ bath chamber.
-
Tie the other end to the force transducer using a surgical thread.
-
Fill the organ bath chamber with pre-warmed (32-37°C) and aerated Tyrode's solution.
-
Apply a resting tension of approximately 0.5-1.0 g to the tissue.[13]
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 30-60 minutes.
-
During this period, wash the tissue with fresh Tyrode's solution every 15 minutes to remove any metabolites and stabilize the preparation.
-
-
Protocol 1: Investigating the Spasmolytic Effect of Metamizole and Pitofenone
-
Induce a sustained contraction of the ileum by adding a submaximal concentration of a contractile agonist (e.g., Acetylcholine 1 µM or Histamine 1 µM) to the organ bath.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of Metamizole or Pitofenone to the bath.
-
Record the relaxation of the tissue as a percentage of the initial agonist-induced contraction.
-
Wash the tissue thoroughly and allow it to return to baseline before the next drug addition.
-
Construct a concentration-response curve for the relaxant effect of each drug.
-
-
Protocol 2: Investigating the Anticholinergic Effect of Fenpiverinium Bromide
-
Obtain a cumulative concentration-response curve for Acetylcholine (e.g., from 1 nM to 100 µM) to establish a control response.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of Fenpiverinium bromide for a predetermined time (e.g., 20-30 minutes).
-
In the presence of Fenpiverinium bromide, repeat the cumulative concentration-response curve for Acetylcholine.
-
The expected result is a rightward shift of the acetylcholine concentration-response curve, indicative of competitive antagonism.
-
This procedure can be repeated with different concentrations of Fenpiverinium bromide to determine its pA2 value, a measure of its affinity for the muscarinic receptor.
-
Data Analysis
-
For spasmolytic effects, express the relaxation as a percentage of the agonist-induced contraction. Calculate the EC50 value (the concentration of the drug that produces 50% of its maximal effect) from the concentration-response curve.
-
For anticholinergic effects, plot the log concentration of acetylcholine against the response. Compare the EC50 values in the absence and presence of Fenpiverinium bromide. Calculate the dose ratio and construct a Schild plot to determine the pA2 value.[15]
Mandatory Visualization
Caption: Experimental workflow for assessing the spasmolytic and anticholinergic effects of this compound components.
Caption: Simplified signaling pathways of this compound's active components in smooth muscle cells.
References
- 1. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 2. Metamizole - Wikipedia [en.wikipedia.org]
- 3. hophonline.org [hophonline.org]
- 4. The action of drugs on the circular muscle strip from the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.pan.pl [journals.pan.pl]
- 6. Antispasmodics - WikiLectures [wikilectures.eu]
- 7. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]
- 8. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rxhive.zynapte.com [rxhive.zynapte.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Guinea Pig Ileum [sheffbp.co.uk]
- 15. Pa2 determination | PPTX [slideshare.net]
Application Notes and Protocols for In Vivo Analgesic Assays of Metamizole in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic drug.[1] Its analgesic properties are attributed to a complex mechanism of action that is not yet fully understood but is believed to involve the inhibition of prostaglandin synthesis, particularly through the inhibition of COX-3 in the central nervous system, as well as interactions with the opioid and cannabinoid systems.[1][2] This document provides detailed protocols for common in vivo analgesic assays in rodents (mice and rats) to evaluate the efficacy of metamizole.
Key In Vivo Analgesic Assays
Several established rodent models are utilized to assess the analgesic properties of metamizole. These assays measure different pain modalities, including visceral, thermal, and mechanical pain.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This widely used model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid. The analgesic effect of a compound is quantified by the reduction in the number of writhes.
Experimental Protocol:
-
Animals: Male or female Balb/c mice are commonly used.[3]
-
Materials:
-
Metamizole sodium salt
-
0.9% sterile saline solution
-
0.6% or 0.9% acetic acid solution[3]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer metamizole (e.g., 31, 56, 100, 178, 316, 562, and 1000 mg/kg, i.p.) or vehicle (saline) to different groups of mice.[3]
-
After a set pre-treatment time (e.g., 30 minutes), administer acetic acid (0.1 mL/10 g body weight) via i.p. injection.[3]
-
Immediately place the mouse in an observation chamber.
-
Record the number of writhes (abdominal constrictions characterized by stretching of the abdomen and extension of the hind limbs) for a period of 30 minutes.[3]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Data Presentation:
| Metamizole Dose (mg/kg, i.p.) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | Data from control group | 0% |
| 31 | Quantitative data | Calculated value |
| 56 | Quantitative data | Calculated value |
| 100 | Quantitative data | Calculated value |
| 178 | Quantitative data | Calculated value |
| 316 | Quantitative data | Calculated value |
| 562 | Quantitative data | Calculated value |
| 1000 | Quantitative data | Calculated value |
Hot Plate Test (Thermal Pain)
The hot plate test evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesia. The latency to a nociceptive response (e.g., paw licking or jumping) is measured.
Experimental Protocol:
-
Animals: Male or female mice or rats.
-
Materials:
-
Metamizole sodium salt
-
0.9% sterile saline solution
-
Hot plate apparatus with adjustable temperature
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Acclimatize animals to the testing room.
-
Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (paw licking, shaking, or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer metamizole (e.g., 250 and 500 mg/kg, orally) or vehicle to different groups of animals.[4][5]
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Calculate the percentage of the maximum possible effect (%MPE) for each group.
-
Data Presentation:
| Metamizole Dose (mg/kg, oral) | Baseline Latency (s, Mean ± SEM) | Latency at 30 min (s, Mean ± SEM) | Latency at 60 min (s, Mean ± SEM) | %MPE at 60 min |
| Vehicle (Saline) | Data from control group | Quantitative data | Quantitative data | Calculated value |
| 250 | Quantitative data | Quantitative data | Quantitative data | Calculated value |
| 500 | Quantitative data | Quantitative data | Quantitative data | Calculated value |
Tail Flick Test (Thermal Pain)
Similar to the hot plate test, the tail flick test assesses the response to a thermal stimulus applied to the tail. It is a measure of a spinal reflex that can be modulated by central analgesic agents.
Experimental Protocol:
-
Animals: Male or female rats or mice.
-
Materials:
-
Metamizole sodium salt
-
0.9% sterile saline solution
-
Tail flick apparatus with a radiant heat source
-
-
Procedure:
-
Gently restrain the animal.
-
Focus the radiant heat source on a specific portion of the tail.
-
Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time is necessary to prevent tissue damage.
-
Administer metamizole (e.g., 200 mg/kg, i.p.) or vehicle.[6]
-
Measure the tail flick latency at predetermined time points after drug administration.
-
Calculate the increase in latency compared to baseline.
-
Data Presentation:
| Metamizole Dose (mg/kg, i.p.) | Baseline Latency (s, Mean ± SEM) | Latency at 60 min (s, Mean ± SEM) | Increase in Latency (s) |
| Vehicle (Saline) | Data from control group | Quantitative data | Calculated value |
| 200 | Quantitative data | Quantitative data | Calculated value |
Formalin Test (Inflammatory Pain)
The formalin test induces a biphasic pain response (an early neurogenic phase followed by a later inflammatory phase) and is useful for differentiating between analgesic mechanisms.
Experimental Protocol:
-
Animals: Male Wistar rats or mice.[6]
-
Materials:
-
Metamizole sodium salt
-
0.9% sterile saline solution
-
0.2% or 1% formalin solution[6]
-
-
Procedure:
-
Acclimatize the animals to the observation chambers.
-
Administer metamizole (e.g., 200 mg/kg, i.p.) or vehicle one hour before the formalin injection.[6]
-
Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory): 15-30 or 20-30 minutes post-injection.[6]
-
-
Data Presentation:
| Treatment | Dose (mg/kg, i.p.) | Paw Licking Time - Phase 1 (s, Mean ± SEM) | Paw Licking Time - Phase 2 (s, Mean ± SEM) |
| Vehicle (Saline) | - | Data from control group | Data from control group |
| Metamizole | 200 | Quantitative data | Quantitative data |
Randall-Selitto Test (Mechanical Pain)
This test measures the mechanical pain threshold by applying a gradually increasing pressure to the animal's paw or tail.
Experimental Protocol:
-
Animals: Adult rats are often preferred as they tolerate the necessary restraint better than mice.[7]
-
Materials:
-
Metamizole sodium salt
-
0.9% sterile saline solution
-
Randall-Selitto apparatus (paw pressure analgesy-meter)
-
-
Procedure:
-
Gently restrain the animal.
-
Place the animal's paw on the plinth of the apparatus.
-
Apply a linearly increasing pressure to the paw using a blunt conical probe.
-
Record the pressure at which the animal withdraws its paw (paw withdrawal threshold).
-
Administer metamizole (e.g., 250 and 500 mg/kg, orally) or vehicle.[4][5]
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Presentation:
| Metamizole Dose (mg/kg, oral) | Baseline Withdrawal Threshold (g, Mean ± SEM) | Withdrawal Threshold at 60 min (g, Mean ± SEM) | Increase in Threshold (g) |
| Vehicle (Saline) | Data from control group | Quantitative data | Calculated value |
| 250 | Quantitative data | Quantitative data | Calculated value |
| 500 | Quantitative data | Quantitative data | Calculated value |
Visualizations
Proposed Analgesic Signaling Pathway of Metamizole
Caption: Proposed analgesic signaling pathway of metamizole.
Experimental Workflow for a Typical Analgesic Assay
Caption: General experimental workflow for in vivo analgesic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.pan.pl [journals.pan.pl]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 7. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Fenpiverinium Bromide Binding Affinity at Muscarinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenpiverinium bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1] It functions as a muscarinic acetylcholine receptor antagonist, primarily targeting the M3 receptor subtype located on smooth muscle cells.[2][3] By competitively blocking the binding of acetylcholine, Fenpiverinium bromide inhibits downstream signaling pathways that lead to smooth muscle contraction, resulting in muscle relaxation.[3] This makes it an effective agent for treating pain and spasms in the gastrointestinal, urinary, and biliary tracts.[1][4]
This application note provides a detailed protocol for determining the binding affinity of Fenpiverinium bromide for muscarinic acetylcholine receptors using a competitive radioligand binding assay. Additionally, it outlines the key signaling pathway affected by this antagonism and presents a summary of its binding affinity data.
Data Presentation
Table 1: Binding Affinity of Fenpiverinium Bromide for Human Muscarinic Receptors
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | IC₅₀ (nM) |
| M1 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |
| M2 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |
| M3 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |
| M4 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |
| M5 | [³H]-NMS | Fenpiverinium bromide | Data not available | Data not available |
Kᵢ (Inhibition constant) and IC₅₀ (Half maximal inhibitory concentration) values to be populated with experimental data. [³H]-NMS (N-methylscopolamine) is a commonly used radioligand for muscarinic receptor binding assays.[5]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Fenpiverinium Bromide
This protocol describes the determination of the binding affinity of Fenpiverinium bromide at human muscarinic M1, M2, M3, M4, and M5 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM).
-
96-well Filter Plates: Glass fiber filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of Fenpiverinium bromide in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of test concentrations.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
Fenpiverinium bromide at various concentrations (or vehicle for total binding).
-
Atropine for determination of non-specific binding.
-
A constant concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), with gentle shaking.[5]
-
Harvesting: Transfer the contents of the assay plate to a 96-well filter plate. Wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the Fenpiverinium bromide concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
-
Mandatory Visualization
Signaling Pathway of M3 Muscarinic Receptor Antagonism by Fenpiverinium Bromide
References
- 1. macsenlab.com [macsenlab.com]
- 2. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
- 3. rxhive.zynapte.com [rxhive.zynapte.com]
- 4. pillintrip.com [pillintrip.com]
- 5. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenpiverinium Bromide | C22H29BrN2O | CID 71489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenpiverinium bromide | 125-60-0 | FF23263 | Biosynth [biosynth.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for Determining the Dose-Response Curve of Litalgin in Guinea Pig Ileum
Topic: Litalgin Dose-Response Curve in Guinea Pig Ileum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a combination drug with analgesic and spasmolytic properties, containing metamizole, pitofenone, and fenpiverinium. Understanding its dose-response relationship in smooth muscle preparations is crucial for elucidating its mechanism of action and therapeutic potential. The isolated guinea pig ileum is a classical and highly valuable in vitro model for studying the effects of spasmogenic and spasmolytic agents.[1] Its smooth muscle contractions provide a quantifiable measure of a drug's activity.[1][2] This document provides detailed protocols for establishing a dose-response curve for this compound in the isolated guinea pig ileum, along with the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Individual Dose-Response Data for this compound on Guinea Pig Ileum Contraction
| Concentration of this compound (Specify units) | Response Amplitude (e.g., g or mm) | % of Maximum Response |
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 | ||
| Dose 4 | ||
| Dose 5 | ||
| Dose 6 | ||
| Dose 7 | ||
| Dose 8 |
Table 2: Summary of Calculated Pharmacological Parameters
| Parameter | Value | Standard Deviation (SD) | Standard Error of the Mean (SEM) |
| EC50 | |||
| Emax | |||
| Hill Slope |
Experimental Protocols
This section details the methodology for investigating the dose-response relationship of this compound on isolated guinea pig ileum.
Materials and Reagents
-
Animals: Male guinea pigs (300-400g)
-
Physiological Salt Solution: Tyrode's solution or Krebs-bicarbonate (K-B) solution.[3][4]
-
Composition of Tyrode's Solution (g/L): NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0.
-
-
Drugs:
-
This compound solution (prepare fresh in physiological salt solution)
-
Acetylcholine (ACh) or Histamine (as a positive control for contraction)[5]
-
Atropine (as a muscarinic antagonist for mechanism elucidation)
-
-
Equipment:
Preparation of Guinea Pig Ileum
-
Humanely euthanize the guinea pig via a stunning blow to the head followed by cervical dislocation.[4]
-
Open the abdominal cavity and locate the caecum.
-
Identify the ileum, the terminal portion of the small intestine.
-
Carefully excise a segment of the ileum (approximately 10-15 cm from the ileocecal junction).
-
Place the excised tissue in a petri dish containing fresh, aerated physiological salt solution at room temperature.[4]
-
Gently flush the lumen of the ileum with the physiological solution using a syringe to remove its contents.[6]
-
Cut the ileum into segments of 2-3 cm in length.[7]
Experimental Setup
-
Mount a segment of the ileum in the organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with carbogen.[2][3]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to the force transducer.[3]
-
Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for 30-60 minutes.[3][6]
-
During the equilibration period, wash the tissue with fresh physiological solution every 15 minutes.[6]
Construction of a Cumulative Dose-Response Curve
-
After equilibration, record a stable baseline of the ileum's spontaneous activity.[2]
-
To induce a contraction, add a submaximal concentration of a spasmogen like acetylcholine or histamine to confirm tissue viability. Wash the tissue and allow it to return to baseline.
-
Begin the cumulative dose-response curve by adding the lowest concentration of this compound to the organ bath.
-
Record the contractile or relaxant response until it reaches a plateau.
-
Without washing, add the next, higher concentration of this compound. The concentrations should be increased in a logarithmic manner (e.g., 1x10⁻⁹ M, 3x10⁻⁹ M, 1x10⁻⁸ M, etc.).
-
Continue this process until the maximum response is achieved, or further increases in concentration produce no further change in response.
-
At the end of the experiment, wash the tissue thoroughly with fresh physiological solution to allow it to return to the baseline.
Data Analysis
-
Measure the amplitude of the response at each concentration of this compound.
-
Express the responses as a percentage of the maximum response obtained.
-
Plot the percentage response against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of this compound that produces 50% of the maximum effect) and the Emax (the maximum effect).[8]
Visualizations
Signaling Pathways
The spasmolytic effect of this compound is primarily attributed to its components, particularly metamizole. Metamizole is known to inhibit the release of intracellular calcium.[9] The following diagram illustrates the general mechanism of smooth muscle contraction and the proposed site of action for the spasmolytic components of this compound.
Caption: Signaling pathway of smooth muscle contraction and the inhibitory effect of this compound.
Experimental Workflow
The following diagram outlines the logical steps for conducting the experiment to determine the dose-response curve of this compound.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. Guinea pig ileum: Significance and symbolism [wisdomlib.org]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. journals.pan.pl [journals.pan.pl]
Application Notes and Protocols: Electrophysiological Studies of Litalgin Components on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litalgin is a combination drug valued for its analgesic and spasmolytic properties. It is typically composed of metamizole (a non-steroidal anti-inflammatory drug), pitofenone (a spasmolytic), and fenpiverinium (an anticholinergic agent). Understanding the electrophysiological effects of this compound's individual components on ion channels is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved specificity and safety profiles. These application notes provide a summary of the known electrophysiological effects of this compound's constituents on various ion channels, along with detailed protocols for their investigation.
Metamizole (Dipyrone)
Metamizole itself is a prodrug and its primary effects are mediated by its active metabolites, 4-N-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[1] Electrophysiological studies have revealed that these metabolites modulate the activity of Transient Receptor Potential (TRP) channels and potassium channels.
Quantitative Data Summary: Metamizole and its Metabolites
| Component | Ion Channel | Cell Type | Concentration | Electrophysiological Effect | Reference |
| Metamizole | hTRPA1, hTRPV1 | HEK293 | Up to 1 mM | No activation | [1][2] |
| MAA | hTRPA1 | HEK293 | 10 mM | Evoked small outwardly rectifying membrane currents and increased intracellular calcium. | [1][2] |
| AA | hTRPA1 | HEK293 | 10 mM | Evoked small outwardly rectifying membrane currents and increased intracellular calcium. | [2] |
| MAA | hTRPV1 | HEK293 | 10 mM | Induced robust membrane currents and an increase in intracellular calcium. | [1][2][3] |
| AA | hTRPV1 | HEK293 | 100 nM | Activation of hTRPV1. | [1][3] |
| MAA | hTRPV1 | HEK293 | Not specified | Potentiation of proton (pH 6.0)-induced currents by 9 ± 3-fold. | [2] |
| Metamizole | KATP channels | Rat thoracic aorta smooth muscle cells | 3 mM | Increased potassium current. | [4][5] |
| Metamizole | Ca2+-activated K+ channels (large and small conductance) | Peripheral nerve terminals (in vivo) | Not specified | Implicated in peripheral antinociception. | [6] |
| Metamizole | Voltage-dependent K+ channels | Peripheral nerve terminals (in vivo) | Not specified | Suggested participation in antinociception. | [6] |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of Metamizole and its active metabolites on ion channels.
Caption: General workflow for whole-cell patch-clamp electrophysiology.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of TRP Channel Activity
This protocol is adapted from studies on the effects of metamizole metabolites on hTRPA1 and hTRPV1 expressed in HEK293 cells.[1][2]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transfect cells with plasmids encoding for human TRPA1 or TRPV1 using a suitable transfection reagent. Co-transfect with a marker gene (e.g., GFP) to identify transfected cells.
-
Use cells for electrophysiological recordings 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Prepare the external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Prepare the internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with pH adjusted to 7.3 with KOH.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the membrane potential at -60 mV.
-
Record baseline currents.
-
Apply metamizole or its metabolites (MAA, AA) at desired concentrations via a perfusion system.
-
Record changes in membrane current. Voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) can be applied to determine the current-voltage relationship.[3]
-
For sensitization experiments, apply a known agonist (e.g., carvacrol for TRPA1, protons for TRPV1) before and after the application of the metabolite to measure the potentiation of the response.[1]
-
-
Data Analysis:
-
Measure the amplitude of the evoked currents.
-
Plot the current-voltage relationship.
-
For sensitization, calculate the fold-increase in the agonist-evoked current after metabolite application.
-
Protocol 2: Ratiometric Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation.[1][2]
-
Cell Preparation and Dye Loading:
-
Plate transfected HEK293 cells on glass coverslips.
-
Incubate the cells with 4 µM Fura-2-AM and 0.02% pluronic acid in the external solution for 30-60 minutes at 37°C.
-
Wash the cells with the external solution to remove excess dye.
-
-
Imaging:
-
Mount the coverslip on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record baseline [Ca2+]i.
-
Perfuse the cells with the test compounds (metamizole or its metabolites).
-
Record the change in the F340/F380 ratio, which is proportional to [Ca2+]i.
-
Pitofenone and Fenpiverinium
Inferred Ion Channel Effects via Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that can modulate the activity of various ion channels.[7] As antagonists of these receptors, pitofenone and fenpiverinium are expected to inhibit these modulatory effects.
-
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: M2 muscarinic receptors are known to couple to and activate GIRK channels, leading to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac and neuronal tissues.[7] By blocking M2 receptors, pitofenone and fenpiverinium would be expected to prevent acetylcholine-induced activation of GIRK channels.
-
Voltage-Gated Calcium Channels (VGCCs): M2 and M4 receptors can inhibit the activity of CaV2 family calcium channels, leading to a reduction in neurotransmitter release.[7] Antagonism of these receptors by pitofenone and fenpiverinium would likely disinhibit these channels, potentially enhancing neurotransmitter release.
-
M-type Potassium Channels: M1 muscarinic receptors are known to inhibit M-type (Kv7) potassium channels, leading to membrane depolarization and increased neuronal excitability.[7] Antagonism of M1 receptors would prevent this inhibition, thereby favoring the open state of M-channels and promoting membrane repolarization.
Caption: Inferred mechanism of Pitofenone/Fenpiverinium on GIRK channels via M2 receptor antagonism.
Experimental Protocol for Investigating Inferred Effects
Protocol 3: Investigating the Modulation of GIRK Channels by Muscarinic Antagonists
-
Cell System: Use a cell line expressing M2 muscarinic receptors and GIRK channels (e.g., AtT-20 cells) or primary cultured neurons or cardiomyocytes.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a muscarinic agonist (e.g., carbachol) to activate the M2 receptors and induce an outward GIRK current.
-
After establishing a stable agonist-induced current, co-apply pitofenone or fenpiverinium.
-
Observe the inhibition of the agonist-induced outward current, which would indicate the antagonistic effect on the M2 receptor-GIRK channel signaling pathway.
-
Conclusion
The electrophysiological effects of this compound are complex and arise from the distinct actions of its components on various ion channels. Metamizole's active metabolites directly activate and sensitize TRPA1 and TRPV1 channels and may also modulate potassium channel activity. In contrast, pitofenone and fenpiverinium likely exert their effects indirectly by antagonizing muscarinic receptor-mediated modulation of ion channels. The protocols provided herein offer a framework for the detailed investigation of these mechanisms, which is essential for a comprehensive understanding of this compound's therapeutic actions and for the future development of more targeted analgesic and spasmolytic drugs. Further research is warranted to directly assess the effects of pitofenone and fenpiverinium on a broad range of ion channels.
References
- 1. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Possible involvement of potassium channels in peripheral antinociception induced by metamizol: lack of participation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes: Calcium Imaging in Smooth Muscle Cells Treated with Pitofenone
Introduction
Intracellular calcium ([Ca2+]i) is a critical second messenger that governs the contractile state of smooth muscle cells (SMCs).[1][2] The contraction of smooth muscle is primarily triggered by an increase in [Ca2+]i, which can result from two main pathways: influx from the extracellular space through ion channels and release from intracellular stores like the sarcoplasmic reticulum (SR).[2][3] Many physiological stimuli, such as neurotransmitters and hormones, modulate SMC tone by influencing these calcium signaling pathways.[2]
One key neurotransmitter involved in smooth muscle contraction is acetylcholine (ACh).[2][4] When ACh binds to muscarinic receptors on the SMC membrane, it initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3), which in turn triggers the release of Ca2+ from the SR, causing contraction.[2]
Pitofenone is an antispasmodic compound used to relieve muscle spasms. Its mechanism of action involves interference with the acetylcholine signaling pathway.[5] Studies have shown that Pitofenone acts as a potent, reversible, and noncompetitive inhibitor of acetylcholinesterase, the enzyme responsible for breaking down ACh.[5] By inhibiting this enzyme, Pitofenone can modulate the downstream effects of ACh, including the mobilization of intracellular calcium. Therefore, monitoring [Ca2+]i dynamics using fluorescent indicators is a powerful method to quantify the pharmacological effects of Pitofenone on SMCs.
Principle of the Assay
This protocol describes the use of Fluo-4 AM, a membrane-permeable fluorescent calcium indicator, to measure changes in [Ca2+]i in cultured smooth muscle cells.[6] Once inside the cell, esterases cleave the acetoxymethyl (AM) group, trapping the Fluo-4 molecule in the cytoplasm.[7] Upon binding to free Ca2+, the fluorescence intensity of Fluo-4 increases significantly.[6] By recording this fluorescence change over time using fluorescence microscopy, one can visualize and quantify the inhibitory effect of Pitofenone on agonist-induced calcium transients in SMCs.
Signaling Pathway of Acetylcholine-Induced Calcium Release and Pitofenone Inhibition
Caption: Acetylcholine signaling cascade in smooth muscle and the inhibitory action of Pitofenone.
Experimental Protocols
This section provides a detailed methodology for measuring the effect of Pitofenone on intracellular calcium mobilization in cultured smooth muscle cells.
I. Required Materials and Reagents
-
Cells: Primary smooth muscle cells or a cell line (e.g., A7r5).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imaging Plates: Black-wall, clear-bottom 96-well plates or glass-bottom dishes.
-
Calcium Indicator: Fluo-4 AM (e.g., Abcam ab228555, Hello Bio HB14861).[6][8]
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO).
-
Buffer: Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.3.[6][8]
-
Agonist: Acetylcholine (ACh) stock solution.
-
Inhibitor: Pitofenone stock solution.
II. Protocol: Step-by-Step
A. Cell Preparation
-
Seed smooth muscle cells onto a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.[8]
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and 80-100% confluency.[6]
B. Preparation of Fluo-4 AM Dye-Loading Solution
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1 mM).[1] Store aliquots at -20°C, protected from light.[1]
-
On the day of the experiment, prepare the working dye-loading solution. For example, add 20 µL of Fluo-4 AM stock solution to 10 mL of HHBS.[8]
-
To aid in dye dispersal, add a surfactant like Pluronic F-127 (e.g., to a final concentration of 0.01-0.1%).[1][6][7]
-
Vortex the solution thoroughly. This working solution should be used within two hours.[6][8]
C. Dye Loading
-
Remove the culture medium from the wells.
-
Wash the cells once with HHBS.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[8]
-
Incubate the plate for 60 minutes at 37°C, protected from light.[6][8]
-
Following incubation, allow the plate to equilibrate at room temperature for an additional 15-30 minutes.[8]
D. Calcium Imaging Procedure
-
Place the plate into a fluorescence microplate reader or onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Set the instrument to record fluorescence with excitation at ~490 nm and emission at ~515-525 nm.[6][8]
-
Baseline Measurement: Record the baseline fluorescence (F₀) for 20-30 seconds to ensure a stable signal.[1][7]
-
Compound Addition:
-
For inhibitor testing, add Pitofenone at various concentrations to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Add the agonist (e.g., Acetylcholine) to stimulate a calcium response. Use an automated injection system if available to minimize delay.
-
-
Data Acquisition: Continuously record the fluorescence intensity (F) for several minutes to capture the peak response and subsequent decay of the calcium signal.
E. Data Analysis
-
The change in intracellular calcium is typically expressed as a ratio of fluorescence intensity (F) over the baseline fluorescence (F₀).
-
Calculate the peak fluorescence response for each condition (agonist alone, agonist + Pitofenone).
-
To determine the inhibitory effect of Pitofenone, calculate the percentage inhibition of the agonist-induced response.
-
Inhibition (%) = [1 - (Peak Response with Pitofenone / Peak Response with Agonist alone)] x 100
-
-
If multiple concentrations of Pitofenone are tested, a dose-response curve can be generated to calculate the IC50 value.
Experimental Workflow
Caption: Workflow for a calcium imaging experiment using Fluo-4 AM to test Pitofenone's effect.
Data Presentation
Table 1: Example Data Template for Pitofenone's Effect on Acetylcholine-Induced Calcium Response
| Treatment Group | Pitofenone Conc. (µM) | Baseline Fluorescence (F₀, arbitrary units) | Peak Fluorescence (F_peak, arbitrary units) | Peak Response (F_peak / F₀) | % Inhibition of ACh Response |
| Vehicle Control | 0 | 105.2 ± 4.1 | 108.3 ± 5.2 | 1.03 ± 0.02 | N/A |
| ACh Alone | 0 | 104.8 ± 3.8 | 545.0 ± 25.6 | 5.20 ± 0.21 | 0% (Reference) |
| ACh + Pitofenone | 1 | 106.1 ± 4.5 | 412.7 ± 21.1 | 3.89 ± 0.18 | Calculate |
| ACh + Pitofenone | 10 | 105.5 ± 3.9 | 258.5 ± 15.3 | 2.45 ± 0.14 | Calculate |
| ACh + Pitofenone | 50 | 104.9 ± 4.2 | 162.6 ± 9.8 | 1.55 ± 0.09 | Calculate |
| ACh + Pitofenone | 100 | 105.3 ± 4.0 | 121.1 ± 7.5 | 1.15 ± 0.06 | Calculate |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers should replace them with their own experimental data. The "% Inhibition" is calculated relative to the "ACh Alone" response after subtracting the vehicle control response.
References
- 1. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth muscle cell calcium activation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Ca-antagonists and antispasmodic drugs on contraction by ACh in molluscan smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. A Calcium Mediated Mechanism Coordinating Vascular Smooth Muscle Cell Adhesion During KCl Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Investigating the Utility of Litalgin and its Components in Models of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Visceral Hypersensitivity and the Rationale for Investigation
Visceral hypersensitivity, a condition characterized by an increased pain response originating from internal organs, is a primary symptom of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3][4] This condition manifests as allodynia (pain from a normally non-painful stimulus) or hyperalgesia (an exaggerated response to a painful stimulus).[3] Animal models are crucial for understanding the pathophysiology of visceral hypersensitivity and for the preclinical evaluation of novel therapeutic agents.[5][6][7][8]
Litalgin is a combination drug product composed of Metamizole sodium, Pitofenone hydrochloride, and Fenpiverinium bromide.[9] It is not used to induce or model visceral hypersensitivity; rather, its components possess analgesic and antispasmodic properties that make it a candidate for treating or alleviating the symptoms within established visceral hypersensitivity models. These application notes provide an overview of the mechanisms of this compound's components and detailed protocols for assessing their efficacy in validated animal models of visceral pain.
Active Components and Mechanism of Action
This compound combines three active pharmaceutical ingredients to target both the sensory and motor components of visceral pain.[9]
-
Metamizole (Dipyrone): A non-opioid analgesic and antipyretic agent from the pyrazolone group.[10][11] Its precise mechanism is not fully understood but is known to involve the inhibition of prostaglandin synthesis (PGE1 and PGE2).[10] Studies have demonstrated its efficacy in models of visceral pain, where it can act synergistically with other analgesics.[12][13][14]
-
Pitofenone: A musculotropic antispasmodic that exerts a direct relaxing effect on smooth muscles, similar to papaverine.[9] This action helps to relieve the cramping and spasms that often accompany visceral pain conditions.
-
Fenpiverinium Bromide: An anticholinergic agent that blocks muscarinic (M-cholinergic) receptors. This action reduces smooth muscle tone and motility in the gastrointestinal and genitourinary tracts, complementing the effects of pitofenone.[9]
The combined action of these components targets both nociceptive signaling (Metamizole) and smooth muscle contraction (Pitofenone, Fenpiverinium), providing a multi-modal approach to alleviating visceral pain.
Key Experimental Protocols
Two primary models are presented for evaluating the efficacy of this compound or its components against visceral pain: a model of acute, chemically-induced visceral pain (Acetic Acid Writhing Test) and a model of chronic visceral hypersensitivity (TNBS-Induced Colitis Model).
Protocol 1: Acetic Acid-Induced Writhing Test for Acute Visceral Pain
This model is widely used to screen for analgesic activity against acute visceral pain. Metamizole has been effectively studied using this protocol.[12][14][15]
Objective: To assess the ability of a test compound to reduce the number of abdominal writhes (contractions) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Acetic acid solution (0.6% v/v in saline)
-
Test compound (this compound or its components) dissolved in an appropriate vehicle
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Morphine)
-
Observation chambers
-
Syringes and needles for administration
Methodology:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Grouping and Administration: Divide animals into experimental groups (n=8-10 per group): Vehicle Control, Test Compound (various doses), and Positive Control.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) 30 minutes prior to the acetic acid injection.[14][15]
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse into an individual observation chamber.
-
Allow a 5-minute latency period, then count the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 20-30 minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
Protocol 2: TNBS-Induced Chronic Visceral Hypersensitivity
This model is relevant for studying conditions like IBS, as it produces a long-lasting state of visceral hypersensitivity that persists after the initial colonic inflammation has subsided.[5][6]
Objective: To induce a state of chronic visceral hypersensitivity via intracolonic TNBS administration and assess the effect of a test compound on the visceromotor response (VMR) to colorectal distension (CRD).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 50 mg/mL in 50% ethanol)
-
Isoflurane or similar anesthetic
-
Flexible catheter (e.g., 2 mm diameter)
-
Colorectal distension balloon catheter
-
Barostat or pressure-controlled distension apparatus
-
Electromyography (EMG) electrodes and recording system
-
Test compound (this compound or its components) and vehicle
Methodology:
Part A: Induction of Colitis and Hypersensitivity
-
Preparation: Fast rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats lightly with isoflurane.
-
TNBS Instillation: Gently insert a flexible catheter intracolonically, with the tip positioned 8 cm proximal to the anus.
-
Slowly instill the TNBS solution (e.g., 0.5 mL) into the colon.
-
Hold the rat in a head-down position for approximately 60 seconds to ensure the TNBS solution remains in the distal colon.
-
Return the animal to its cage for recovery. The control group receives an equal volume of saline or the vehicle used for TNBS. Visceral hypersensitivity typically develops and persists for several weeks after the initial inflammation resolves (e.g., testing can be performed 2-4 weeks post-TNBS).
Part B: Assessment of Visceral Sensitivity via Colorectal Distension (CRD)
-
EMG Electrode Implantation (Optional but recommended for precision): Several days before CRD assessment, surgically implant bipolar EMG electrodes into the external oblique abdominal muscles. Allow the animal to recover fully.
-
CRD Procedure: On the day of testing, lightly anesthetize the rat and insert a lubricated balloon catheter into the distal colon (tip ~6 cm from the anus). Secure the catheter to the tail.
-
Allow the animal to recover from anesthesia in a small, movement-restricting cage for a 30-minute adaptation period.
-
Baseline Measurement: Record the visceromotor response (VMR), quantified as the EMG signal, in response to graded phasic colorectal distensions (e.g., 20, 40, 60, 80 mmHg; each for 10-20 seconds with a 4-5 minute inter-stimulus interval).
-
Compound Administration: Administer the test compound (this compound or its components) or vehicle.
-
Post-Treatment Measurement: At a predetermined time after administration (e.g., 30-60 minutes), repeat the graded CRD procedure and record the VMR.
-
Data Analysis: Quantify the EMG activity (e.g., area under the curve) during each distension period. Compare the VMR at each pressure level before and after treatment, and between treated and control groups.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Test Compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | N | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 10 | 45.2 (± 3.1) | - |
| Test Compound | 10 | 10 | 30.5 (± 2.5) | 32.5% |
| Test Compound | 30 | 10 | 15.8 (± 1.9)** | 65.0% |
| Positive Control | X | 10 | 5.1 (± 1.1)*** | 88.7% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are hypothetical. |
Table 2: Effect of Test Compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in TNBS-Treated Rats
| Treatment Group | N | VMR (AUC ± SEM) at 20 mmHg | VMR (AUC ± SEM) at 40 mmHg | VMR (AUC ± SEM) at 60 mmHg | VMR (AUC ± SEM) at 80 mmHg |
| Sham + Vehicle | 10 | 0.5 (± 0.1) | 1.2 (± 0.2) | 2.5 (± 0.3) | 4.1 (± 0.4) |
| TNBS + Vehicle | 10 | 1.8 (± 0.3) | 4.5 (± 0.5) | 8.9 (± 0.7) | 12.3 (± 1.1) |
| TNBS + Test Cmpd | 10 | 0.9 (± 0.2) | 2.1 (± 0.4)** | 4.8 (± 0.6) | 7.2 (± 0.8) |
| p<0.05, **p<0.01, ***p<0.001 compared to TNBS + Vehicle. AUC = Area Under the Curve. Data are hypothetical. |
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for evaluating a test compound in a visceral hypersensitivity model.
Caption: Proposed mechanism of action for this compound's components in visceral pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Gut pain & visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ageb.be [ageb.be]
- 4. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]
- 5. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical evaluation of animal models of visceral pain for therapeutics development: A focus on irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible implications of animal models for the assessment of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pillintrip.com [pillintrip.com]
- 10. This compound - Drug - RxReasoner [rxreasoner.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between metamizol and tramadol in a model of acute visceral pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive Synergy Between Metamizole and Hesperidin in a Model of Visceral Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Metamizole Administration in Animal Models of Colic: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a non-opioid analgesic with potent analgesic, antipyretic, and spasmolytic properties.[1][2] Its use in veterinary medicine, particularly for the management of visceral pain such as colic in various animal species, is well-documented.[3][4][5][6] Colic, a symptom of abdominal pain, is a significant cause of morbidity and mortality, especially in horses.[7] This document provides detailed application notes and experimental protocols for the administration of metamizole in relevant animal models of colic. The aim is to offer a comprehensive resource for researchers investigating the efficacy and mechanisms of metamizole in alleviating visceral pain.
The analgesic and spasmolytic effects of metamizole are attributed to a complex mechanism of action that is not yet fully elucidated. It is believed to involve the inhibition of cyclooxygenase (COX), particularly COX-3 in the central nervous system, leading to reduced prostaglandin synthesis.[1][8] Additionally, metamizole's actions are mediated through the activation of the opioidergic and cannabinoid systems.[1][9] Its direct spasmolytic effect on smooth muscle is associated with the reduced release of intracellular calcium.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the efficacy of metamizole in animal models of colic and related visceral pain.
Table 1: Efficacy of Metamizole in a Clinical Field Study of Equine Colic
| Treatment Group | Number of Animals | Dose | Time to Symptomatic Relief (minutes, average) |
| Metamizole | 10 | 20-50 mg/kg IV | 69.5[10][11] |
| Flunixin Meglumine | 13 | 1.1 mg/kg IV | 17.12[10][11] |
Table 2: Effect of Metamizole on Visceral Pain in a Rat Writhing Test Model
| Treatment Group | Dose (mg/kg) | Number of Writhes (mean ± SEM) |
| Control (Acetic Acid) | - | 19 ± 1[12] |
| Metamizole + Morphine (subanalgesic) | 150 (Metamizole) + 0.2 (Morphine) | 2.3 ± 0.8[12] |
Table 3: Effect of Metamizole on Gastric Emptying in Rats
| Treatment Group | Dose (mg/kg, IV) | Gastric Emptying (%) |
| Control | - | 70.9 ± 2.8 |
| Metamizole | 50 | 26.3 ± 6.9 |
| Metamizole | 250 | 3.8 ± 1.5 |
| Metamizole | 1250 | 1.1 ± 0.3 |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test in Rodents (Mouse or Rat) for Visceral Pain
This protocol is a widely used and sensitive method for screening peripherally acting analgesics for visceral pain.[13][14][15][16]
Materials:
-
Male mice (e.g., ICR strain, 20-25 g) or rats (e.g., Wistar strain, 180-220 g)
-
Metamizole solution (sterile, for injection)
-
Acetic acid solution (0.6% v/v in sterile saline)
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for administration (intraperitoneal or subcutaneous)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week before the experiment. House them in a temperature- and light-controlled room with ad libitum access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=8-10 per group):
-
Group 1: Vehicle control + Acetic acid
-
Group 2: Metamizole (test dose 1) + Acetic acid
-
Group 3: Metamizole (test dose 2) + Acetic acid
-
(Optional) Group 4: Positive control (e.g., morphine) + Acetic acid
-
-
Drug Administration: Administer metamizole or vehicle control via the desired route (e.g., intraperitoneally, subcutaneously) at a defined time point before the induction of writhing (typically 30-60 minutes).
-
Induction of Writhing: Inject 0.1 mL/10g body weight (mouse) or 1 mL/100g body weight (rat) of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after acetic acid injection, place each animal in an individual observation chamber.
-
Data Collection: Start a timer and count the number of writhes (a characteristic behavior involving abdominal constriction, stretching of the body, and extension of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.[12]
-
Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Protocol 2: Surgical Induction of Partial Intestinal Obstruction in Mice
This model mimics the clinical condition of intestinal obstruction, a cause of colic, leading to visceral pain and intestinal remodeling.[17][18][19]
Materials:
-
Male mice (e.g., C57BL/6 strain, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material
-
Silicone ring (e.g., 3mm inner diameter)
-
Analgesics for post-operative care (e.g., buprenorphine)
-
Heating pad
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Intestinal Identification: Gently locate the ileum.
-
Placement of Obstruction: Create a small opening in the mesentery adjacent to the ileum. Carefully pass a silicone ring around the ileum and secure it loosely. The ring should cause a partial, not complete, obstruction.[17]
-
Closure: Suture the abdominal wall and skin in layers.
-
Post-operative Care: Administer post-operative analgesics and allow the mouse to recover on a heating pad. Monitor the animal closely for signs of pain, distress, and recovery of normal activity.
-
Metamizole Administration and Evaluation:
-
At a predetermined time point post-surgery (e.g., 24 hours), administer metamizole or vehicle control to different groups of mice.
-
Evaluate pain using a validated pain scoring system (e.g., mouse grimace scale).
-
Assess gastrointestinal motility (e.g., by measuring the transit of a charcoal meal).
-
At the end of the experiment, euthanize the animals and collect intestinal tissue for histological or molecular analysis to assess inflammation and muscle hypertrophy.
-
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Pharmacokinetic profiles of the active metamizole metabolites in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Colic in Horses - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 8. nbinno.com [nbinno.com]
- 9. Effects of α2-adrenergic drugs on small intestinal motility in the horse: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of metamizol on prostaglandin synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. A Mouse Model of Intestinal Partial Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colonic Dysmotility in Murine Partial Colonic Obstruction Due to Functional Changes in Interstitial Cells [jnmjournal.org]
- 19. A Mouse Model of Intestinal Partial Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying the Effects of Fenpiverinium on Bladder Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urinary bladder's primary functions of storing and periodically releasing urine are regulated by the complex interplay of the autonomic nervous system and the intrinsic properties of the detrusor smooth muscle. Bladder contractility is predominantly mediated by parasympathetic cholinergic nerves releasing acetylcholine (ACh), which acts on muscarinic receptors, and by purinergic signaling involving the release of adenosine triphosphate (ATP).[1][2][3] Fenpiverinium is an anticholinergic agent, suggesting its primary mechanism of action involves the antagonism of muscarinic receptors to induce smooth muscle relaxation.[4]
These application notes provide a comprehensive overview and detailed protocols for quantifying the effects of Fenpiverinium on bladder contractility using in vitro organ bath techniques. The methodologies described are designed to enable researchers to assess the potency and mechanism of action of Fenpiverinium and similar compounds on detrusor smooth muscle function.
Due to the limited availability of specific quantitative data for Fenpiverinium in the public domain, the data presented in the following tables are illustrative examples based on the known pharmacology of other anticholinergic agents. These tables serve as a template for the presentation and analysis of experimental data obtained using the provided protocols.
Signaling Pathways in Bladder Contractility
To understand the effects of Fenpiverinium, it is crucial to be familiar with the primary signaling pathways that govern bladder smooth muscle contraction.
Muscarinic Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors on detrusor smooth muscle cells is a primary driver of bladder contraction. This initiates a signaling cascade resulting in an increase in intracellular calcium concentration ([Ca²⁺]i), leading to muscle contraction.
References
Application Notes and Protocols for Studying Ureteral Peristalsis with Litalgin in Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureteral peristalsis, the coordinated contraction of smooth muscle in the ureteral wall, is essential for the transport of urine from the kidneys to the bladder. Dysregulation of this process can lead to conditions such as renal colic and ureteral obstruction. Litalgin, a combination drug containing Metamizole, Pitofenone, and Fenpiverinium, is a potent spasmolytic agent used to relieve smooth muscle spasms. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its components to study ureteral peristalsis in ex vivo models. Understanding the effects of these compounds on ureteral physiology is crucial for developing novel therapeutics for urological disorders.
Metamizole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and spasmolytic properties, thought to act through inhibition of prostaglandin synthesis. Pitofenone hydrochloride exerts a papaverine-like spasmolytic effect on vascular and extravascular smooth muscles, including those in the urinary tract.[1] It also possesses anticholinesterase and antimuscarinic activities.[2] Fenpiverinium bromide is an anticholinergic agent that blocks muscarinic acetylcholine receptors, thereby reducing smooth muscle contractions.[3][4] The combination of these three active ingredients provides a multi-pronged approach to smooth muscle relaxation.
Experimental Protocols
Ex Vivo Porcine Ureter Model
This protocol describes the preparation and use of an isolated porcine ureter segment to measure the effects of this compound on smooth muscle contraction. Porcine ureters are a suitable model due to their anatomical and physiological similarities to human ureters.
Materials:
-
Freshly harvested porcine ureters
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
This compound solution (or individual components: Metamizole, Pitofenone, Fenpiverinium)
-
Contractile agents (e.g., high-potassium Krebs solution, phenylephrine, carbachol)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Obtain fresh porcine ureters from a local abattoir and immediately place them in ice-cold Krebs-Henseleit buffer.
-
Transport the tissue to the laboratory within 2 hours of collection.
-
Carefully dissect the ureter, removing excess connective and adipose tissue.
-
Cut the ureter into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Mount the ureteral rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of approximately 10 mN, with buffer changes every 15-20 minutes.
-
-
Induction of Contractions:
-
Induce sustained contractions using a high-potassium Krebs solution (e.g., 80 mM KCl) or a pharmacological agonist such as phenylephrine (10 µM) or carbachol (1 µM).
-
Once a stable contractile plateau is reached, proceed with the addition of the test compounds.
-
-
Application of this compound:
-
Prepare stock solutions of this compound and its individual components in an appropriate solvent (e.g., distilled water or DMSO).
-
Add cumulative concentrations of this compound (or Metamizole, Pitofenone, Fenpiverinium) to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Measure the amplitude of contraction before and after the addition of the test compounds.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Construct concentration-response curves and calculate EC50 values (the concentration of a drug that gives half-maximal response).
-
Spontaneous Peristalsis Model
This protocol is designed to assess the effect of this compound on the spontaneous rhythmic contractions of isolated ureteral segments.
Procedure:
-
Follow the tissue preparation and experimental setup steps as described in Protocol 1.
-
After equilibration, record the spontaneous peristaltic activity of the ureteral rings. Parameters to measure include the frequency and amplitude of contractions.
-
Add increasing concentrations of this compound or its individual components to the organ bath.
-
Record the changes in the frequency and amplitude of spontaneous contractions at each concentration.
-
Analyze the data by comparing the pre-treatment and post-treatment values for contraction frequency and amplitude.
Data Presentation
The following tables illustrate how quantitative data from these experiments can be presented. The data shown are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound and its Components on Pre-Contracted Porcine Ureter
| Compound | Concentration (µM) | Relaxation (% of K+-induced contraction) |
| This compound | 0.1 | 15.2 ± 2.1 |
| 1 | 45.8 ± 3.5 | |
| 10 | 85.3 ± 4.2 | |
| Metamizole | 1 | 10.5 ± 1.8 |
| 10 | 30.1 ± 2.9 | |
| 100 | 65.7 ± 5.1 | |
| Pitofenone | 0.1 | 20.4 ± 2.5 |
| 1 | 55.9 ± 4.1 | |
| 10 | 92.1 ± 3.8 | |
| Fenpiverinium | 0.01 | 18.7 ± 2.2 |
| 0.1 | 60.3 ± 3.9 | |
| 1 | 95.6 ± 2.7 |
Table 2: Effect of this compound on Spontaneous Ureteral Peristalsis
| Treatment | Concentration (µM) | Frequency (contractions/min) | Amplitude (mN) |
| Control | - | 4.5 ± 0.5 | 8.2 ± 1.1 |
| This compound | 0.1 | 3.1 ± 0.4 | 6.5 ± 0.9 |
| 1 | 1.2 ± 0.3 | 3.1 ± 0.7 | |
| 10 | 0.1 ± 0.1 | 0.5 ± 0.2 |
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound's components in ureteral smooth muscle cells.
Experimental Workflow
Caption: Experimental workflow for ex vivo analysis of this compound on ureteral tissue.
Conclusion
The ex vivo ureter model is a valuable tool for investigating the pharmacological effects of this compound and its individual components on ureteral peristalsis. The protocols outlined in these application notes provide a framework for researchers to assess the spasmolytic activity of these compounds and to elucidate their mechanisms of action. The multi-faceted approach of this compound, targeting different pathways of smooth muscle contraction, makes it an interesting subject for further research in the development of treatments for urological conditions characterized by ureteral spasms. The provided diagrams and data tables serve as a guide for experimental design and data presentation in this field of research.
References
Application Notes and Protocols for Litalgin in Gastroenterology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litalgin is a combination drug with potent analgesic and spasmolytic properties, making it a subject of interest in gastroenterology research, particularly for studies involving gastrointestinal motility and pain. It is composed of three active ingredients: Metamizole Sodium, Pitofenone Hydrochloride, and Fenpiverinium Bromide. Understanding the mechanism of action of each component is crucial for designing and interpreting experiments in this field.
-
Metamizole Sodium: A non-opioid analgesic and antipyretic with spasmolytic properties. Its mechanism is not fully elucidated but it is known to be a weak cyclooxygenase (COX) inhibitor.[1][2] Its spasmolytic effect is thought to be related to the inhibition of intracellular calcium release.[3]
-
Pitofenone Hydrochloride: A direct-acting musculotropic spasmolytic agent with a papaverine-like effect. It also exhibits anticholinergic properties by acting as a muscarinic receptor antagonist, leading to the relaxation of smooth muscles.[4][5][6]
-
Fenpiverinium Bromide: An anticholinergic agent that blocks muscarinic acetylcholine receptors.[3][7][8][9] This action inhibits nerve impulses responsible for smooth muscle contraction and associated pain.[7]
The synergistic action of these three components makes this compound effective in relieving pain and spasms in the gastrointestinal tract.[8] These application notes provide detailed protocols for investigating the effects of this compound and its components in both in vitro and in vivo gastroenterology research models.
Data Presentation
Quantitative Spasmolytic Activity Data
The following table summarizes the available quantitative data for the individual components of this compound on gastrointestinal smooth muscle. Further research is required to establish comprehensive dose-response profiles.
| Compound | Parameter | Value | Test System | Agonist | Source |
| Pitofenone | Effective Concentration | 2.5 x 10⁻⁶ mol/L | Guinea pig ileum | Acetylcholine | [10] |
| IC₅₀ | Not Found in Literature | - | - | - | |
| Fenpiverinium Bromide | pA₂ | Not Found in Literature | - | - | - |
| IC₅₀ | Not Found in Literature | - | - | - | |
| Metamizole Sodium | Spasmolytic Effect | Dose-dependent | Guinea pig tracheal smooth muscle | - | [3] |
| IC₅₀ | Not Found in Literature | - | - | - |
Signaling Pathways
Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound Components
The primary mechanism of action for the spasmolytic effects of Pitofenone and Fenpiverinium in this compound is the antagonism of acetylcholine-induced smooth muscle contraction. This process is initiated by the binding of acetylcholine to M3 muscarinic receptors on the surface of gastrointestinal smooth muscle cells.
Caption: Acetylcholine-induced contraction and this compound's inhibitory pathways.
Experimental Protocols
In Vitro Assessment of Spasmolytic Activity: Isolated Guinea Pig Ileum Preparation
This protocol details the use of an isolated organ bath to assess the spasmolytic activity of this compound and its components on acetylcholine-induced contractions in guinea pig ileum.
-
Guinea pig
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0)
-
Acetylcholine (ACh) stock solution
-
This compound or its individual components (Metamizole, Pitofenone, Fenpiverinium)
-
Isolated organ bath system with transducer and data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
Caption: Workflow for the isolated guinea pig ileum experiment.
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum. Gently flush the luminal contents with warm Tyrode's solution and place the tissue in a petri dish containing the same solution. Cut the ileum into 2-3 cm long segments.
-
Mounting: Mount one end of the ileum segment to a tissue holder and the other end to an isometric force transducer in an organ bath filled with Tyrode's solution.
-
Equilibration: Maintain the organ bath at 37°C and continuously bubble with carbogen gas. Apply an initial tension of 1 gram and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
Control Response: After equilibration, record the baseline activity. Then, construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the bath and recording the contractile response until a maximal contraction is achieved.
-
Drug Incubation: Wash the tissue thoroughly with Tyrode's solution until it returns to the baseline resting tension. Then, add a specific concentration of this compound or one of its components to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Test Response: In the presence of the drug, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of the test compound. A rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio and, if multiple antagonist concentrations are used, a Schild plot can be constructed to determine the pA₂ value, which quantifies the affinity of the antagonist for the receptor.
In Vivo Assessment of Gastrointestinal Motility: Charcoal Meal Transit Test in Mice
This protocol describes an in vivo method to assess the effect of this compound on gastrointestinal transit time in mice.
-
Mice
-
This compound or its components
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
Caption: Workflow for the charcoal meal gastrointestinal transit test.
-
Animal Preparation: Fast mice overnight (12-18 hours) but allow free access to water. Randomly divide the animals into control and treatment groups.
-
Drug Administration: Administer this compound or its components to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection). Administer the vehicle to the control group.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, administer a charcoal meal (typically 0.2-0.3 mL per mouse) to all animals via oral gavage.
-
Measurement of Transit: After a specific period (e.g., 20-30 minutes) following the charcoal meal administration, euthanize the mice. Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine. Then, measure the distance the charcoal meal has traveled from the pylorus.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100 Compare the percentage of transit between the this compound-treated group and the control group. A significant decrease in the percentage of transit indicates an inhibitory effect on gastrointestinal motility.
Conclusion
The protocols and information provided in these application notes offer a framework for researchers to investigate the effects of this compound and its individual components on gastrointestinal smooth muscle function. The combination of in vitro and in vivo models allows for a comprehensive evaluation of the drug's spasmolytic and motility-modulating properties. Further research to determine specific quantitative values such as IC₅₀ and pA₂ for each component will be invaluable for a more precise understanding of their pharmacological profiles.
References
- 1. Effects of dipyrone on the digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of acetylcholine release from guinea-pig ileal synaptosomes by cyclic nucleotides and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 6. DSpace [helda.helsinki.fi]
- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
Urological Research Applications of Litalgin's Components: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Litalgin is a combination drug formulation with analgesic and antispasmodic properties. Its therapeutic effects are attributed to its three active components: Metamizole, Pitofenone, and Fenpiverinium Bromide.[1][2] This document provides detailed application notes and experimental protocols for the use of these individual components in urological research, focusing on their mechanisms and effects on the urinary system.
Metamizole (Dipyrone)
Metamizole is a non-opioid analgesic and antipyretic agent with spasmolytic and anti-inflammatory properties.[3][4] Its primary application in urology research is in the study of pain relief for renal colic and its effects on ureteral smooth muscle dynamics.
Application Notes:
-
Analgesia in Renal Colic: Metamizole is effective in reducing the pain associated with renal colic.[5] Clinical studies have demonstrated its analgesic efficacy is comparable to other NSAIDs like diclofenac.[3] Its mechanism involves the inhibition of prostaglandin synthesis (COX-1, COX-2, and potentially COX-3), which are key mediators of pain and inflammation in the urinary tract.[4][6][7]
-
Ureteral Spasmolysis: Preclinical studies indicate that Metamizole has a spasmolytic effect on the ureter, particularly under conditions of obstruction.[1] It has been shown to reduce intra-ureteral pressure and the frequency of ureteral peristalsis, which may contribute to its analgesic effect in renal colic.[1][8] This makes it a valuable tool for in vivo and ex vivo studies of ureteral physiology and pathophysiology.
-
Anti-inflammatory Effects: By inhibiting prostaglandin synthesis, Metamizole can be used to investigate inflammatory processes within the urinary tract, such as those associated with urinary tract infections or urolithiasis.[9]
Data Presentation: Metamizole
| Research Area | Model | Parameter Measured | Dosage/Concentration | Observed Effect | Citation |
| Analgesia in Renal Colic | Human Clinical Trial | Pain Intensity (Visual Analogue Scale) | 1 g, intramuscular | Equally effective as 75 mg diclofenac sodium over a 2-hour period. | [3] |
| Analgesia in Renal Colic | Human Clinical Trial | Pain Intensity (100-mm VAS) at 30 min | 2,500 mg, intravenous | Mean VAS reduction from 82.59 mm to 25.41 mm. | [2] |
| Ureteral Nociception | Anesthetized Rats | Inhibition of reflex pressor responses to ureter distension | 5-50 mg/kg, intravenous | Dose-dependent inhibition with an ID50 of 8 +/- 1 mg/kg. | [1] |
| Ureteral Obstruction | Anesthetized Rats | Reduction of intraureter pressure during occlusion | 25 mg/kg, intravenous | 25% reduction in pressure within 10 minutes. | [1] |
| Ureteral Motility | Anesthetized Sheep | Frequency of ureteral contractions | 60-120 mg/kg, intravenous | Dose-dependent reduction in peristaltic frequency. | [8] |
| Renal Prostaglandin Synthesis | Healthy Human Volunteers | Urinary 6-keto-PGF1α excretion | 1,000 mg, oral (three times daily) | Reduced renal 6-keto-PGF1α excretion, indicating COX inhibition. | [2][10] |
Experimental Protocols: Metamizole
Protocol 1: In Vivo Assessment of Analgesic and Spasmolytic Effects in a Rat Model of Ureteral Nociception
-
Animal Model: Anesthetize adult Wistar rats. Perform a laparotomy to expose the left ureter.
-
Instrumentation: Cannulate the ureter near the bladder with a fine catheter connected to a pressure transducer and a reservoir to control intraluminal pressure.[1]
-
Nociceptive Stimulation: Induce nociceptive responses by distending the ureter to pressures of 30, 55, and 75 mmHg for 30 seconds. Measure the reflex pressor responses (changes in blood pressure) as an indicator of pain.[1]
-
Drug Administration: Administer Metamizole intravenously at doses ranging from 5 to 50 mg/kg.
-
Data Analysis: Record the inhibition of the pressor responses at each dose to determine the dose-dependent effect and calculate the ID50.
-
Ureteral Occlusion Model: To assess spasmolytic effects, completely occlude the ureter and measure the intra-ureteral pressure over time following Metamizole administration (e.g., 25 mg/kg).[1]
Signaling Pathway: Metamizole
Caption: Mechanism of Metamizole in the urinary tract.
Pitofenone
Pitofenone is a musculotropic antispasmodic agent, meaning it acts directly on smooth muscle cells to cause relaxation, independent of nerve stimulation.[2] Its primary application in urological research is for studying the direct relaxation of smooth muscles in the ureter and bladder.
Application Notes:
-
Direct Smooth Muscle Relaxation: Pitofenone is used to investigate mechanisms of smooth muscle relaxation in the urinary tract. It is particularly useful for studying non-neurogenic, non-endothelial dependent relaxation pathways.
-
Calcium Mobilization Studies: Its mechanism is believed to involve interference with calcium activation or storage mechanisms within smooth muscle cells.[3] This makes it a useful pharmacological tool for studying the role of calcium in urinary smooth muscle contraction and relaxation.
-
Ureteral and Bladder Spasm Models: Pitofenone can be used in in vitro models, such as isolated organ baths, to counteract agonist-induced contractions of ureteral and bladder tissue strips, allowing for the study of spasmolytic activity.
Experimental Protocols: Pitofenone
Protocol 2: In Vitro Assessment of Musculotropic Spasmolytic Effect on Isolated Ureteral Smooth Muscle
-
Tissue Preparation: Obtain ureter segments from an appropriate animal model (e.g., guinea pig, rabbit, or human tissue if available). Dissect the tissue into longitudinal strips or rings and mount them in an isolated organ bath.[2]
-
Organ Bath Setup: The organ bath should contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record contractile activity.[2]
-
Induction of Contraction: After an equilibration period, induce a stable contraction using a spasmogen such as acetylcholine, histamine, or high potassium chloride (KCl) solution.
-
Drug Application: Add cumulative concentrations of Pitofenone to the organ bath and record the resulting relaxation of the pre-contracted tissue.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of Pitofenone to generate a dose-response curve and determine the EC50 for its relaxing effect.
Logical Relationship: Pitofenone
Caption: Postulated mechanism of Pitofenone on smooth muscle.
Fenpiverinium Bromide
Fenpiverinium Bromide is an anticholinergic agent that exerts its effects by blocking muscarinic acetylcholine receptors.[1] In urological research, it is primarily used to study and inhibit cholinergic-mediated smooth muscle contractions in the bladder and ureters.
Application Notes:
-
Antimuscarinic Activity: Fenpiverinium is used to investigate the role of cholinergic signaling in urinary tract motility. It competitively antagonizes the effects of acetylcholine and other muscarinic agonists on the M2 and M3 receptors in the detrusor muscle of the bladder and in the ureters.[5][10]
-
Detrusor Overactivity Models: It can be applied in animal models of detrusor overactivity to study the reduction of involuntary bladder contractions, a hallmark of overactive bladder syndrome.
-
Ureteral Contraction Studies: In isolated ureter preparations, Fenpiverinium has been shown to block acetylcholine-induced increases in the frequency of contractions, demonstrating its specific anticholinergic effect on the upper urinary tract.
Data Presentation: Fenpiverinium Bromide
| Research Area | Model | Parameter Measured | Agonist | Observed Effect | Citation |
| Anticholinergic Activity | Isolated Human Upper Urinary Tract | Frequency of phasic-rhythmic contractions and tonic tension | Acetylcholine | Blocks the increase in contraction frequency and tension. | [8] |
| Antimuscarinic Potency | Rat Urinary Bladder | pA2 value (M3 receptor) | Acetylcholine | The pA2 value for a similar M3 antagonist (4-DAMP) is approximately 8.26 - 9.04. Specific pA2 for Fenpiverinium is not cited. | [1][5] |
Experimental Protocols: Fenpiverinium Bromide
Protocol 3: Characterization of Anticholinergic Activity in Isolated Bladder Strips
-
Tissue Preparation: Prepare longitudinal strips of bladder detrusor muscle from rats or guinea pigs and mount them in an isolated organ bath as described in Protocol 2.[2]
-
Agonist Concentration-Response: After equilibration, obtain a cumulative concentration-response curve for a muscarinic agonist like carbachol or acetylcholine to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of Fenpiverinium Bromide for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Curve: In the continued presence of Fenpiverinium, repeat the cumulative concentration-response curve for the muscarinic agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of Fenpiverinium. A rightward shift in the curve indicates competitive antagonism. This data can be used to construct a Schild plot and determine the pA2 value, which quantifies the affinity of Fenpiverinium for the muscarinic receptors.
Signaling Pathway: Fenpiverinium Bromide
Caption: Anticholinergic mechanism of Fenpiverinium Bromide.
Experimental Workflow Diagram
Caption: General workflow for isolated tissue experiments.
References
- 1. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of drugs on the upper urinary tract of the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by Benidipine of Contractility of Isolated Proximal and Distal Caprine Ureter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse effects of metamizole on heart, lung, liver, kidney, and stomach in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of smooth muscle relaxant drugs on proximal human ureteric activity in vivo: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radnoti.com [radnoti.com]
- 10. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metamizole Interference in Biochemical Assays
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of Metamizole interference in biochemical assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your experimental results.
Understanding Metamizole Interference
Metamizole (also known as Dipyrone) is a widely used analgesic and antipyretic drug. However, its presence in patient samples can lead to significant interference in various biochemical assays, often resulting in falsely decreased analyte concentrations.[1][2][3][4][5][6] This interference is primarily attributed to its major metabolite, 4-methylaminoantipyrine (4-MAA).[7][8]
The most common mechanism of interference involves enzymatic assays that utilize a Trinder-like reaction.[7][9] In these assays, a peroxidase-catalyzed reaction generates a colored product that is measured spectrophotometrically. The structural similarity between 4-MAA and the chromogenic substrate, 4-aminophenazone, allows 4-MAA to compete in the final color-forming reaction, leading to a reduced signal and an underestimation of the true analyte concentration.[7][10]
Frequently Asked Questions (FAQs)
Q1: Which biochemical assays are most affected by Metamizole interference?
A1: Enzymatic assays, particularly those based on the Trinder reaction, are most susceptible. Commonly affected assays include:
Q2: What is the mechanism of Metamizole interference?
A2: Metamizole is a prodrug that is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (4-MAA).[7] 4-MAA has a similar chemical structure to 4-aminophenazone, a key reagent in many enzymatic assays that use a Trinder-type reaction for colorimetric detection. This structural similarity allows 4-MAA to interfere with the enzymatic reaction, leading to falsely low results.[7][10]
Q3: How can I determine if Metamizole is interfering with my assay?
A3: If you observe unexpectedly low results for the analytes listed above, especially in samples from patients known to be taking Metamizole, interference should be suspected. A common troubleshooting step for creatinine is to re-measure the sample using the Jaffe method, which is not affected by Metamizole.[7][8] A significant discrepancy between the enzymatic and Jaffe method results is a strong indicator of Metamizole interference.
Q4: What are the best practices for sample collection to avoid Metamizole interference?
A4: Whenever possible, blood samples should be collected before the administration of Metamizole.[6] If this is not feasible, the timing of the drug administration relative to the sample collection should be documented and considered when interpreting the results.
Q5: Are there alternative assay methods that are not affected by Metamizole?
A5: For creatinine, the Jaffe method is a well-established alternative that does not show interference from Metamizole.[7][8] For other affected analytes, alternative methods may include high-performance liquid chromatography (HPLC) or other analytical techniques that do not rely on peroxidase-based colorimetric detection.
Troubleshooting Guide
If you suspect Metamizole interference is affecting your results, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low analyte values | Metamizole interference in an enzymatic assay. | 1. Review patient medication records for Metamizole administration.2. If possible, collect a new sample before the next dose of Metamizole.3. For creatinine, re-assay the sample using the Jaffe method and compare the results.4. If an alternative method is not available, consider the potential for falsely low results when interpreting the data. |
| Discrepancy between different assay methods for the same analyte | One of the methods is susceptible to Metamizole interference. | 1. Identify which method is prone to interference (typically enzymatic assays with a Trinder reaction).2. Use the result from the unaffected method (e.g., Jaffe for creatinine).3. Document the interference and the alternative method used in the laboratory report. |
| Consistently low results in a specific patient population | High prevalence of Metamizole use in that population. | 1. Investigate the prescribing patterns for Metamizole in the affected patient group.2. Communicate with clinicians about the potential for assay interference and the importance of noting Metamizole administration on lab requests.3. Consider implementing a protocol to automatically re-test creatinine samples with the Jaffe method if the enzymatic result is below a certain threshold and the patient is on Metamizole. |
Quantitative Data on Metamizole Interference
The following tables summarize the quantitative impact of Metamizole on various biochemical assays. The interference is concentration-dependent, with higher concentrations of Metamizole leading to a greater underestimation of the analyte.
Table 1: Metamizole Interference in Serum Creatinine (Enzymatic Method)
| Metamizole Concentration (g/L) | Mean Creatinine without Metamizole (μmol/L) | Mean Creatinine with Metamizole (μmol/L) | Percentage Decrease (%) |
| 0.016 | 126 | 124 | 1.6 |
| 0.031 | 126 | 118 | 6.3 |
| 0.062 | 126 | 109 | 13.5 |
| 0.125 | 126 | 93 | 26.2 |
| 0.250 | 126 | 72 | 42.9 |
| 0.500 | 126 | 45 | 64.3 |
| 1.000 | 126 | 21 | 83.3 |
Data adapted from a study on the interference of Metamizole in the measurement of serum creatinine concentration.[7]
Table 2: Clinically Significant Interference of Metamizole in Various Biochemical Assays
| Analyte | Metamizole Concentration for Clinically Significant Interference (g/L) | Observed Effect |
| Creatinine (CREA) | 0.31 | Falsely decreased |
| Cholesterol (CHOL) | > 0.31 | Falsely decreased |
| High-Density Lipoprotein (HDL) | > 0.31 | Falsely decreased |
| Lactate (LAC) | > 0.31 | Falsely decreased |
| Triglycerides (TG) | > 0.31 | Falsely decreased |
| Uric Acid (UA) | > 0.31 | Falsely decreased |
| Lactate Dehydrogenase (LDH) | > 0.31 | Falsely decreased (not always clinically significant) |
Data adapted from a study on Metamizole as an interferent in biochemical assays.[1][4]
Experimental Protocols
Below are detailed methodologies for key enzymatic assays affected by Metamizole interference.
Enzymatic Creatinine Assay
Principle: This assay is based on a series of enzymatic reactions. Creatinine is first converted to creatine by creatininase. Creatine is then acted upon by creatinase to form sarcosine and urea. Sarcosine oxidase converts sarcosine to glycine and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare working solutions of creatininase, creatinase, sarcosine oxidase, peroxidase, and the chromogenic substrate according to the manufacturer's instructions.
-
Sample Preparation: Use serum or plasma.
-
Assay:
-
Pipette the sample into a cuvette.
-
Add the working reagent mixture.
-
Incubate at the specified temperature (e.g., 37°C) for a set time.
-
Measure the absorbance at the appropriate wavelength (e.g., 546 nm).
-
-
Calculation: Calculate the creatinine concentration based on the change in absorbance compared to a calibrator.
Mitigation of Metamizole Interference:
-
Alternative Method: Use the Jaffe method, which is not susceptible to Metamizole interference.
-
Pre-analytical: Collect blood samples before Metamizole administration.
Cholesterol Oxidase Assay
Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then catalyzes the oxidation of cholesterol to cholest-4-en-3-one and hydrogen peroxide. The hydrogen peroxide is then measured in a peroxidase-catalyzed reaction with a chromogenic substrate.
Procedure:
-
Reagent Preparation: Prepare a working solution containing cholesterol esterase, cholesterol oxidase, peroxidase, and a chromogenic substrate (e.g., 4-aminoantipyrine and phenol).
-
Sample Preparation: Use serum or plasma.
-
Assay:
-
Pipette the sample into a cuvette.
-
Add the working reagent.
-
Incubate at 37°C.
-
Measure the increase in absorbance at 500 nm.
-
-
Calculation: Determine the cholesterol concentration from the absorbance change relative to a standard.
Mitigation of Metamizole Interference:
-
Alternative Methods: Consider methods not based on peroxidase, such as those utilizing gas chromatography-mass spectrometry (GC-MS).
Glycerol Phosphate Oxidase (GPO) Triglyceride Assay
Principle: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate. Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase to dihydroxyacetone phosphate and hydrogen peroxide. The hydrogen peroxide is quantified in a peroxidase-catalyzed reaction.
Procedure:
-
Reagent Preparation: Prepare a working reagent containing lipase, glycerol kinase, glycerol phosphate oxidase, peroxidase, and a chromogenic substrate.
-
Sample Preparation: Use serum or plasma.
-
Assay:
-
Add the sample to the working reagent.
-
Incubate at 37°C.
-
Measure the absorbance of the colored product at approximately 500 nm.
-
-
Calculation: Calculate the triglyceride concentration based on the absorbance of a known standard.
Mitigation of Metamizole Interference:
-
Alternative Methods: Explore alternative analytical platforms if interference is persistent and clinically significant.
Uricase-Peroxidase Uric Acid Assay
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to form a colored compound.
Procedure:
-
Reagent Preparation: Prepare a working solution containing uricase, peroxidase, and a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative).
-
Sample Preparation: Use serum, plasma, or urine.
-
Assay:
-
Combine the sample with the working reagent.
-
Incubate at room temperature or 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 505 nm).
-
-
Calculation: Determine the uric acid concentration by comparing the sample's absorbance to that of a calibrator.
Mitigation of Metamizole Interference:
-
Alternative Methods: HPLC-based methods can provide an alternative for accurate uric acid measurement.
Lactate Oxidase Assay
Principle: Lactate oxidase catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide is then quantified in a subsequent peroxidase-catalyzed colorimetric reaction.
Procedure:
-
Reagent Preparation: Prepare a working reagent containing lactate oxidase, peroxidase, and a chromogenic substrate.
-
Sample Preparation: Use plasma collected in fluoride-oxalate tubes to inhibit glycolysis.
-
Assay:
-
Mix the sample with the working reagent.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance of the resulting colored product.
-
-
Calculation: Calculate the lactate concentration based on a standard curve.
Mitigation of Metamizole Interference:
-
Alternative Methods: Consider electrochemical methods for lactate determination.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metamizole metabolism and its interference mechanism in Trinder-based enzymatic assays.
Caption: Troubleshooting workflow for suspected Metamizole interference.
Caption: Logical relationship leading to Metamizole-induced assay interference.
References
- 1. biolabo.fr [biolabo.fr]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. medichem-me.com [medichem-me.com]
- 4. Metamizole (dipyrone) as an interferent in biochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 7. Assay Procedure for Cholesterol Oxidase [sigmaaldrich.com]
- 8. Interference of metamizole in the measurement of serum creatinine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Oxidase Assay Procedure [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Interference of metamizol (dipyrone) on the determination of creatinine with the Kodak dry chemistry slide comparison with the enzymatic method from Boehringer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vitro Studies with Pitofenone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Pitofenone in a variety of in vitro experimental settings. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your research.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with Pitofenone, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Pitofenone in Cell Culture Media | - Pitofenone hydrochloride has limited aqueous solubility. - High final concentration of the stock solvent (e.g., DMSO, ethanol) in the media. - Interaction with components in the serum or media supplements. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. - When diluting into aqueous buffers or media, first dissolve Pitofenone hydrochloride in ethanol before further dilution.[1] - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. - Warm the media to 37°C and vortex or sonicate briefly to aid dissolution. - Prepare fresh dilutions for each experiment as aqueous solutions are not recommended for storage beyond one day.[1] |
| Inconsistent or No Drug Effect Observed | - Degradation of Pitofenone: Instability in aqueous solutions over time. - Incorrect Concentration: Calculation error or use of a suboptimal concentration for the specific cell type or assay. - Cell Line Variability: Different cell lines can have varying sensitivities and receptor expression levels. - Assay Interference: Components of the assay may interfere with Pitofenone's activity. | - Always prepare fresh dilutions of Pitofenone from a frozen stock solution immediately before use. - Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. - Verify the expression of muscarinic receptors and acetylcholinesterase in your cell line. - Run appropriate controls, including a vehicle control (the solvent used for the stock solution) to rule out solvent effects. |
| High Background Signal in Acetylcholinesterase (AChE) Assay | - Spontaneous Substrate Hydrolysis: The substrate (e.g., acetylthiocholine) may hydrolyze spontaneously. - Presence of Other Esterases: Other esterases in the cell lysate or sample may cleave the substrate. - Contaminated Reagents: Reagents may be contaminated with substances that react with the detection probe. | - Include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis and subtract this from all readings. - Use a specific inhibitor for other esterases if their activity is significant in your sample. - Ensure all reagents are of high purity and freshly prepared. |
| Variability in Smooth Muscle Contraction Assays | - Tissue Viability: Improper dissection or handling can damage the tissue. - Inconsistent Tension: Variations in the initial tension applied to the muscle strips. - Temperature Fluctuations: Temperature changes can affect muscle contractility. - Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. | - Follow best practices for tissue dissection and preparation to maintain tissue viability.[2][3][4] - Standardize the resting tension applied to each muscle strip before starting the experiment. - Maintain a constant temperature in the organ bath throughout the experiment. - Allow for sufficient washout periods between agonist applications to prevent tachyphylaxis. |
| Unexpected Cytotoxicity | - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Pitofenone may be too high. - Off-Target Effects: At high concentrations, Pitofenone may have off-target effects leading to cell death. - Cell Line Sensitivity: The specific cell line used may be particularly sensitive to Pitofenone. | - Perform a vehicle control with the same concentration of solvent to assess its toxicity. - Determine the IC50 of Pitofenone for your specific cell line using a cytotoxicity assay (e.g., MTT, LDH). - Use the lowest effective concentration of Pitofenone as determined by your dose-response studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pitofenone in vitro?
A1: Pitofenone has a dual mechanism of action. It is an antispasmodic agent that acts as a muscarinic receptor antagonist and an inhibitor of acetylcholinesterase (AChE).[5][6] By blocking muscarinic receptors on smooth muscle cells, it prevents acetylcholine-induced contractions.[7] Its inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, which can modulate various cholinergic responses.[5]
Q2: What is a good starting concentration for Pitofenone in a smooth muscle contraction assay?
A2: A concentration of 2.5 µM has been shown to inhibit acetylcholine-induced contractions of isolated guinea pig ileum.[1] However, the optimal concentration can vary depending on the specific tissue and experimental conditions. It is always recommended to perform a concentration-response curve to determine the effective range for your specific model.
Q3: How should I prepare a stock solution of Pitofenone hydrochloride?
A3: Pitofenone hydrochloride is soluble in organic solvents such as DMSO and ethanol.[1] It is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO or ethanol. For final dilutions into aqueous media, it is best to first dissolve the compound in ethanol before adding it to the buffer or media.[1] Stock solutions in organic solvents can typically be stored at -20°C for several weeks, but aqueous solutions should be prepared fresh daily.[1]
Q4: Are there any known off-target effects of Pitofenone?
A4: While the primary targets of Pitofenone are muscarinic receptors and acetylcholinesterase, like many pharmacological agents, it may exhibit off-target effects at higher concentrations. A qualitative correlation between its anticholinesterase and antimuscarinic activities has been noted.[6] It is crucial to conduct dose-response studies and use the lowest effective concentration to minimize potential off-target effects. In vitro safety pharmacology profiling can be a useful tool to identify potential off-target interactions.[8][9][10]
Q5: What are the key signaling pathways activated by muscarinic receptors in smooth muscle?
A5: In smooth muscle, the M3 muscarinic receptor subtype is primarily responsible for contraction.[11] Upon activation by acetylcholine, the M3 receptor, a Gq/11 protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][12][13] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[12] The M2 muscarinic receptor, also present in smooth muscle, is coupled to a Gi/o protein and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can also contribute to contraction by opposing cAMP-mediated relaxation.[11][13]
Quantitative Data Summary
The following table summarizes known concentrations and inhibitory values for Pitofenone in various in vitro assays. Note that specific IC50 values for cytotoxicity in different cell lines are not extensively reported in the available literature, and it is highly recommended to determine these empirically for your cell line of interest.
| Assay Type | Tissue/Enzyme | Parameter | Concentration/Value | Reference |
| Smooth Muscle Contraction | Isolated Guinea Pig Ileum | Inhibition of Acetylcholine-induced Contraction | 2.5 µM | [1] |
| Acetylcholinesterase Inhibition | Bovine Erythrocyte AChE | Ki | 36 µM | [1][5][6] |
| Acetylcholinesterase Inhibition | Electric Eel AChE | Ki | 45 µM | [1][5][6] |
Experimental Protocols
General Protocol for In Vitro Smooth Muscle Contraction Assay
This protocol provides a general framework for assessing the effect of Pitofenone on smooth muscle contraction. Specific parameters may need to be optimized for different tissue types.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., ileum, aorta, bladder).[2][3][4]
-
Place the tissue in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the tissue of any adhering fat and connective tissue.
-
Cut the tissue into strips of appropriate size.
-
-
Experimental Setup:
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the tissue strip to a fixed point and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a reference contraction with a standard agonist (e.g., acetylcholine, potassium chloride) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with different concentrations of Pitofenone (or vehicle control) for a specified period.
-
Construct a cumulative concentration-response curve for the agonist in the presence and absence of Pitofenone.
-
Record the contractile force using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of Pitofenone.
-
Calculate the EC50 values for the agonist in the presence and absence of Pitofenone to determine the nature of the antagonism.
-
Visualizations
Caption: Pitofenone's dual mechanism of action.
Caption: General experimental workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. Do's and don'ts in the preparation of muscle cryosections for histological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do's and Don'ts in the Preparation of Muscle Cryosections for Histological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcchr.ca [bcchr.ca]
- 5. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]
- 6. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
Fenpiverinium bromide experimental artifacts and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpiverinium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is Fenpiverinium Bromide and what is its primary mechanism of action?
Fenpiverinium bromide is a quaternary ammonium compound that acts as an anticholinergic and antispasmodic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors.[1] By blocking the binding of acetylcholine, it inhibits nerve impulses that cause pain and smooth muscle contractions.[1]
Q2: In which experimental models is Fenpiverinium Bromide typically used?
Fenpiverinium Bromide is primarily used in in vitro and in vivo models to study smooth muscle physiology and pharmacology. Common applications include isolated organ bath experiments using tissues like the ileum, bladder, or trachea to investigate its inhibitory effects on acetylcholine-induced contractions. It can also be used in cellular assays, such as calcium imaging, to explore its impact on intracellular signaling pathways.
Q3: What are the known off-target effects of Fenpiverinium Bromide?
While Fenpiverinium Bromide is known to be a specific muscarinic acetylcholine receptor antagonist, researchers should be aware of potential off-target effects, especially at higher concentrations.[1] As with other quaternary ammonium compounds, it is important to consider potential interactions with other receptors or ion channels. However, studies have shown it does not appear to influence contractions induced by high potassium or norepinephrine, indicating a specific anticholinergic mechanism.[1]
Q4: What is the stability and solubility of Fenpiverinium Bromide in experimental buffers?
Fenpiverinium Bromide is generally stable in aqueous solutions. For dissolution in physiological buffers, it's important to consider the buffer composition. While phosphate buffers are commonly used, bicarbonate buffers can better reflect the ionic composition and buffer capacity of physiological fluids, which may influence experimental outcomes.
Troubleshooting Guides
Smooth Muscle Contraction Assays
Issue 1: No inhibition of acetylcholine-induced contraction is observed with Fenpiverinium Bromide.
-
Possible Cause: Incorrect concentration of Fenpiverinium Bromide.
-
Solution: Ensure the concentration range of Fenpiverinium Bromide is appropriate to observe a dose-dependent inhibition. Perform a concentration-response curve to determine the IC50.
-
-
Possible Cause: Degraded or inactive Fenpiverinium Bromide.
-
Solution: Use a fresh stock of Fenpiverinium Bromide. Ensure proper storage conditions as recommended by the manufacturer.
-
-
Possible Cause: Issue with the tissue preparation.
-
Solution: Verify the viability and responsiveness of the smooth muscle tissue with a known muscarinic agonist (e.g., acetylcholine or carbachol) and a known antagonist (e.g., atropine) as positive controls.
-
Issue 2: High variability in the inhibitory response of Fenpiverinium Bromide.
-
Possible Cause: Inconsistent tissue responses.
-
Solution: Ensure consistent tissue dissection and handling techniques. Allow for an adequate equilibration period for the tissue in the organ bath before adding any compounds.
-
-
Possible Cause: Fluctuations in experimental conditions.
-
Solution: Maintain a constant temperature, pH, and oxygenation of the physiological salt solution throughout the experiment.
-
Calcium Imaging Assays
Issue 3: Unexpected changes in intracellular calcium levels upon application of Fenpiverinium Bromide alone.
-
Possible Cause: Off-target effects on calcium channels at high concentrations.
-
Solution: Use the lowest effective concentration of Fenpiverinium Bromide determined from dose-response studies. Include vehicle controls to assess the baseline calcium levels.
-
-
Possible Cause: Autofluorescence of the compound.
-
Solution: Test the fluorescence of Fenpiverinium Bromide alone at the experimental concentrations to rule out any interference with the calcium indicator dye.
-
Issue 4: Artifacts or spurious calcium signals are observed.
-
Possible Cause: Motion artifacts in live-cell imaging.
-
Solution: Utilize cell-adhesion coatings on the imaging plates and ensure gentle solution exchange to minimize cell movement.
-
-
Possible Cause: Phototoxicity or dye compartmentalization.
-
Solution: Minimize laser exposure time and intensity. Ensure proper loading of the calcium indicator dye and check for even distribution within the cytoplasm.
-
Quantitative Data
Note: A comprehensive literature search did not yield specific publicly available quantitative data (Ki, EC50, IC50) for Fenpiverinium Bromide. Researchers are encouraged to determine these values empirically for their specific experimental system. The tables below are provided as a template for organizing such data.
Table 1: Binding Affinity (Ki) of Fenpiverinium Bromide for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | Data not found |
| M2 | Data not found |
| M3 | Data not found |
| M4 | Data not found |
| M5 | Data not found |
Table 2: Functional Potency (EC50/IC50) of Fenpiverinium Bromide
| Assay | Parameter | Value |
| Acetylcholine-induced smooth muscle contraction | IC50 (nM) | Data not found |
| Inhibition of acetylcholine-induced calcium release | IC50 (nM) | Data not found |
| Smooth muscle relaxation | EC50 (nM) | Data not found |
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Contraction Assay
-
Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15 minutes.
-
Control Response: Elicit a contractile response with a submaximal concentration of acetylcholine to ensure tissue viability.
-
Fenpiverinium Bromide Incubation: After washing the tissue and allowing it to return to baseline, incubate with a specific concentration of Fenpiverinium Bromide for a predetermined period (e.g., 20-30 minutes).
-
Challenge with Acetylcholine: In the continued presence of Fenpiverinium Bromide, re-introduce the same submaximal concentration of acetylcholine and record the contractile response.
-
Data Analysis: Express the contractile response in the presence of Fenpiverinium Bromide as a percentage of the control response. Repeat with a range of Fenpiverinium Bromide concentrations to generate an inhibition curve and determine the IC50 value.
Protocol 2: Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Competition Binding: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of unlabeled Fenpiverinium Bromide.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Fenpiverinium Bromide to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Fenpiverinium bromide signaling pathway.
Caption: Smooth muscle contraction assay workflow.
References
Technical Support Center: Litalgin and its Components in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Litalgin or its active components, metamizole and pitofenone, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
A1: this compound is a combination drug with analgesic and antispasmodic properties. Its primary active components are:
-
Metamizole (also known as Dipyrone): A non-opioid analgesic and antipyretic agent.[1]
-
Pitofenone: A direct-acting smooth muscle relaxant.[2]
Q2: What is the primary mechanism of action for metamizole in animal models?
A2: The precise mechanism of metamizole is not fully elucidated but is thought to involve multiple pathways. It is considered a weak inhibitor of cyclooxygenase (COX) enzymes, with some evidence suggesting an affinity for COX-3.[3] Its analgesic effects are also attributed to the activation of the endogenous opioidergic and cannabinoid systems.[1][3]
Q3: How does pitofenone induce smooth muscle relaxation?
A3: Pitofenone acts directly on smooth muscle cells to cause relaxation, independent of nerve supply. This musculotropic effect is achieved by decreasing the intracellular calcium concentration, which is essential for muscle contraction. While the exact signaling cascade is not fully detailed in the provided results, it is known to involve the regulation of calcium influx and release from intracellular stores.
Q4: Are there established dosages for metamizole in common animal models?
A4: Yes, dosages for metamizole have been reported in various animal models. For example, in dogs, doses of 25 mg/kg and 35 mg/kg have been used for postoperative analgesia.[4] In rats, doses of 250 mg/kg and 500 mg/kg have been investigated for analgesic and anti-inflammatory effects.[5][6] It is crucial to determine the optimal dose for your specific model and experimental conditions.
Q5: What are the known adverse effects of metamizole in animal models?
A5: High doses of metamizole in rats have been associated with dose-dependent toxic effects. These include elevated liver enzymes (ALT, AST), increased markers of kidney damage (BUN, creatinine), and histopathological changes in the liver and kidneys.[7] Piloerection, half-closed eyes, and decreased motor activity have been associated with pathological findings.
Troubleshooting Guides
Issue 1: Unexpected Variability in Analgesic Response
Possible Causes:
-
Animal Strain and Genetics: Different strains of mice can exhibit varied responses to pain and analgesics.
-
Animal Handling and Stress: Improper handling can induce stress, which can alter pain perception and drug metabolism.
-
Route of Administration: The bioavailability of metamizole's active metabolites varies significantly with the route of administration (oral, intravenous, intramuscular).
-
Drug Metabolism: Individual differences in metabolism can lead to variations in the levels of active metabolites.
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain of animal for your experiments.
-
Acclimatize Animals: Allow for an adequate acclimatization period before starting the experiment to reduce stress.
-
Refine Handling Techniques: Ensure all personnel are proficient in low-stress animal handling techniques.
-
Optimize Route of Administration: Choose the most appropriate route of administration for your experimental goals and ensure consistent delivery. Refer to pharmacokinetic data to understand the expected absorption and metabolism.
-
Increase Sample Size: A larger sample size can help to account for individual variability.
Issue 2: Lack of Efficacy or Unexpected Results with this compound (Combination)
Possible Causes:
-
Antagonistic Interaction: While unlikely given their known mechanisms, an unforeseen antagonistic interaction between metamizole and pitofenone at the specific doses used could occur.
-
Dose Ratio: The ratio of metamizole to pitofenone may not be optimal for the specific animal model or pain/spasm induction method.
-
Differentiation of Effects: It can be challenging to distinguish the individual contributions of the analgesic (metamizole) and antispasmodic (pitofenone) components to the overall observed effect.
Troubleshooting Steps:
-
Conduct Dose-Response Studies: Perform dose-response studies for each component individually and then for the combination at different ratios to identify potential synergistic or additive effects.
-
Include Control Groups for Each Component: In your experimental design, include groups treated with metamizole alone and pitofenone alone to delineate their individual effects.
-
Utilize Specific Models: Employ models that can differentiate between visceral pain (sensitive to analgesics) and smooth muscle spasm (sensitive to antispasmodics). For example, the writhing test is a model of visceral pain, while an isolated organ bath can specifically measure smooth muscle relaxation.
-
Consider Pharmacokinetic Interactions: Investigate if co-administration alters the pharmacokinetic profile of either drug.
Issue 3: Adverse Events or Unexpected Animal Deaths
Possible Causes:
-
Toxicity: High doses of metamizole can lead to renal and hepatic toxicity.[7] The toxicity of the combination may be different from the individual components.
-
Off-target Effects: The drugs may have unforeseen off-target effects in your specific animal model.
-
Procedural Complications: The adverse events may be related to the experimental procedure itself rather than the drug.
Troubleshooting Steps:
-
Review Dosing: Ensure that the administered dose is within a safe and effective range for the species being used. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of the combination.
-
Monitor for Clinical Signs of Toxicity: Closely observe animals for signs of toxicity such as weight loss, changes in activity, and altered grooming.
-
Perform Necropsy and Histopathology: In the event of unexpected deaths, perform a thorough necropsy and histopathological examination to identify the cause of death.
-
Refine Experimental Procedures: Carefully review all experimental procedures to minimize stress and potential for complications.
Quantitative Data Summary
Table 1: Efficacy of Metamizole in a Rat Model of Incisional Pain
| Treatment Group (Dose) | Pain Reduction (1st Hour) | Pain Reduction (3rd Hour) |
| Metamizole (250 mg/kg) | 65.2% | 51.9% |
| Metamizole (500 mg/kg) | 91.3% | 77.8% |
| Paracetamol (250 mg/kg) | 43.0% | 33.4% |
| Paracetamol (500 mg/kg) | 74.0% | 59.3% |
| Data from a study investigating the analgesic effects of metamizole and paracetamol in a rat model of scalpel incision-induced pain.[5][6] |
Table 2: Pharmacokinetic Parameters of Metamizole Metabolites in Dogs (25 mg/kg, IV)
| Metabolite | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) |
| 4-Methylaminoantipyrine (MAA) | 21.3 ± 4.5 | 3.2 ± 0.8 | 49.8 ± 10.2 |
| 4-Aminoantipyrine (AA) | 3.7 ± 0.9 | 10.5 ± 2.1 | 35.1 ± 7.3 |
| Pharmacokinetic parameters of the active metabolites of metamizole following intravenous administration in dogs. |
Table 3: Adverse Effects of High-Dose Metamizole in Rats (14-day oral administration)
| Parameter | Control Group | Metamizole (500 mg/kg) | Metamizole (1000 mg/kg) |
| ALT (U/L) | 45.2 ± 5.1 | 68.7 ± 7.3 | 75.4 ± 8.2 |
| AST (U/L) | 112.5 ± 12.3 | 154.8 ± 16.5 | 168.2 ± 17.9 |
| BUN (mg/dL) | 21.3 ± 2.5 | 35.6 ± 4.1 | 42.1 ± 5.3 |
| Creatinine (mg/dL) | 0.4 ± 0.05 | 0.7 ± 0.08 | 0.9 ± 0.1 |
| *Values are presented as mean ± SD. p < 0.05 compared to the control group. Data from a study on the adverse effects of metamizole in rats.[7] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia in Mice
This protocol is used to assess the peripheral analgesic activity of a compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Metamizole solution
-
0.6% acetic acid solution
-
Saline solution (vehicle control)
-
Observation chambers
Procedure:
-
Animal Grouping: Divide mice into at least three groups: vehicle control, positive control (e.g., a known analgesic), and metamizole-treated group(s).
-
Drug Administration: Administer metamizole or vehicle intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL/10g of 0.6% acetic acid solution i.p. to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Protocol 2: Isolated Guinea Pig Ileum Assay for Antispasmodic Activity
This in vitro protocol assesses the direct relaxant effect of a compound on smooth muscle.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, glucose 5.55)
-
Pitofenone solution
-
Acetylcholine (or other contractile agents like histamine or KCl)
-
Organ bath with an isometric transducer
Procedure:
-
Tissue Preparation: Euthanize the guinea pig and dissect a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm long pieces.
-
Mounting: Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of 1 g.
-
Induction of Contraction: Induce a submaximal contraction of the ileum using a contractile agent like acetylcholine.
-
Drug Addition: Once the contraction has stabilized, add pitofenone to the organ bath in a cumulative or non-cumulative manner.
-
Measurement of Relaxation: Record the relaxation of the smooth muscle as a decrease in tension using an isometric transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 value for pitofenone.
Visualizations
Caption: Proposed mechanism of action for Metamizole.
Caption: Pitofenone's direct action on smooth muscle cells.
Caption: Workflow for assessing analgesia using the writhing test.
References
- 1. DSpace [helda.helsinki.fi]
- 2. sciencebusiness.net [sciencebusiness.net]
- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Smooth muscle contraction and relaxation. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. vcbr.uk.ac.ir [vcbr.uk.ac.ir]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metamizole-Induced Agranulocytosis in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating metamizole-induced agranulocytosis in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is metamizole-induced agranulocytosis (MIA)?
A1: Metamizole-induced agranulocytosis is a severe, though rare, adverse drug reaction characterized by a sharp decrease in the number of neutrophils, a type of white blood cell, in the blood (neutrophil count < 500/µL).[1] This condition significantly weakens the immune system, making the individual highly susceptible to infections. The underlying mechanisms are thought to be either immune-mediated or due to direct toxicity of metamizole's reactive metabolites to bone marrow cells.[1][2]
Q2: Is it possible to reliably induce agranulocytosis with metamizole in common laboratory animals?
A2: Inducing overt agranulocytosis with metamizole in a consistent and reproducible manner in common laboratory animal models like rats and mice has proven to be challenging. While some studies have reported hematological changes, such as anemia and thrombocytosis in dogs and hematotoxicity in rats, the full spectrum of agranulocytosis as seen in humans is not consistently replicated.[3] The idiosyncratic nature of MIA in humans suggests that genetic predisposition may play a significant role, which may not be present in standard laboratory animal strains.[1]
Q3: What are the proposed mechanisms of metamizole-induced agranulocytosis that can be studied in animal models?
A3: There are two primary hypotheses for the mechanism of MIA that can be investigated:
-
Immune-Mediated Mechanism: This theory suggests that metamizole or its metabolites act as haptens, which bind to neutrophil surface proteins, triggering an immune response and subsequent destruction of neutrophils.[1] Animal models could be used to study the formation of anti-neutrophil antibodies and T-cell responses following metamizole administration.
-
Direct Toxicity via Reactive Metabolites: Metamizole is metabolized into reactive compounds, such as N-methyl-4-aminoantipyrine (MAA).[2] These metabolites, particularly in the presence of heme in the bone marrow, can cause direct damage to granulocyte precursor cells, leading to decreased neutrophil production.[2] In vivo studies in animals can focus on the formation of these reactive metabolites and their impact on bone marrow histology and hematological parameters.
Q4: What are the typical clinical signs of toxicity observed in laboratory animals treated with high doses of metamizole?
A4: High doses of metamizole in laboratory animals can lead to a range of toxic effects. In rats, studies have shown histological changes in the liver and spleen, as well as alterations in blood parameters.[4][5] In dogs, high doses have been associated with the formation of Heinz bodies, indicating oxidative damage to red blood cells, as well as anemia and thrombocytosis.[6][7] General signs of toxicity can also include reduced activity, weight loss, and changes in water and food consumption.[8]
Troubleshooting Guides
Issue 1: Failure to observe a significant drop in neutrophil counts in our animal model.
| Possible Cause | Troubleshooting Step |
| Species/Strain Resistance | Different animal species and even strains within a species can have varying susceptibility to drug-induced toxicities. Consider using a different species or a genetically diverse strain of mice to increase the likelihood of observing the desired effect. |
| Insufficient Dose or Duration | The dose and duration of metamizole administration may not be sufficient to induce agranulocytosis. Review the literature for dose-ranging studies in your chosen animal model. A pilot study with escalating doses and extended treatment periods may be necessary. Note that in humans, MIA is considered dose-independent.[9] |
| Metabolic Differences | The metabolism of metamizole can differ significantly between species. The formation of the specific reactive metabolites thought to be responsible for myelotoxicity may be less prominent in your animal model. Consider in vitro studies with liver microsomes from your animal model to assess metabolite formation. |
| Lack of Immune Sensitization | If the mechanism is immune-mediated, a pre-sensitization step might be required. This could involve an initial low-dose exposure followed by a challenge with a higher dose. |
Issue 2: High variability in hematological parameters between individual animals.
| Possible Cause | Troubleshooting Step |
| Genetic Heterogeneity | If using an outbred stock, the genetic variability can lead to different responses to the drug. Switching to an inbred strain can help reduce this variability. |
| Underlying Health Status | Subclinical infections or other health issues can affect baseline hematological values and the response to metamizole. Ensure all animals are healthy and free of common pathogens before starting the experiment. |
| Stress | Handling and procedural stress can influence blood parameters. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variations. |
| Circadian Rhythm | Blood cell counts can fluctuate throughout the day. Standardize the time of day for blood sample collection to reduce variability. |
Issue 3: Observing significant toxicity in other organs but not the desired hematological effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Toxicity | Metamizole can cause toxicity in other organs, such as the liver and kidneys, at high doses.[4] These effects might occur at lower concentrations than those required for significant myelosuppression in your model. |
| Dose Selection | The selected dose might be too high, causing general systemic toxicity that masks the specific hematological effects. A dose-response study is recommended to identify a dose that is myelotoxic but not overwhelmingly toxic to other organ systems. |
Quantitative Data from Animal Studies
Table 1: Hematological and Biochemical Changes in Rats Following Metamizole Administration
| Parameter | Control Group (Mean ± SD) | Metamizole Group (500 mg/kg) (Mean ± SD) | Metamizole Group (1000 mg/kg) (Mean ± SD) | Reference |
| ALT (U/L) | 25.3 ± 3.1 | 45.7 ± 5.2 | 48.2 ± 6.0 | [4] |
| AST (U/L) | 78.1 ± 8.5 | 123.4 ± 11.9 | 131.6 ± 13.7 | [4] |
| BUN (mg/dL) | 18.2 ± 2.4 | 31.5 ± 4.1 | 34.8 ± 4.9 | [4] |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.9 ± 0.2 | 1.0 ± 0.2 | [4] |
| *p < 0.05 compared to the control group. |
Table 2: Hematological Findings in Dogs with Heinz Body Formation After Metamizole Administration
| Parameter | Range | Mean | Reference |
| Metamizole Dose (mg/kg/day) | 38 - 159 | - | [7] |
| Highest Percentage of Heinz Bodies | 28 - 95% | 46% | [7] |
| Anemia | Mild to Severe | - | [7] |
Experimental Protocols
Protocol 1: General Toxicity Study of Metamizole in Rats
-
Animal Model: Male Wistar rats (18 animals).
-
Groups:
-
Control Group (n=6): Received pure water orally.
-
Metamizole Group 1 (n=6): Received 500 mg/kg metamizole orally.
-
Metamizole Group 2 (n=6): Received 1000 mg/kg metamizole orally.
-
-
Administration: Oral gavage, twice daily for 14 days.[4]
-
Monitoring:
-
Daily observation for clinical signs of toxicity.
-
Body weight measurement at the beginning and end of the study.
-
-
Endpoint Analysis:
Protocol 2: Investigation of Heinz Body Formation in Dogs
-
Study Design: Retrospective case series.
-
Animal Model: 13 multimorbid dogs that had received metamizole.
-
Data Collection:
-
Review of medical records to obtain information on metamizole dosage, duration of treatment, clinical signs, and laboratory values (complete blood count).
-
-
Endpoint Analysis:
-
Quantification of Heinz bodies in red blood cells.
-
Assessment of the presence and severity of anemia.[7]
-
Visualizations
Diagram 1: Proposed Mechanisms of Metamizole-Induced Agranulocytosis
Caption: Proposed immune-mediated and direct toxicity pathways of MIA.
Diagram 2: Experimental Workflow for Investigating Metamizole Hematotoxicity in Rats
Caption: Workflow for a 14-day oral toxicity study of metamizole in rats.
Diagram 3: Simplified JAK-STAT Signaling in Granulocyte Differentiation
References
- 1. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Metamizole Metabolites Enhance the Toxicity of Hemin on the ATP Pool in HL60 Cells by Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Effect of metamizole (dipyrone) on blood and histological pictures of liver and spleen in rats. (2019) | B. Kh. Hameed [scispace.com]
- 4. Adverse effects of metamizole on heart, lung, liver, kidney, and stomach in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Metamizole (Dipyrone) on Blood and Histological Pictures of Liver and Spleen in Rats [ejvs.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Case series: Heinz body formation in 13 multimorbid dogs following metamizole administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse strain-specific habituation to oral metamizole administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metamizole [Dipyrone] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Pitofenone Hydrochloride's Limited Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pitofenone hydrochloride. The following information is designed to address common challenges related to its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Pitofenone hydrochloride?
A1: Pitofenone hydrochloride is sparingly soluble in water. Reported aqueous solubility values vary depending on the experimental conditions:
-
Approximately 0.12 mg/mL at 25°C.[1]
-
Approximately 0.16 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2).[2]
-
2 mg/mL in water.[2]
It is crucial to consider the pH and temperature of the aqueous medium, as these factors can significantly influence solubility.
Q2: In which organic solvents is Pitofenone hydrochloride soluble?
A2: Pitofenone hydrochloride exhibits good solubility in several organic solvents. This property is often utilized to prepare stock solutions which can then be diluted into aqueous buffers.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[1][2][3] |
| Ethanol | ~30 mg/mL[1][2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL[2][3] |
Q3: What are the main strategies to improve the aqueous solubility of Pitofenone hydrochloride?
A3: Several techniques can be employed to enhance the aqueous solubility of Pitofenone hydrochloride. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Nanonization: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.
Troubleshooting Guides
Issue 1: Difficulty dissolving Pitofenone hydrochloride in aqueous buffers for in vitro assays.
Solution:
-
Co-solvent Approach: A common and effective method is to first dissolve the Pitofenone hydrochloride in a water-miscible organic solvent and then dilute this stock solution into the aqueous buffer.
Experimental Protocol: Co-solvent Method (Ethanol)
-
Prepare a stock solution of Pitofenone hydrochloride in absolute ethanol (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
For your experiment, dilute the stock solution with your aqueous buffer to the desired final concentration. For example, to achieve a 1:5 ethanol to PBS ratio, add 1 part of the ethanol stock solution to 4 parts of PBS.
-
Note: Aqueous solutions prepared using this method are recommended to be used within one day as precipitation may occur over time.[2]
-
Issue 2: Poor oral bioavailability observed in preclinical studies.
Solution:
-
Nanonization (Nanosuspension): Reducing the particle size of Pitofenone hydrochloride to the sub-micron range can significantly improve its dissolution rate and, consequently, its oral bioavailability. Pilot studies have shown a 300% improvement in bioavailability using nanocrystal technology.[1]
Experimental Protocol: Nanosuspension Preparation (General Wet Milling Approach)
This is a generalized protocol and may require optimization for Pitofenone hydrochloride.
-
Preparation of the Suspension: Disperse micronized Pitofenone hydrochloride powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Milling: Transfer the suspension to a bead mill containing milling media (e.g., zirconium oxide beads).
-
Process: Mill at a controlled temperature for a sufficient duration to achieve the desired particle size (typically <200 nm).
-
Characterization: Analyze the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).
-
-
Cyclodextrin Inclusion Complexation: Encapsulating Pitofenone hydrochloride within a cyclodextrin molecule can enhance its aqueous solubility and dissolution. β-cyclodextrin (β-CD) has been successfully used for this purpose.
Experimental Protocol: β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolve β-cyclodextrin in deionized water with stirring.
-
Separately, dissolve Pitofenone hydrochloride in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the Pitofenone hydrochloride solution to the β-cyclodextrin solution with continuous stirring.
-
Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any surface-adhered drug.
-
Dry the complex under vacuum.
Experimental Protocol: β-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Dissolve both β-cyclodextrin and Pitofenone hydrochloride in deionized water.
-
Stir the solution until both components are fully dissolved.
-
Freeze the solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution under vacuum to obtain a dry powder of the inclusion complex.
-
-
Solid Dispersion: Dispersing Pitofenone hydrochloride in a hydrophilic polymer matrix can improve its wettability and dissolution rate. Polyvinylpyrrolidone (PVP) is a commonly used carrier.
Experimental Protocol: Solid Dispersion with PVP (Solvent Evaporation Method)
This is a generalized protocol and may require optimization for Pitofenone hydrochloride.
-
Select a suitable drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both Pitofenone hydrochloride and PVP (e.g., PVP K30) in a common volatile solvent, such as ethanol or methanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
-
Quantitative Data Summary
The following tables summarize the known solubility data for Pitofenone hydrochloride.
Table 1: Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water (25°C) | 0.12 | [1] |
| Water | 2 | [2] |
| Ethanol:PBS (1:5, pH 7.2) | 0.16 | [2] |
| DMSO | ~25 | [1][2][3] |
| Ethanol | ~30 | [1][2][3] |
| DMF | ~30 | [2][3] |
Table 2: Solubility Enhancement Techniques
| Technique | Enhancement | Reference |
| Co-solvency (Propylene Glycol) | 15-fold increase in solubility | [1] |
| Nanocrystal Technology | 300% improvement in bioavailability | [1] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of Pitofenone hydrochloride are primarily attributed to its dual mechanism of action: acetylcholinesterase inhibition and muscarinic receptor antagonism.
Acetylcholinesterase Inhibition
Pitofenone hydrochloride inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at the synaptic cleft, thereby potentiating cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase Inhibition by Pitofenone HCl.
Muscarinic Receptor Antagonism
Pitofenone hydrochloride acts as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells. By blocking the binding of acetylcholine to these Gq-protein coupled receptors, it prevents the downstream signaling cascade that leads to smooth muscle contraction.
Caption: M3 Muscarinic Receptor Antagonism by Pitofenone HCl.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting a suitable solubility enhancement strategy for Pitofenone hydrochloride.
Caption: Decision workflow for enhancing Pitofenone HCl solubility.
References
Potential hepatotoxicity of Metamizole in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential hepatotoxicity of Metamizole in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of Metamizole's potential for liver toxicity in long-term use?
A1: While Metamizole is a widely used analgesic in many parts of the world, a growing body of evidence suggests it can cause idiosyncratic drug-induced liver injury (DILI).[1][2] Cases of hepatotoxicity have been reported with both short-term and more prolonged use.[3] Some studies indicate that prolonged use may be associated with a higher risk of acute liver failure.[1]
Q2: What is the typical clinical presentation of Metamizole-induced liver injury?
A2: The presentation of Metamizole-induced DILI can vary.[1] A characteristic pattern in some patients includes a significant elevation of transaminases (ALT and AST) that peaks around the time of DILI recognition, followed by a more pronounced increase in bilirubin within the first three days of clinical presentation.[4] The injury pattern is most commonly hepatocellular.[1][5] Symptoms can include jaundice, fatigue, nausea, anorexia, and right upper quadrant discomfort.[3]
Q3: What is the proposed mechanism of Metamizole-induced liver injury?
A3: The exact mechanism is not fully understood but is considered to be idiosyncratic, meaning it is not directly dose-dependent and is influenced by host and environmental factors.[1] Evidence suggests a possible immune-mediated mechanism, potentially involving a delayed hypersensitivity reaction with T-cell activation.[6] Some studies have also investigated the direct toxic effects of Metamizole's metabolites on liver cells.[6]
Q4: How does the risk of liver injury with Metamizole compare to other common analgesics?
A4: A retrospective cohort study found that Metamizole was associated with a higher risk of liver injury compared to paracetamol, with an adjusted hazard ratio of 1.69.[1][7][8]
Q5: Are there any known risk factors for developing Metamizole-induced DILI?
A5: One study noted that suspected Metamizole-associated DILI was more frequently observed in females and was associated with a high proportion of antinuclear antibody (ANA) positivity.[1] However, more research is needed to fully elucidate risk factors.
Troubleshooting Guide for Experimental Studies
Issue: Unexpected elevation of liver enzymes in animal models or cell cultures treated with Metamizole.
Troubleshooting Steps:
-
Confirm the identity and purity of the Metamizole compound. Impurities could contribute to toxicity.
-
Evaluate the vehicle/solvent for potential hepatotoxicity. The vehicle itself should be tested as a negative control.
-
Assess the metabolic competence of your experimental system. Metamizole is a prodrug that is metabolized to active compounds.[1][9] Ensure your in vitro system (e.g., cell line) has the necessary metabolic enzymes (e.g., CYP450 system) to process Metamizole, or use the active metabolites directly in your experiments.
-
Consider the possibility of an immune-mediated response. If working with in vivo models, analyze for markers of immune activation, such as inflammatory infiltrates in the liver, particularly eosinophils.[1]
-
Perform a dose-response and time-course study. This will help determine if the observed toxicity is dose- and time-dependent in your experimental model.
Data on Metamizole Hepatotoxicity
Table 1: Clinical and Biochemical Characteristics of Metamizole-Induced DILI
| Parameter | Finding | Reference |
| Incidence | In a German study, Metamizole was the second most frequent cause of DILI, accounting for 14.9% of cases. | [5] |
| In another German study, DILI was associated with Metamizole in 18.8% of patients. | [4] | |
| Latency Period | The time from first drug intake to clinical presentation of liver injury is reported to be around 28 days to 4 weeks. | [1][3] |
| Pattern of Liver Injury | Predominantly hepatocellular. | [1][5] |
| Biochemical Markers | Marked elevation of ALT and AST. | [4][5] |
| Peak bilirubin levels can exceed 3 mg/dL in a majority of affected patients. | [1] | |
| Histopathology | Common findings include portal and lobular hepatitis with eosinophilic infiltration and necrosis. | [1][5] |
| Clinical Outcomes | Up to 22% of patients with prolonged use may present with acute liver failure. | [1] |
| Fatal outcomes (death or liver transplantation) were observed in 13.1% of Metamizole DILI patients in one study. | [4] |
Table 2: Comparative Risk of Liver Injury
| Comparator | Metric | Value | 95% Confidence Interval | Reference |
| Paracetamol | Adjusted Hazard Ratio | 1.69 | 1.46 - 1.97 | [1][7][8] |
Experimental Protocols
1. Retrospective Cohort Study to Assess Liver Injury Risk
-
Objective: To compare the risk of liver injury in new users of Metamizole versus a comparator analgesic (e.g., paracetamol).
-
Methodology:
-
Data Source: Utilize a large healthcare database (e.g., Intercontinental Medical Statistics (IMS)® Disease Analyzer Germany database).[7]
-
Study Population: Identify incident users of Metamizole and the comparator drug with a defined observation period (e.g., at least 365 days) prior to the first prescription to ensure they are new users.[7]
-
Exclusion Criteria: Exclude patients with a prior diagnosis of liver events, cancer, HIV, or recent treatment with other known hepatotoxic drugs.[7]
-
Follow-up: Follow each patient for a defined period (e.g., 90 days) after the prescription for the occurrence of specific liver events. The follow-up period can be extended with new prescriptions, up to a maximum duration (e.g., 270 days).[7]
-
Statistical Analysis: Use Cox regression to calculate the hazard ratio for liver injury, adjusting for potential confounders.[7]
-
2. In Vitro Assessment of Metamizole Metabolite Toxicity
-
Objective: To determine the direct cytotoxic effects of Metamizole's active metabolites on liver cells.
-
Methodology:
-
Cell Lines: Use human hepatocyte cell lines such as HepG2 and HepaRG.[6]
-
Test Compounds: Use the primary active metabolites of Metamizole: 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[6]
-
Experimental Procedure:
-
Culture the cells to a suitable confluence.
-
Expose the cells to various concentrations of MAA and AA for a defined period (e.g., 24, 48, 72 hours).
-
Include a vehicle control and a positive control for cytotoxicity.
-
-
Toxicity Assays: Assess cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Visualizations
Caption: Metabolic pathway of Metamizole.
Caption: Troubleshooting workflow for unexpected hepatotoxicity.
References
- 1. Across the Border: A Metamizole Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metamizole (Dipyrone) and the Liver: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metamizole [Dipyrone] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug-Induced Liver Injury Caused by Metamizole: Identification of a Characteristic Injury Pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Acute Liver Failure in a Patient Treated With Metamizole [frontiersin.org]
- 7. Is There an Increased Risk of Hepatotoxicity with Metamizole? A Comparative Cohort Study in Incident Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Controlling for the anticholinergic side effects of Fenpiverinium in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the anticholinergic side effects of Fenpiverinium in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fenpiverinium and what are its primary effects?
Fenpiverinium is a quaternary ammonium compound that acts as an anticholinergic and antispasmodic agent.[1][2] Its primary therapeutic effect is the relaxation of smooth muscle, making it useful for treating spasms in the gastrointestinal and urinary tracts.[2][3] It is often used in combination with other drugs like pitofenone hydrochloride and analgesics.[1][2]
Q2: What are the common anticholinergic side effects of Fenpiverinium observed in vivo?
As a muscarinic receptor antagonist, Fenpiverinium can cause a range of anticholinergic side effects. These are broadly categorized as peripheral and central effects.
-
Peripheral Side Effects: Dry mouth, blurred vision due to mydriasis (pupil dilation), tachycardia (increased heart rate), urinary retention, and constipation are common.[4][5]
-
Central Nervous System (CNS) Side Effects: In higher doses, or in susceptible individuals, central effects such as confusion, disorientation, agitation, and memory impairment may be observed.[6]
Q3: How can I control for the peripheral anticholinergic side effects of Fenpiverinium in my experiments?
A common strategy is the co-administration of a peripherally selective muscarinic antagonist, such as glycopyrrolate. Glycopyrrolate is a quaternary ammonium compound with limited ability to cross the blood-brain barrier.[7] This allows it to counteract the peripheral effects of Fenpiverinium without interfering with its potential central actions, should those be the focus of the study.
Q4: Where can I find specific binding affinity (Ki) values and in vivo dose-response data for Fenpiverinium's anticholinergic effects?
Currently, there is limited publicly available data on the specific muscarinic receptor binding affinities (Ki values) for Fenpiverinium across the M1-M5 subtypes. Similarly, detailed in vivo dose-response curves for its specific anticholinergic side effects are not readily found in the literature. Researchers will likely need to determine these parameters empirically for their specific experimental models.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Excessive tachycardia or other cardiovascular effects in test subjects. | High dose of Fenpiverinium leading to significant M2 receptor blockade in the heart. | Reduce the dose of Fenpiverinium. Consider co-administration of a cardioselective beta-blocker if experimentally appropriate and non-interfering. |
| Unexpected behavioral changes (e.g., agitation, confusion) in animal models. | Fenpiverinium crossing the blood-brain barrier and causing central anticholinergic effects. | Lower the dose of Fenpiverinium. If central effects are not the focus of the study, consider using a peripherally restricted analog if available. |
| Difficulty in achieving desired smooth muscle relaxation without significant side effects. | Non-selective muscarinic receptor blockade by Fenpiverinium. | Implement a dose-response study to identify the therapeutic window. Consider co-administration with a peripherally selective antagonist like glycopyrrolate to mitigate side effects. |
| Inconsistent results between experimental animals. | Biological variability in drug metabolism and receptor sensitivity. | Increase the sample size per group. Ensure consistent administration techniques and environmental conditions for all animals. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anticholinergic Side Effects of Fenpiverinium in a Rodent Model
Objective: To quantify the dose-dependent peripheral anticholinergic side effects of Fenpiverinium.
Materials:
-
Fenpiverinium bromide
-
Saline solution (vehicle)
-
Male Wistar rats (250-300g)
-
Apparatus for measuring salivary secretion (e.g., pre-weighed cotton swabs)
-
Pupilometer or high-resolution camera
-
Telemetry system or tail-cuff for measuring heart rate and blood pressure
-
Metabolic cages for urine collection
Methodology:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least 3 days prior to the study.
-
Baseline Measurements: Record baseline salivary secretion, pupil diameter, heart rate, and urinary output for each animal.
-
Drug Administration: Administer Fenpiverinium bromide intraperitoneally (i.p.) at increasing doses (e.g., 0.1, 0.5, 1, 5, 10 mg/kg) to different groups of rats. A control group should receive an equivalent volume of saline.
-
Post-Dose Monitoring:
-
Salivary Secretion: At 30 minutes post-injection, place a pre-weighed cotton swab in the rat's mouth for 2 minutes. The change in weight of the cotton swab indicates the amount of saliva secreted.
-
Pupil Diameter: Measure pupil diameter at 30, 60, and 120 minutes post-injection.
-
Heart Rate: Continuously monitor heart rate via telemetry or measure at regular intervals using a tail-cuff system.
-
Urinary Output: House rats in metabolic cages and measure total urine output over a 4-hour period post-injection.
-
-
Data Analysis: Plot dose-response curves for each measured parameter. Calculate the ED50 (the dose that produces 50% of the maximal effect) for each side effect.
Protocol 2: Co-administration of Glycopyrrolate to Mitigate Peripheral Anticholinergic Effects
Objective: To demonstrate the selective blockade of peripheral anticholinergic effects of Fenpiverinium by co-administration of glycopyrrolate.
Materials:
-
Fenpiverinium bromide
-
Glycopyrrolate
-
Saline solution (vehicle)
-
Male Wistar rats (250-300g)
-
Equipment as listed in Protocol 1
Methodology:
-
Animal Groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: Fenpiverinium (e.g., 5 mg/kg, i.p.)
-
Group 3: Glycopyrrolate (e.g., 1 mg/kg, i.p.)
-
Group 4: Fenpiverinium (5 mg/kg, i.p.) + Glycopyrrolate (1 mg/kg, i.p.)
-
-
Drug Administration: Administer the respective treatments to each group. For Group 4, administer glycopyrrolate 15 minutes prior to Fenpiverinium.
-
Monitoring: Measure salivary secretion, pupil diameter, and heart rate at baseline and at 30, 60, and 120 minutes post-Fenpiverinium administration.
-
Data Analysis: Compare the changes in the measured parameters between the groups. It is expected that Group 4 will show a significant reduction in the peripheral side effects observed in Group 2.
Data Presentation
Table 1: Illustrative Dose-Response of Fenpiverinium on Anticholinergic Side Effects in Rats
| Dose (mg/kg, i.p.) | Inhibition of Salivation (%) | Increase in Pupil Diameter (mm) | Increase in Heart Rate (bpm) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.1 | 15 ± 3 | 0.2 ± 0.1 | 10 ± 5 |
| 0.5 | 45 ± 5 | 0.8 ± 0.2 | 35 ± 8 |
| 1 | 70 ± 6 | 1.5 ± 0.3 | 60 ± 10 |
| 5 | 95 ± 4 | 2.5 ± 0.4 | 110 ± 15 |
| 10 | 98 ± 3 | 2.8 ± 0.5 | 130 ± 12 |
Data are presented as mean ± SEM and are illustrative. Actual values must be determined experimentally.
Table 2: Illustrative Effect of Glycopyrrolate Co-administration on Fenpiverinium-Induced Side Effects
| Treatment Group | Inhibition of Salivation (%) | Increase in Pupil Diameter (mm) | Increase in Heart Rate (bpm) |
| Vehicle | 0 | 0 | 0 |
| Fenpiverinium (5 mg/kg) | 95 ± 4 | 2.5 ± 0.4 | 110 ± 15 |
| Glycopyrrolate (1 mg/kg) | 20 ± 5 | 0.3 ± 0.1 | 15 ± 6 |
| Fenpiverinium + Glycopyrrolate | 35 ± 6 | 0.5 ± 0.2 | 25 ± 8 |
Data are presented as mean ± SEM and are illustrative. Actual values must be determined experimentally.
Visualizations
Caption: Signaling pathways of Fenpiverinium's therapeutic and side effects.
Caption: Workflow for in vivo assessment of anticholinergic side effects.
References
- 1. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 2. macsenlab.com [macsenlab.com]
- 3. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. genomind.com [genomind.com]
- 6. pcds.org.uk [pcds.org.uk]
- 7. Anticholinergics: effects on thermoregulation and performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Litalgin Formulation Technical Support Center for Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming formulation challenges with Litalgin's active components, metamizole and pitofenone, in a preclinical setting.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound's active ingredients for experimental use.
Issue 1: Poor Solubility of Pitofenone Hydrochloride in Aqueous Vehicles
Question: My pitofenone hydrochloride is exhibiting poor solubility in standard aqueous vehicles like saline for my in vivo experiment. What are my options?
Answer: Pitofenone hydrochloride can be challenging to dissolve in purely aqueous solutions, especially at higher concentrations. The following strategies can be employed to enhance its solubility.
Table 1: Solubility Enhancement Strategies for Pitofenone Hydrochloride
| Strategy | Vehicle/Excipient | Concentration Range | Remarks |
| Co-solvents | Ethanol | 5-20% (v/v) | Generally well-tolerated in small volumes for most animal species. |
| Propylene Glycol | 10-40% (v/v) | A common vehicle for oral and parenteral administration. | |
| Polyethylene Glycol 400 (PEG 400) | 20-60% (v/v) | Useful for increasing solubility but can affect viscosity. | |
| pH Adjustment | Acidic Buffers (e.g., Citrate Buffer) | pH 3-5 | Pitofenone is more soluble at a lower pH. Ensure the final pH is compatible with the route of administration. |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1-2% (v/v) | Can aid in solubilization and prevent precipitation. |
Experimental Workflow for Solubility Enhancement:
Technical Support Center: The Impact of Litalgin on Cell Viability in Primary Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Litalgin and its components on the viability of primary cell cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is a combination drug containing Metamizole (Dipyrone), Pitofenone, and Fenpiverinium. The vast majority of available in vitro research focuses on the effects of Metamizole, often utilizing immortalized cancer cell lines. While the principles and protocols are applicable, direct data on the complete this compound formulation or its other components in primary cell cultures is limited. Researchers should interpret these findings with caution and consider them as a baseline for designing experiments with primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
A1: this compound is a pharmaceutical product with analgesic (pain-relieving) and spasmolytic (antispasmodic) properties. Its primary active components are:
-
Metamizole (Dipyrone): A non-steroidal anti-inflammatory drug (NSAID) with strong analgesic and antipyretic effects.[1]
-
Pitofenone: An antispasmodic that acts as a muscarinic receptor antagonist.
-
Fenpiverinium: An antispasmodic that also exhibits anticholinergic properties.
Q2: What is the known effect of this compound's main component, Metamizole, on cell viability?
A2: Studies have shown that Metamizole can reduce cell viability in a dose- and time-dependent manner.[2][3] For example, in studies on the LX-2 liver cell line, Metamizole and its metabolites significantly decreased cell viability, particularly at higher concentrations (e.g., 1000 µg/mL) after 24 hours of exposure.[2][4] Similar dose-dependent antiproliferative effects were observed in various human tumor cell lines, including HeLa, HT-29, and MCF-7.[3]
Q3: What concentration range of Metamizole should I consider for my primary cell culture experiments?
A3: Based on existing literature on various cell lines, a broad concentration range is advisable for initial screening. Studies have used concentrations from as low as 12.5 µg/mL to as high as 1000 µg/mL.[2][3] For instance, a statistically significant decrease in viability was noted in some cancer cell lines at concentrations higher than 25 μg/mL.[3] Primary cells can be more sensitive than immortalized cell lines, so starting with a lower range and performing a dose-response curve is highly recommended.
Q4: Which in vitro assays are suitable for measuring changes in cell viability after treatment?
A4: Several standard assays can be used to assess cytotoxicity and cell viability.[5][6] The most common include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells by assessing mitochondrial dehydrogenase activity.[7][8]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, an indicator of cytotoxicity.[6]
-
ATP Assay: A highly sensitive method that quantifies the amount of ATP present, which correlates with the number of viable cells.[6]
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.[5]
Troubleshooting Guide
Q1: I am observing much higher cytotoxicity in my primary cells than reported for cancer cell lines. Is this normal?
A1: Yes, this is possible. Primary cells are derived directly from living tissue and can be more sensitive to chemical compounds compared to robust, immortalized cancer cell lines.[9] They may have different metabolic rates or membrane characteristics. It is crucial to establish a specific dose-response curve for each primary cell type you are working with.
Q2: My cell viability assay results are inconsistent between experiments. What are the common causes?
A2: Inconsistency in cell-based assays can stem from several factors:
-
Cell Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.[10] Try to use cells within a narrow passage range for all related experiments.
-
Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell distribution can lead to significant variability.
-
Compound Stability: Prepare fresh solutions of the compound for each experiment, as degradation can occur during storage.
-
Incubation Time: Adhere strictly to the specified incubation times for both the compound treatment and the assay itself.[7]
Q3: My results do not show a clear dose-dependent effect. How can I troubleshoot this?
A3: A lack of a clear dose-response curve could be due to several reasons:
-
Inappropriate Concentration Range: The concentrations tested may be too high (causing maximum cell death across all doses) or too low (showing no effect). Widen your concentration range in subsequent experiments.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to false-positive results. Run a control plate with the compound in cell-free media to check for interference.
-
Cell Clumping: Uneven cell monolayers can lead to inaccurate readings. Ensure you have a single-cell suspension before plating.
Data Presentation: Metamizole's Effect on Cell Viability
The following tables summarize quantitative data from studies on Metamizole's impact on various cell lines.
Table 1: Effect of Metamizole and its Metabolites on LX-2 Liver Cell Line Viability after 24h
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Metamizole | 100 | 93.39% |
| Metamizole | 1000 | Significant Decrease |
| 4-MAA (Metabolite) | 100 | 68.4% |
| 4-MAA (Metabolite) | 1000 | 53.63% |
| 4-AA (Metabolite) | 100 | 74.86% |
| 4-AA (Metabolite) | 1000 | 50.86% |
| (Data sourced from reference[2]) |
Table 2: IC50 Values of Metamizole in Human Tumor Cell Lines after 48h
| Cell Line | Cell Type | IC50 (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | > 25 (Most Sensitive) |
| HeLa | Cervical Cancer | > 25 |
| HT-29 | Colorectal Adenocarcinoma | > 25 (Least Sensitive) |
| (Data interpreted from reference[3]) |
Experimental Protocols
Protocol 1: General MTT Assay for Cell Viability
This protocol provides a standard procedure for assessing cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its components in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells as a negative control and a solvent (e.g., DMSO) control if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Thawing and Plating of Cryopreserved Primary Cells
This protocol outlines the essential steps for recovering primary cells from cryogenic storage for an experiment.[11]
-
Preparation: Pre-warm complete culture medium and prepare culture flasks or plates. Turn on a 37°C water bath.
-
Rapid Thawing: Retrieve a cryovial of primary cells from liquid nitrogen storage. Immediately place the lower half of the vial in the 37°C water bath. Agitate gently until only a small ice crystal remains (typically 60-90 seconds).
-
Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Cell Transfer: Carefully transfer the thawed cell suspension into a sterile conical tube containing 5-10 mL of pre-warmed complete culture medium to dilute the cryoprotectant (e.g., DMSO).
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete culture medium.
-
Cell Counting and Plating: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. Plate the cells at the desired density for your experiment.
-
Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO₂. Allow cells to attach and recover for at least 24 hours before starting any treatment.[12]
Visualizations
Caption: Logical diagram of this compound's components and research focus.
Caption: Workflow for cell viability assessment in primary cultures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. accegen.com [accegen.com]
- 11. Primary Cell Culture Protocol [cellbiologics.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Mitigating Metamizole's degradation in experimental solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metamizole (also known as dipyrone). Its focus is to address the inherent instability of metamizole in experimental solutions and provide actionable strategies for mitigation.
Troubleshooting Guide
Q1: My metamizole solution is losing potency rapidly, and my results are inconsistent. What are the common causes?
A: Metamizole is a prodrug known for its chemical instability, especially in aqueous solutions where it readily hydrolyzes.[1][2][3] The primary active metabolite is 4-methylaminoantipyrine (4-MAA), and the conversion from the parent drug happens quickly and non-enzymatically.[4][5][6] Inconsistent results are often a direct consequence of the changing concentration of the active compound during your experiment. The degradation is significantly accelerated by specific environmental factors.
Q2: What are the key factors accelerating the degradation of my metamizole solution?
A: The degradation rate of metamizole is highly sensitive to its environment. The key accelerating factors are:
-
Aqueous Solvents: Water is a primary reactant in the hydrolysis of metamizole.[1][2]
-
Elevated Temperature: Higher temperatures drastically increase the rate of degradation.[6][7] For instance, a solution stable for days at 22°C may show significant degradation within hours at 37°C.[7]
-
Acidic pH: The hydrolysis rate is dramatically faster in acidic conditions (e.g., pH 2.5) compared to neutral or alkaline solutions.[6]
-
Presence of Oxygen: Dissolved oxygen in the solvent can contribute to the oxidative decomposition of metamizole.[1][2]
-
Low Concentration: Lower concentration solutions of metamizole tend to hydrolyze more rapidly than solutions with higher concentrations.[6]
Q3: How can I prepare a more stable experimental solution of metamizole to ensure reproducibility?
A: To mitigate degradation, you should control the factors listed above. Recommended strategies include:
-
Solvent Choice: If your experimental protocol allows, using methanol instead of water as the primary solvent can significantly inhibit the degradation reaction.[2]
-
Use of Stabilizers: For aqueous solutions, adding an antioxidant like sodium sulfite (Na₂SO₃) has been proven to effectively inhibit hydrolysis.[1]
-
Temperature Control: Always prepare, store, and handle metamizole solutions at low temperatures (e.g., refrigerated at 2-8°C). Avoid exposing the solution to body temperature (37°C) for extended periods.[6][7]
-
pH Management: Ensure the pH of your solution is neutral or slightly alkaline. Avoid using acidic buffers or diluents.[6]
-
Prepare Fresh: The most reliable practice is to prepare metamizole solutions immediately before each experiment to minimize the impact of degradation over time.
Q4: What are the primary degradation products I should be aware of, and how can I detect them?
A: Metamizole is a prodrug that is not typically detected after administration; instead, its metabolites are measured.[5] The initial and most important degradation product and active metabolite is 4-methylaminoantipyrine (4-MAA) .[4][5][6][8] This is further metabolized into other compounds such as 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (4-FAA) .[4][9] These compounds can be detected and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][10][11]
Data Summary Tables
Table 1: Key Factors Influencing Metamizole Degradation
| Factor | Effect on Stability | Summary |
| Solvent | Decreases | Aqueous solutions promote rapid hydrolysis. Methanol can inhibit this reaction.[2] |
| Temperature | Decreases | Stability is highly temperature-dependent. Degradation is significantly faster at 37°C than at 22°C or 4°C.[6][7] |
| pH | Decreases | Acidic conditions (e.g., pH 2.5) dramatically accelerate the rate of hydrolysis.[6] |
| Oxygen | Decreases | The presence of dissolved oxygen contributes to oxidative degradation.[1][2] |
| Concentration | Increases | Higher concentrations of metamizole show slower degradation rates compared to lower concentrations.[6] |
Table 2: Metamizole Solution Stability Under Various Conditions
| Condition | Observation | Time Frame | Source |
| Aqueous Solution (0.01 mM, pH 2.5) | Complete hydrolysis | ~30 minutes | [6] |
| Aqueous Solution (0.1 M) | ~10% hydrolysis | 5 hours | [6] |
| Mixed with Morphine, stored at 22°C | Stable (within ±10% of initial conc.) | At least 7 days | [7] |
| Mixed with Morphine, stored at 37°C | Significant concentration loss | After 3 days | [7] |
| Aqueous Solution with Na₂SO₃ | Hydrolysis successfully inhibited | During HPLC analysis | [1] |
Visualized Workflows and Pathways
Caption: The primary degradation pathway of Metamizole.
Caption: Troubleshooting workflow for unstable Metamizole solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Metamizole Solution
This protocol is adapted from methodologies designed to inhibit hydrolysis during analytical procedures.[1]
Objective: To prepare an aqueous stock solution of metamizole with improved stability for in vitro experimental use.
Materials:
-
Metamizole Sodium
-
Sodium Sulfite (Na₂SO₃), anhydrous
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Appropriate buffer (ensure final pH is neutral to slightly alkaline)
-
Sterile, amber glass vials or tubes protected from light
Procedure:
-
Prepare the Stabilizing Solvent:
-
Dissolve sodium sulfite (Na₂SO₃) in the high-purity water/buffer to a final concentration of 1.5 mg/mL .
-
Ensure the sodium sulfite is fully dissolved. This solution should be prepared fresh.
-
-
Dissolve Metamizole:
-
Weigh the required amount of metamizole sodium.
-
Add the metamizole powder to the stabilizing solvent prepared in step 1 to achieve your target concentration.
-
Vortex gently until the metamizole is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
-
Storage:
-
Store the final solution in a tightly sealed amber vial to protect it from light and air.
-
Immediately place the solution in a refrigerator at 2-8°C .
-
For maximum confidence, this solution should be used within 24 hours of preparation.
-
Protocol 2: HPLC Method for Assessing Metamizole Stability
This is a generalized Reverse-Phase HPLC (RP-HPLC) method to quantify metamizole and its primary metabolite, 4-MAA, to assess solution stability.
Objective: To separate and quantify metamizole and 4-MAA in an experimental solution.
Instrumentation & Columns:
-
HPLC system with UV Detector
-
C18 Column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate buffer. Adjust to pH 5.0 with orthophosphoric acid.
-
Mobile Phase B: Methanol (HPLC Grade)
-
Mobile Phase Composition: A mixture of Buffer and Methanol (e.g., 53:47 v/v).[3]
-
Stabilized Diluent: As described in Protocol 1, containing 0.5-1.5 mg/mL sodium sulfite.
Procedure:
-
Sample Preparation:
-
Dilute your experimental metamizole solution to fall within the calibration curve range using the stabilized diluent.
-
-
Chromatographic Conditions:
-
Analysis:
-
Run a calibration curve using standards of metamizole and 4-MAA prepared in the stabilized diluent.
-
Inject the prepared samples.
-
Integrate the peak areas for metamizole and 4-MAA. The decrease in the metamizole peak area and the corresponding increase in the 4-MAA peak area over time indicates degradation.
-
Frequently Asked Questions (FAQs)
Q: What is the in-vitro half-life of metamizole? A: In vitro, the half-life of metamizole is very short, estimated to be around 16 minutes, as it rapidly hydrolyzes to its active metabolite 4-MAA.[4] The half-life of 4-MAA itself is much longer, ranging from 2.6 to 3.5 hours.[4][5]
Q: Should I be using the prodrug (metamizole) or the active metabolite (4-MAA) in my in-vitro experiments? A: This is a critical experimental design question. Since metamizole converts to 4-MAA so rapidly in aqueous environments, using metamizole directly means your cells or tissues are exposed to a constantly changing concentration of both compounds.[6] If your goal is to study the effects of the primary active compound, using 4-MAA directly may provide more consistent and interpretable results. However, some studies continue to use the prodrug.[6]
Q: How should I store my metamizole solutions for short-term and long-term use? A: For short-term use (intra-day), solutions should be kept refrigerated (2-8°C) and protected from light. For anything longer than 24 hours, it is strongly recommended to prepare the solution fresh. Long-term storage of metamizole in a liquid solution is not advisable due to its inherent instability. Solid metamizole powder should be stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Q: Can I use standard buffers like PBS or Tris to dissolve metamizole? A: Yes, but with caution. These are aqueous buffers, so hydrolysis will occur. Ensure the final pH of the buffer is neutral or slightly alkaline, as acidic conditions will accelerate degradation significantly.[6] Even in buffered solutions, the best practice is to add the metamizole immediately before use. If stability is a concern, incorporating sodium sulfite into the buffer as described in Protocol 1 is recommended.
References
- 1. ejurnal.setiabudi.ac.id [ejurnal.setiabudi.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The Analgesic Metamizol (Dipyrone). Part 2: Adsorption, Oxidative and Reductive Degradation | Semantic Scholar [semanticscholar.org]
- 9. Thin-layer chromatographic determination of major metamizole metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling Litalgin components
Technical Support Center: Litalgin Components
This guide provides best practices for the storage, handling, and use of this compound components in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound used in research?
A1: this compound is a combination drug, and its primary active pharmaceutical ingredients (APIs) available for research are Metamizole Sodium, Pitofenone Hydrochloride, and Fenpiverinium Bromide.[1][2][3][4]
Q2: What are the general safety precautions I should take when handling these solid compounds?
A2: When handling these components in their solid (powder) form, it is crucial to:
-
Work in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of dust.[5][6][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[6][8][9]
-
Avoid direct contact with skin, eyes, and clothing.[5][6][8]
-
Wash hands thoroughly after handling.[8]
Q3: I've observed degradation of my Metamizole Sodium in an aqueous solution. Is this expected?
A3: Yes, this is expected. Metamizole Sodium is known to be unstable and hydrolyzes rapidly in aqueous solutions to its active metabolite, 4-methyl-amino-antipyrine (4-MAA).[10] For experiments, it is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[11] Using methanol as a solvent can inhibit this degradation.[10]
Q4: My Pitofenone Hydrochloride solution in PBS buffer appears cloudy. What could be the cause?
A4: Pitofenone Hydrochloride is sparingly soluble in aqueous buffers.[12] Cloudiness or precipitation indicates that the compound is not fully dissolved. To improve solubility, first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[12] It is not recommended to store the aqueous solution for more than one day.[12]
Storage and Stability
Proper storage is critical to ensure the integrity and stability of this compound components. Below is a summary of recommended storage conditions.
| Component | Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Solution Stability |
| Metamizole Sodium | Solid Powder | Room Temperature, in an inert atmosphere.[13] | -20°C.[11] Stability of ≥4 years.[11] | Unstable in water[10]; prepare fresh. Aqueous solutions should not be stored for more than one day.[11] |
| Pitofenone Hydrochloride | Solid Powder | 4°C, sealed and away from direct sunlight.[5][14] | -20°C.[12] Stability of ≥4 years.[12] | In solvent at -20°C for 1 month or -80°C for 6 months.[5][15] Aqueous solutions are not recommended for storage beyond one day.[12] |
| Fenpiverinium Bromide | Solid Powder | 2-8°C, in a cool, dry, well-ventilated area.[16][17] | -20°C.[6] | No specific data available; it is best practice to prepare solutions fresh. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analgesic effect in experiments with Metamizole Sodium. | Degradation of the compound in aqueous solution. | Prepare solutions fresh before each experiment.[11] Consider using methanol as a solvent to reduce degradation if compatible with your experimental setup.[10] |
| Low antispasmodic activity observed with Pitofenone Hydrochloride. | Poor solubility in the experimental buffer, leading to a lower effective concentration. | Prepare a stock solution in an organic solvent such as DMSO or ethanol before diluting into your aqueous buffer.[12] |
| Precipitate forms after adding Fenpiverinium Bromide to a high-pH buffer. | Fenpiverinium Bromide's solubility may be pH-dependent. | Check the solubility of Fenpiverinium Bromide at different pH values. It is slightly soluble in water with heating.[16] |
| Unexpected off-target effects in cell culture. | Residual organic solvent from stock solution preparation. | When diluting from a stock solution, ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[11] |
Experimental Protocols & Visualizations
Acetylcholinesterase (AChE) Inhibition Assay with Pitofenone Hydrochloride
This protocol outlines a method to determine the inhibitory activity of Pitofenone Hydrochloride on AChE, a key aspect of its mechanism of action.[18][19]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Pitofenone Hydrochloride in DMSO.
-
Prepare a working solution of AChE from bovine erythrocytes in a phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of Pitofenone Hydrochloride.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI/DTNB solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of Pitofenone Hydrochloride by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways of this compound Components
The components of this compound act through distinct pathways to achieve their analgesic and antispasmodic effects.
-
Metamizole: Acts as a non-steroidal anti-inflammatory drug (NSAID) and is thought to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (PGE2) which are key mediators of pain and inflammation.[1]
-
Pitofenone: Exerts its spasmolytic effect by inhibiting acetylcholinesterase (AChE), leading to an increase in acetylcholine at the neuromuscular junction and subsequent muscle relaxation.[18]
-
Fenpiverinium: Acts as a muscarinic acetylcholine receptor antagonist, directly blocking the action of acetylcholine on smooth muscle cells and preventing contractions.[16][20]
References
- 1. This compound - Drug - RxReasoner [rxreasoner.com]
- 2. This compound drug & pharmaceuticals. This compound available forms, doses, prices [sdrugs.com]
- 3. This compound | 80186-93-2 | Benchchem [benchchem.com]
- 4. pillintrip.com [pillintrip.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Metamizole sodium | 68-89-3 [chemicalbook.com]
- 14. abmole.com [abmole.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. macsenlab.com [macsenlab.com]
- 17. biosynth.com [biosynth.com]
- 18. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]
- 19. glpbio.com [glpbio.com]
- 20. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
Technical Support Center: Litalgin and its Active Components
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the off-target effects of Litalgin's active pharmaceutical ingredients (APIs), primarily focusing on Metamizole.
Frequently Asked Questions (FAQs)
Q1: What are the primary active components of this compound that I should be aware of in my research?
This compound is a combination drug product. Its primary active ingredients are:
-
Metamizole (Dipyrone): A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.
-
Pitofenone: An antispasmodic agent that exerts its effects through musculotropic and neurotropic mechanisms, leading to smooth muscle relaxation.
-
Fenpiverinium: A quaternary ammonium compound with anticholinergic properties that contributes to the spasmolytic effect.
When studying this compound in a research context, it is crucial to consider the potential effects of each of these components individually and in combination.
Q2: We are observing unexpected cellular phenotypes after treatment with Metamizole. What are the potential off-target effects?
Metamizole, beyond its COX inhibition, has been reported to have several off-target effects that could lead to unexpected phenotypes. These include:
-
Modulation of the Endocannabinoid System: Metamizole can interact with cannabinoid receptors (CB1 and CB2), potentially influencing signaling pathways involved in pain perception, inflammation, and neurotransmission.
-
Activation of TRP Channels: It can activate transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in nociception and thermal sensation.
-
Interaction with Opioid Receptors: Some studies suggest a potential interaction with the opioid system, which could contribute to its analgesic effects but also lead to off-target signaling.
Q3: How can we experimentally distinguish between on-target COX inhibition and off-target effects of Metamizole?
To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use of Selective Inhibitors: Compare the effects of Metamizole with highly selective COX-1 and COX-2 inhibitors. If an observed effect persists with Metamizole but not with the selective COX inhibitors, it is likely an off-target effect.
-
Rescue Experiments: If the on-target effect is the depletion of a specific prostaglandin, you can try to "rescue" the phenotype by adding back that prostaglandin. If the phenotype is not rescued, it suggests off-target engagement.
-
Use of Structurally Unrelated Inhibitors: Employ other NSAIDs with different chemical scaffolds to see if they replicate the effect.
-
Knockout/Knockdown Models: Utilize cell lines or animal models where the proposed off-target (e.g., CB1 receptor) has been knocked out or its expression significantly reduced.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response curve | Off-target toxicity at higher concentrations. | Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your primary assay to identify the toxic concentration range. |
| Phenotype does not match known COX inhibition effects | Engagement with an unknown off-target protein. | 1. Perform a thermal shift assay (DSF) or cellular thermal shift assay (CETSA) to identify novel protein binders. 2. Utilize affinity chromatography with immobilized Metamizole to pull down interacting proteins for identification by mass spectrometry. |
| Variable results across different cell lines | Differential expression of on-target or off-target proteins. | 1. Perform qPCR or Western blotting to quantify the expression levels of COX enzymes and suspected off-target proteins (e.g., CB1, TRPV1) in the cell lines being used. 2. Correlate the expression levels with the observed phenotypic response. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of Metamizole with its target proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with Metamizole at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Heating: After treatment, harvest the cells, and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble and precipitated protein fractions by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein. A shift in the melting curve upon drug binding indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target pathways of Metamizole.
Technical Support Center: Litalgin Dosage and Administration in Animal Research
This guide provides essential information for researchers, scientists, and drug development professionals on the use of Litalgin and its components in various animal species for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
A1: this compound is a composite drug with analgesic, antipyretic, and spasmolytic properties. Its therapeutic effects stem from a combination of three active ingredients:
-
Metamizole (Dipyrone): A non-opioid analgesic and antipyretic agent with spasmolytic effects.[1][2]
-
Pitofenone Hydrochloride: A direct-acting antispasmodic that relaxes smooth muscles.[3]
-
Fenpiverinium Bromide: An anticholinergic agent that further enhances the spasmolytic effect by reducing muscle spasms.
These components work synergistically to alleviate pain and smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts.
Q2: What are the recommended dosages of this compound's components for different animal species?
A2: Dosages can vary based on the specific formulation, the animal species, and the experimental goals. The following table summarizes recommended dosages for Metamizole, the primary analgesic component. Dosages for combination products are often provided in ml/kg and should be administered according to the manufacturer's instructions.
Table 1: Metamizole Dosage Summary for Various Animal Species
| Species | Dosage Range (mg/kg) | Route of Administration | Frequency | Source(s) |
| Cattle | 25 mg/kg | IV, IM | 2-3 times a day | [4][5] |
| Horses | 25 - 33.3 mg/kg | IV, IM | 2-3 times a day | [4][5] |
| Pigs | 25 mg/kg | IV, IM | 2-3 times a day | [4][5] |
| Sheep | 50 mg/kg | IV, IM | 2-3 times a day | [4] |
| Dogs | 20 - 50 mg/kg | IV, IM, PO | Every 6-8 hours | [1][4][6] |
| Cats | 20 mg/kg | IV, IM | 2-3 times a day | [4] |
| Rabbits | 50 mg/kg | Not specified | Every 6 hours | [1] |
| Mice & Rats | 25 - 50 mg/kg | Parenteral | Not specified | [1] |
Note: These are general guidelines. Researchers must consult specific literature and their institutional veterinary staff to determine the appropriate dosage for their study. Overdosing Metamizole may lead to seizures.[4]
Q3: What is the mechanism of action for the components of this compound?
A3: The therapeutic effect of this compound is achieved through the distinct but complementary mechanisms of its three active ingredients.
-
Metamizole: Its analgesic mechanism is complex and not fully elucidated. It is believed to involve the inhibition of central cyclooxygenase-3 (COX-3), which reduces prostaglandin synthesis in the central nervous system.[2] Additionally, it may activate opioidergic and cannabinoid systems.[2] The spasmolytic effect is associated with an inhibited release of intracellular calcium.[2]
-
Pitofenone: Acts as a direct antispasmodic agent on smooth muscles and is also an inhibitor of acetylcholinesterase (AChE).[3]
-
Fenpiverinium: Possesses anticholinergic properties, blocking muscarinic receptors on smooth muscle cells, which leads to muscle relaxation and reduction of spasms.
Caption: Simplified signaling pathways for this compound's components.
Troubleshooting Guides & Experimental Protocols
Q4: What is a general protocol for administering this compound in a laboratory setting?
A4: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7] The following is a generalized protocol; specific parameters must be defined in your IACUC submission.
Experimental Protocol: Administration of this compound Components
-
Ethical Approval and Planning:
-
Submit a detailed protocol to the IACUC for approval.[7] This must include justification for species selection, dosage, route of administration, and monitoring procedures.
-
Define experimental and control groups.
-
Establish clear humane endpoints.
-
-
Animal Models:
-
Substance Preparation:
-
For parenteral administration (IV, IM, SC, IP), all substances must be sterile and isotonic to prevent irritation.[9]
-
Use an appropriate vehicle for compounds that are not readily soluble. The vehicle should be tested to ensure it has no confounding effects on the experiment.
-
Calculate the precise dose for each animal based on its most recent body weight.
-
-
Routes of Administration:
-
Intravenous (IV): For rapid onset. Administer as a slow bolus (max 1 ml/kg) or an infusion.[7] Requires technical skill and proper restraint.
-
Intramuscular (IM): Results in uniform and rapid absorption.[9] The injection volume per site is limited (e.g., for animals >10kg, max 5.0 ml per site).[7]
-
Oral (PO): Can be administered via voluntary consumption in food/water or by gavage for precise dosing.[9] Gavage requires proper training to avoid injury.
-
-
Post-Administration Monitoring:
-
Observe animals for clinical signs of efficacy (e.g., reduction in pain-related behaviors) and any adverse effects (e.g., sedation, gastrointestinal upset, injection site reaction).
-
Monitor physiological parameters as required by the experimental design (e.g., heart rate, respiratory rate, temperature).
-
Document all observations meticulously.
-
Q5: How should I design an experiment involving this compound administration?
A5: A well-designed experiment is crucial for obtaining valid and reproducible results. The following workflow outlines the key steps.
Caption: A typical experimental workflow for animal studies.
Q6: What are the potential side effects or contraindications to consider?
A6: While generally considered safe for veterinary use when dosed correctly, there are potential side effects.[2]
-
Agranulocytosis: A serious but rare side effect associated with Metamizole is myelotoxicity, which can lead to a dangerous drop in white blood cells (agranulocytosis).[5][10] Chronic administration requires periodic evaluation of the patient.[4]
-
Gastrointestinal Issues: Although Metamizole has better gastrointestinal tolerability than many NSAIDs, issues can still arise.[10]
-
Hypotension: Rapid intravenous injection can lead to a drop in blood pressure.
-
Contraindications: Do not use simultaneously with chlorpromazine, barbiturates, or phenylbutazone.[5] Use with caution in animals with pre-existing cardiovascular, renal, or hepatic disease.[4][11] this compound should not be administered to dairy animals if their milk is intended for human consumption.[5]
References
- 1. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. dragpharma.cl [dragpharma.cl]
- 5. biovet.com [biovet.com]
- 6. researchgate.net [researchgate.net]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Anesthesia protocols in laboratory animals used for scientific purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openscholar.huji.ac.il [openscholar.huji.ac.il]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Acute Pain Management in Emergency - WSAVA2006 - VIN [vin.com]
Validation & Comparative
A Comparative Analysis of Metamizole and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between Metamizole (also known as Dipyrone) and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and diclofenac. It covers their mechanisms of action, comparative efficacy, safety profiles, and relevant experimental protocols, supported by quantitative data.
Introduction
Metamizole and NSAIDs are widely used for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties. While often grouped together, their pharmacological profiles, particularly their mechanisms of action and safety considerations, differ significantly. NSAIDs are a broad class of drugs that include well-known agents such as ibuprofen, diclofenac, and naproxen.[1] Metamizole occupies a unique position, sometimes classified as an atypical NSAID, due to its distinct properties.[2][3] Understanding these differences is critical for research, clinical decision-making, and the development of new therapeutic agents.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—compounds that mediate pain, inflammation, and fever.[4][5]
-
Traditional NSAIDs: These drugs typically inhibit both COX-1 and COX-2 enzymes.[6]
-
COX-1 is constitutively expressed in many tissues, including the stomach and kidneys, where it plays a protective role (e.g., maintaining gastric mucosa).[7] Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.[1]
-
COX-2 is primarily induced at sites of inflammation.[7] Its inhibition is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[8]
-
-
Metamizole: The mechanism of Metamizole is more complex and not fully elucidated.[3][9] It is considered a pro-drug, rapidly hydrolyzing into its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[9] Its action is thought to be:
-
Centrally Focused: Metamizole appears to act predominantly on the central nervous system (CNS).[10]
-
COX Inhibition: It inhibits COX enzymes, with some evidence suggesting a higher affinity for COX-3, a variant found mainly in the brain.[3][9][10] In cellular models, it shows a preferential inhibition of COX-2 over COX-1.[11] This may contribute to its potent analgesic and antipyretic effects with weaker anti-inflammatory activity.[4][9]
-
Non-COX Pathways: Evidence suggests that Metamizole's effects also involve the activation of the opioidergic and endocannabinoid systems, which contributes to its analgesic properties.[3][9][12] It may also have a distinct spasmolytic (anti-spasm) effect by reducing intracellular calcium release.[3]
-
Comparative Efficacy
Clinical studies show that Metamizole and NSAIDs often have comparable analgesic and antipyretic efficacy, particularly for moderate to severe pain.[4] However, key differences exist in their therapeutic applications.
| Feature | Metamizole | Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) |
| Analgesic Efficacy | High, effective for moderate-to-severe pain.[10] Often comparable or superior to NSAIDs in specific contexts (e.g., postoperative pain).[13] | High, widely used for various types of pain including musculoskeletal.[14] |
| Antipyretic Efficacy | Potent fever-reducing effects, often used for high fevers refractory to other treatments.[3][15] | Effective antipyretic agents.[16] A meta-analysis found no significant difference between oral dipyrone and oral ibuprofen for fever in children.[16] |
| Anti-inflammatory | Weak anti-inflammatory properties at therapeutic doses.[2][9] | Strong anti-inflammatory effects, a cornerstone of their use in inflammatory conditions like arthritis.[1] |
| Antispasmodic Effect | Possesses notable spasmolytic properties, making it effective for visceral pain from smooth muscle spasms (e.g., renal colic).[3][4] | Generally lack significant spasmolytic properties.[10] |
Safety and Tolerability Profile
The most significant divergence between Metamizole and NSAIDs lies in their safety profiles. The choice of agent often depends on a patient's comorbidities and risk factors.
| Adverse Effect Profile | Metamizole | Traditional NSAIDs |
| Gastrointestinal (GI) | Generally better GI safety profile.[4][10] Risk of upper GI bleeding is present but lower than with NSAIDs (ROR ≈ 1.5).[13] | Well-known risk of GI ulcers and bleeding due to COX-1 inhibition.[1][4] (ROR for Ibuprofen ≈ 8.2, Diclofenac ≈ 9.1).[13] |
| Cardiovascular (CV) | Generally considered to have a more favorable CV safety profile.[4][10] | Associated with an increased risk of heart attack and stroke, particularly with long-term use or in high-risk patients.[1][4] |
| Renal | Lower risk of renal impairment compared to NSAIDs (ROR ≈ 1.2).[13] | Can cause renal toxicity and impair kidney function, especially in susceptible individuals, by inhibiting renal prostaglandin synthesis.[1][6] (ROR for Ibuprofen ≈ 2.4, Diclofenac ≈ 2.3).[13] |
| Hematological | Carries a rare but potentially fatal risk of agranulocytosis (a severe drop in white blood cells).[9][17] The risk is estimated to be higher than with other analgesics (HR vs. NSAIDs: 4.4 to 7.2), though the absolute incidence remains very low.[18][19] | Can interfere with platelet function (especially aspirin) leading to increased bleeding time.[6] Agranulocytosis is not a typical side effect. |
Experimental Protocols
Evaluating and comparing analgesics requires standardized in vivo and in vitro experimental models.
A. In Vivo Analgesic Efficacy Workflow: The Formalin Test
The formalin test is a widely used model to assess analgesic activity as it captures both acute nociceptive pain and persistent inflammatory pain.[20]
-
Phase 1 (0-10 minutes post-injection): An acute, sharp pain response caused by direct chemical stimulation of nociceptors.
-
Phase 2 (15-60 minutes post-injection): A prolonged, tonic pain response resulting from local inflammation and central sensitization.
B. In Vitro COX Inhibition Assay
To determine the inhibitory activity of a compound on COX-1 and COX-2, cell-free or cell-based assays are used. These experiments measure the production of prostaglandins from arachidonic acid in the presence of varying concentrations of the test drug. The result is typically expressed as an IC50 value , which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
-
Protocol Summary:
-
Source of Enzyme: Purified recombinant human COX-1 or COX-2, or cell lysates from cells expressing these enzymes.
-
Substrate: Arachidonic Acid.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Metamizole, Ibuprofen).
-
Reaction: The substrate is added to initiate the enzymatic reaction.
-
Detection: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods like Enzyme Immunoassay (EIA).
-
Calculation: A dose-response curve is generated to calculate the IC50 value. A lower IC50 indicates greater potency.
-
Table 3: Comparative COX Inhibition (IC50 Values)
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Metamizole (in intact cells) | High (e.g., >400 µg/mL in platelets)[11] | Low (e.g., ~12-21 µg/mL in macrophages)[11] | Preferentially COX-2 selective |
| Ibuprofen | ~13-15 | ~35-141 | Non-selective |
| Diclofenac | ~0.6-2.1 | ~0.02-0.08 | Preferentially COX-2 selective |
| Celecoxib (COX-2 Selective) | ~15-27 | ~0.04-0.34 | Highly COX-2 selective |
| (Note: IC50 values can vary significantly based on the specific assay conditions, enzyme source, and cell type used. The data presented are illustrative based on published literature.) |
Conclusion
Metamizole and traditional NSAIDs, while both effective analgesics and antipyretics, are not interchangeable.
-
Traditional NSAIDs are characterized by their potent anti-inflammatory effects, making them a mainstay for inflammatory conditions. However, their use is limited by a well-documented risk of gastrointestinal, cardiovascular, and renal side effects, primarily linked to their inhibition of COX-1.[1][4]
-
Metamizole offers potent analgesic, antipyretic, and unique antispasmodic effects with a more favorable GI, CV, and renal safety profile.[4][10][13] This makes it a valuable alternative, particularly for patients with contraindications to NSAIDs. Its primary drawback is the rare but severe risk of agranulocytosis, which necessitates careful patient selection and monitoring.[9][17][18]
For drug development professionals, the distinct profiles of these agents highlight the potential for developing novel analgesics that can dissociate potent pain and fever relief from significant adverse effects by targeting central mechanisms or achieving higher selectivity for specific enzyme isoforms or pathways.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metamizole - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. lecturio.com [lecturio.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nbinno.com [nbinno.com]
- 11. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy of metamizole versus ibuprofen and a short educational intervention versus standard care in acute and subacute low back pain: a study protocol of a randomised, multicentre, factorial trial (EMISI trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antipyretic effect of oral dipyrone (Metamizole) compared to oral ibuprofen in febrile children: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic use of metamizole: not so safe after all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Risk of agranulocytosis with metamizole in comparison with alternative medications based on health records in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Pitofenone and Papaverine for Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Pitofenone and Papaverine, two agents utilized for their smooth muscle relaxant properties. The following sections delve into their distinct mechanisms of action, present available quantitative data from experimental studies, and outline a typical protocol for assessing smooth muscle relaxation.
Overview of Mechanisms of Action
Pitofenone and Papaverine achieve smooth muscle relaxation through fundamentally different cellular pathways. Papaverine acts as a direct-acting musculotropic relaxant by inhibiting phosphodiesterases, while Pitofenone primarily functions as an antispasmodic through its anticholinergic (antimuscarinic) properties, supplemented by direct effects on muscle cells.
Papaverine: Phosphodiesterase Inhibition
Papaverine is an opium alkaloid that functions as a non-specific phosphodiesterase (PDE) inhibitor.[1][2] By blocking PDE enzymes, Papaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] The resulting increase in intracellular cAMP and cGMP levels activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[5][6] This cascade leads to the phosphorylation of various downstream targets, culminating in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, which causes smooth muscle relaxation and vasodilation.[6][7] Some evidence also suggests Papaverine may directly inhibit calcium channels or, in certain tissues like the ileum, inhibit mitochondrial respiration.[1][3]
Pitofenone: Anticholinergic and Musculotropic Action
Pitofenone is a synthetic antispasmodic agent.[8] Its primary mechanism involves blocking muscarinic receptors on smooth muscle cells, which makes it an effective anticholinergic agent.[8] By antagonizing these receptors, Pitofenone prevents acetylcholine from inducing contraction. This is particularly relevant in the gastrointestinal and urinary tracts.[8]
In addition to its receptor-blocking activity, Pitofenone is also described as having a direct musculotropic effect, similar to Papaverine, by influencing calcium activation or storage mechanisms within the muscle cell.[8][9] Some studies have also characterized Pitofenone as an acetylcholinesterase (AChE) inhibitor.[8] While AChE inhibition would increase acetylcholine levels, its potent antimuscarinic activity ensures that the net effect is one of relaxation by preventing the elevated acetylcholine from acting on its receptor.
Data Presentation: Potency and Efficacy
The following table summarizes quantitative data for Papaverine and Pitofenone. Direct comparison of potency for smooth muscle relaxation is challenging, as published IC50 values for Pitofenone in functional relaxation assays are not as readily available as those for Papaverine.
| Compound | Parameter | Value | Tissue/System | Notes |
| Papaverine | IC50 | 0.10 mM | Rat Aortic Smooth Muscle Cells | Measured at 1-minute post-administration. |
| IC50 | 0.056 mM | Human Coronary Artery Endothelial Cells | Measured at 1-minute post-administration. | |
| Conc. for 100% Relaxation | ~0.18 mM | Rat Aorta (epinephrine-induced contraction) | Relaxation observed 10 minutes after administration. | |
| Potency Range | 0.3 - 100 µM | Aorta & Ileal Smooth Muscle | Effective concentration range for inhibiting induced contractions.[1] | |
| Pitofenone | Kᵢ (AChE Inhibition) | 36 µM | Bovine Erythrocyte Acetylcholinesterase | Kᵢ represents the inhibition constant for the enzyme, not a functional IC50 for muscle relaxation.[8] |
| Kᵢ (AChE Inhibition) | 45 µM | Electric Eel Acetylcholinesterase | Kᵢ represents the inhibition constant for the enzyme, not a functional IC50 for muscle relaxation.[8] | |
| Functional Antagonism | 2.5 µM | Guinea Pig Ileum | Concentration that shifted the acetylcholine concentration-response curve to the right, indicating competitive antagonism. |
Experimental Protocols: Assessing Smooth Muscle Relaxation
A standard method for comparing the effects of smooth muscle relaxants is the ex vivo organ bath assay. This technique allows for the direct measurement of tissue contraction and relaxation in a controlled environment.
General Protocol: Ex Vivo Organ Bath Assay
-
Tissue Preparation:
-
A smooth muscle tissue (e.g., a segment of rat aorta, guinea pig ileum, or tracheal ring) is carefully dissected and isolated from a euthanized animal.
-
The tissue is mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
-
Equilibration and Viability Check:
-
The tissue is allowed to equilibrate under a small resting tension for a period of 60-90 minutes. The bath solution is changed periodically.
-
The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution (e.g., 65 mM KCl) or a specific agonist (e.g., phenylephrine for aorta, carbachol for ileum).
-
-
Induction of Contraction:
-
After a washout period, a submaximal, stable contraction is induced using a specific agonist (e.g., phenylephrine, histamine, carbachol).
-
-
Cumulative Concentration-Response Curve:
-
Once the contraction reaches a stable plateau, the relaxant drug (Pitofenone or Papaverine) is added to the organ bath in a cumulative manner, with stepwise increases in concentration.
-
The tissue is allowed to reach a new steady-state tension after each addition before the next concentration is added.
-
-
Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the initial pre-induced contraction.
-
A concentration-response curve is plotted (log concentration of the drug vs. percentage of relaxation).
-
From this curve, key parameters such as the IC50 (the concentration required to produce 50% of the maximum relaxation) and the Emax (maximum relaxation effect) can be calculated.
-
References
- 1. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mycalpharm.com [mycalpharm.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. jnmjournal.org [jnmjournal.org]
- 6. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Papaverine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Inhibition by papaverine of calcium movements and tension in the smooth muscles of rat vas deferens and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fenpiverinium Bromide and Atropine as Antimuscarinic Agents
Introduction
In the field of pharmacology, antimuscarinic agents play a crucial role in the management of various conditions characterized by smooth muscle spasms and excessive glandular secretions. This guide provides a detailed comparison of two such agents: Fenpiverinium bromide and Atropine. Both compounds act as competitive antagonists at muscarinic acetylcholine receptors, yet they exhibit distinct pharmacological profiles, clinical applications, and chemical structures. Atropine, a tropane alkaloid, is a well-established, non-selective muscarinic antagonist with a broad range of systemic effects.[1][2] Fenpiverinium bromide, a quaternary ammonium compound, is primarily utilized for its potent antispasmodic effects on smooth muscle, particularly in the gastrointestinal and urinary tracts.[3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two agents, supported by available experimental data and detailed methodologies. It is important to note that while extensive quantitative data for Atropine is publicly available, similar detailed binding affinities and potency values for Fenpiverinium bromide are not as extensively documented in the readily available literature.[5]
Chemical Structure
The chemical structures of Fenpiverinium bromide and Atropine are distinct, contributing to their differing pharmacological properties.
Fenpiverinium Bromide is a quaternary ammonium compound, chemically identified as 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide.[5] Its permanently charged nature generally limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.
Atropine is a tropane alkaloid, an ester of tropic acid and tropine.[6] It is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[6] As a tertiary amine, it is less polar than Fenpiverinium bromide and can cross the blood-brain barrier, leading to potential central nervous system effects.
Mechanism of Action
Both Fenpiverinium bromide and Atropine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[2][3] They bind to these receptors without activating them, thereby preventing acetylcholine from binding and eliciting its effects. This antagonism leads to the relaxation of smooth muscle and a reduction in glandular secretions.
Atropine is a non-specific antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) with relatively similar affinity.[1][7] This lack of selectivity contributes to its wide range of effects throughout the body.
Fenpiverinium bromide also acts as a competitive antagonist at muscarinic receptors.[5] While detailed subtype selectivity data is scarce, its primary clinical use as an antispasmodic suggests a pronounced effect on M3 receptors, which are predominantly located on smooth muscle cells and are responsible for mediating contraction.[5]
Signaling Pathway of Muscarinic Acetylcholine Receptors
The following diagram illustrates the general signaling pathways activated by acetylcholine binding to G-protein coupled muscarinic receptors, which are competitively inhibited by both Fenpiverinium bromide and Atropine.
Caption: General signaling pathways of muscarinic acetylcholine receptors.
Quantitative Data Comparison
As previously mentioned, detailed quantitative data for Fenpiverinium bromide is not widely available in the public domain. The following tables summarize the available quantitative data for Atropine.
Table 1: Atropine Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| (Data sourced from Lebois et al.) |
Table 2: Atropine Inhibitory Concentrations (IC50 values)
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| (Data sourced from Lebois et al.) |
Table 3: Atropine Antagonist Potency (pA2 values) in Isolated Tissues
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 |
| Goat Ileum | Acetylcholine | 9.59 ± 0.022 |
| Guinea Pig Gastric Fundus | Bethanechol | 8.16 |
| Guinea Pig Gastric Smooth Muscle | Bethanechol | 8.52 |
| Human Colon Circular Muscle | Carbachol | 8.72 ± 0.28 |
| Human Colon Longitudinal Muscle | Carbachol | 8.60 ± 0.08 |
| Rat Urinary Bladder | Acetylcholine | 8.36 ± 0.05 |
| Human Umbilical Vein | Acetylcholine | 9.67 (pKB) |
| (Data compiled from various sources)[3][8][9][10][11] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, indicating the antagonist's potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize antimuscarinic agents like Fenpiverinium bromide and Atropine.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This in vitro assay determines the affinity of a compound for specific receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (Fenpiverinium bromide or Atropine) for each of the five muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
A radiolabeled muscarinic antagonist with high affinity (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (Fenpiverinium bromide or Atropine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., 1 µM Atropine).
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 37°C).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Tissue Contractility Assay (e.g., Guinea Pig Ileum)
This ex vivo functional assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
-
Objective: To determine the potency (pA2 value) of the test compound as a competitive antagonist of acetylcholine-induced contractions in an isolated smooth muscle preparation.
-
Materials:
-
Guinea pig ileum segment.
-
Organ bath with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and recording system (kymograph or digital data acquisition system).
-
Acetylcholine (agonist).
-
Test compound (Fenpiverinium bromide or Atropine).
-
-
Procedure:
-
A segment of the guinea pig ileum is dissected and mounted in the organ bath under a constant tension (e.g., 1 g).
-
The tissue is allowed to equilibrate for a period (e.g., 60 minutes), with regular washing.
-
A cumulative concentration-response curve to acetylcholine is generated to determine the EC50 (the concentration of acetylcholine that produces 50% of the maximal contraction).
-
The tissue is washed to allow it to return to baseline.
-
The tissue is then incubated with a fixed concentration of the antagonist (Fenpiverinium bromide or Atropine) for a set period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve to acetylcholine is generated in the presence of the antagonist.
-
This procedure is repeated with several different concentrations of the antagonist.
-
-
Data Analysis: The dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Experimental Workflow for Isolated Tissue Assay
The following diagram outlines the typical workflow for an isolated tissue contractility experiment.
Caption: Workflow for an isolated tissue contractility assay.
Clinical Applications and Side Effects
Fenpiverinium Bromide:
-
Clinical Use: Fenpiverinium bromide is primarily used as an antispasmodic to relieve pain associated with smooth muscle spasms.[4] It is commonly found in combination drug formulations with analgesics (like metamizole or nimesulide) and other spasmolytics (like pitofenone hydrochloride) for the treatment of conditions such as renal colic, biliary colic, and dysmenorrhea.[1]
-
Side Effects: As a quaternary ammonium compound, systemic side effects are generally less pronounced than with tertiary amines like atropine. However, typical antimuscarinic side effects can occur, including dry mouth, blurred vision, tachycardia, and urinary retention, especially at higher doses.
Atropine:
-
Clinical Use: Atropine has a much broader range of clinical applications due to its systemic effects. These include:
-
Preanesthetic medication: To reduce salivary and bronchial secretions.[6]
-
Bradycardia: To treat symptomatic bradycardia by blocking vagal effects on the sinoatrial node.[8]
-
Organophosphate poisoning: As an antidote to counter the muscarinic effects of acetylcholinesterase inhibitors.[8]
-
Ophthalmology: As a mydriatic (to dilate the pupil) and cycloplegic (to paralyze accommodation) agent for eye examinations and to treat certain eye conditions.[6]
-
Antispasmodic: For gastrointestinal spasms, although other agents are often preferred due to its side effect profile.
-
-
Side Effects: Due to its non-selective nature and ability to cross the blood-brain barrier, Atropine can cause a wide array of side effects, including dry mouth, blurred vision, photophobia, tachycardia, constipation, urinary retention, and central nervous system effects such as confusion, hallucinations, and delirium, particularly in the elderly.[6]
Conclusion
Fenpiverinium bromide and Atropine are both effective antimuscarinic agents that achieve their therapeutic effects through competitive antagonism of acetylcholine at muscarinic receptors. However, they represent two distinct classes of compounds with different pharmacological profiles and clinical utilities.
-
Atropine is a non-selective, systemically acting antagonist with a broad range of applications, but its use is often accompanied by a significant side effect profile due to its lack of receptor selectivity and central nervous system penetration.
For researchers and drug development professionals, the choice between these or similar agents depends on the desired therapeutic outcome. The development of more selective M3 antagonists continues to be an area of interest to achieve potent antispasmodic effects with fewer systemic side effects. Further research to fully characterize the quantitative pharmacology of agents like Fenpiverinium bromide is warranted to better understand their therapeutic potential and optimize their clinical use.
References
- 1. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. macsenlab.com [macsenlab.com]
- 5. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
- 6. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ics.org [ics.org]
- 10. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: Litalgin vs. Butylscopolamine in the Management of Visceral Smooth Muscle Spasm and Pain
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of established antispasmodic agents is crucial for innovation and informed clinical application. This guide provides a detailed head-to-head comparison of Litalgin, a combination analgesic and antispasmodic, and Butylscopolamine, a well-known anticholinergic agent. The comparison is based on available experimental data, focusing on their mechanisms of action, efficacy in relevant clinical settings, and safety profiles.
Executive Summary
This compound is a combination product typically containing Metamizole, Pitofenone, and often Fenpiverinium Bromide. This formulation offers a multi-modal approach to pain and spasm relief by combining analgesic, musculotropic, and anticholinergic actions. Butylscopolamine, a quaternary ammonium derivative of scopolamine, functions as a peripherally acting antimuscarinic agent, specifically targeting smooth muscle spasm.
Clinical evidence, although not extensive in direct head-to-head trials of the full this compound combination against Butylscopolamine, suggests that the metamizole component of this compound provides potent analgesia that may be superior to Butylscopolamine alone in certain types of colic pain. However, the combination nature of this compound also presents a more complex safety profile, with the most significant concern being the risk of agranulocytosis associated with metamizole. Butylscopolamine is generally well-tolerated, with its peripheral action minimizing central nervous system side effects.
Mechanism of Action
The differing therapeutic approaches of this compound and Butylscopolamine are rooted in their distinct mechanisms of action.
This compound employs a three-pronged attack on pain and spasm:
-
Metamizole Sodium: This non-opioid analgesic and antipyretic is believed to exert its effects through the inhibition of prostaglandin synthesis, primarily via cyclooxygenase (COX)-2 and potentially COX-3 enzymes in the central and peripheral nervous system.[1][2] It may also interact with the endogenous opioid and cannabinoid systems.[3]
-
Pitofenone Hydrochloride: As a musculotropic antispasmodic, pitofenone acts directly on the smooth muscle cells to cause relaxation.[4] Its mechanism is thought to be similar to papaverine and may involve the blockade of calcium channels.[5][6]
-
Fenpiverinium Bromide: This component is an anticholinergic agent that blocks muscarinic receptors on smooth muscle cells.[7] By inhibiting the action of acetylcholine, it reduces nerve impulses that lead to muscle contractions and pain.[1][7]
Butylscopolamine has a more targeted mechanism:
-
It is a peripherally acting antimuscarinic agent that competitively antagonizes acetylcholine at muscarinic M3 receptors on smooth muscle cells.[8][9] This blockade prevents the influx of calcium ions, leading to muscle relaxation and spasm relief.[8] As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, thus limiting central nervous system side effects.[10]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by the active components of this compound and Butylscopolamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of pinaverium and other calcium channel blockers on contraction of isolated gastric antral smooth muscle cells caused by gastrointestinal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 6. Use of antispasmodics for the treatment of abdominal pain - Mayo Clinic [mayoclinic.org]
- 7. Mebeverine for Pediatric Functional Abdominal Pain: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. pillintrip.com [pillintrip.com]
- 10. jnmjournal.org [jnmjournal.org]
A Comparative Guide to the Analgesic Efficacy of Metamizole and Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of Metamizole and Tramadol, supported by experimental data and detailed methodologies. It aims to serve as a resource for researchers and professionals in the field of drug development and pain management.
Mechanisms of Action
The analgesic effects of Metamizole and Tramadol are governed by distinct molecular pathways.
Metamizole: A non-opioid analgesic, Metamizole (also known as Dipyrone) is a pro-drug that is hydrolyzed into its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[1][2] Its mechanism is complex and not fully elucidated, but it is believed to involve multiple pathways.[3][4] A primary theory suggests the inhibition of cyclooxygenase (COX) enzymes, particularly a splice variant known as COX-3, within the central nervous system.[4][5] This action reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[5] Additionally, evidence suggests that Metamizole's metabolites may activate endogenous cannabinoid (CB1) and opioidergic systems, contributing to its overall analgesic effect.[1][2][3]
Tramadol: Tramadol is a centrally-acting synthetic opioid analgesic that exhibits a dual mechanism of action.[6][7][8] It is administered as a racemic mixture of two enantiomers, (+) and (-)-tramadol, which, along with its primary active metabolite O-desmethyltramadol (M1), contribute to its analgesic effect through two synergistic pathways.[9][10] Firstly, Tramadol and its M1 metabolite are agonists of the μ-opioid receptor.[6][9] The M1 metabolite is significantly more potent in this regard than the parent compound.[6][10] Secondly, the enantiomers of Tramadol inhibit the reuptake of serotonin and norepinephrine, which enhances the activity of descending inhibitory pain pathways in the central nervous system.[6][7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Benchmarking Pitofenone's Potency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Pitofenone's potency against other commonly used spasmolytic agents. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer an objective performance benchmark.
Comparative Potency of Spasmolytics on Smooth Muscle
The antispasmodic effect of various drugs can be quantified by their half-maximal inhibitory concentration (IC50) or their antagonist affinity (pA2). The guinea pig ileum is a classical and widely used model for these assessments due to its spontaneous contractile activity and its sensitivity to a range of spasmogens. The following table summarizes the potency of Pitofenone and other representative spasmolytics from different classes, based on their activity against acetylcholine-induced contractions in guinea pig ileum preparations.
| Drug Class | Drug | Potency (Molar Concentration) | Tissue Model | Notes |
| Dual-Action Spasmolytic | Pitofenone | ~2.5 x 10⁻⁶ M | Guinea Pig Ileum | Exhibits competitive antagonism at muscarinic receptors.[1] Also shows acetylcholinesterase inhibition.[2] |
| Muscarinic Antagonist | Atropine | pA₂: 9.59 - 9.93 | Guinea Pig Ileum | A potent, non-selective muscarinic antagonist. |
| Muscarinic Antagonist | Dicyclomine | pA₂: 8.92 | Guinea Pig Ileum | Shows some selectivity for M1 muscarinic receptors. |
| Musculotropic Spasmolytic | Papaverine | IC₅₀: ~3.53 - 4.76 µM | Guinea Pig Ileum | Acts as a phosphodiesterase inhibitor. |
| Calcium Channel Blocker | Verapamil | - | Guinea Pig Ileum | Potency is dependent on the contractile stimulus. |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Lower IC50 and higher pA2 values indicate greater potency. The presented data for Pitofenone is an effective concentration that produces a significant rightward shift in the acetylcholine concentration-response curve, indicative of its antagonistic potency.
Experimental Protocols
Isolated Guinea Pig Ileum Assay for Spasmolytic Activity
This in vitro method is a standard for evaluating the efficacy of antispasmodic drugs.
1. Tissue Preparation:
-
A male guinea pig is euthanized via cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is carefully excised and placed in Tyrode's solution (a physiological salt solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is then mounted vertically in an organ bath containing Tyrode's solution, with one end attached to a fixed hook and the other to an isotonic force transducer.
2. Contraction Induction and Measurement:
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.
-
Cumulative concentration-response curves are generated for a contractile agonist, typically acetylcholine, by adding increasing concentrations of the agonist to the organ bath and recording the resulting smooth muscle contractions.
-
The contractions are measured as changes in tension and recorded using a data acquisition system.
3. Assessment of Spasmolytic Potency:
-
To determine the potency of a spasmolytic agent, the tissue is pre-incubated with a specific concentration of the antagonist (e.g., Pitofenone) for a set period.
-
A cumulative concentration-response curve for the agonist (acetylcholine) is then generated in the presence of the antagonist.
-
The potency of the antagonist is determined by the extent to which it shifts the agonist's concentration-response curve to the right. This can be expressed as an IC50 value or a pA2 value, calculated using appropriate pharmacological software.
Signaling Pathways and Mechanisms of Action
The relaxation of smooth muscle by spasmolytic drugs is achieved through various signaling pathways. The diagrams below illustrate the primary mechanisms of action for different classes of spasmolytics.
Discussion
Pitofenone demonstrates a multifaceted mechanism of action, distinguishing it from more selective spasmolytic agents. Its potency as a muscarinic antagonist is a key contributor to its spasmolytic effect, directly counteracting the contractile signals mediated by acetylcholine.[1] Furthermore, its inhibition of acetylcholinesterase can potentiate the effects of acetylcholine at nicotinic receptors while contributing to its overall complex pharmacological profile.[2]
In comparison, traditional anticholinergics like atropine are potent but non-selective muscarinic antagonists. Papaverine-like drugs, on the other hand, induce muscle relaxation through a different pathway by increasing intracellular cyclic AMP levels via phosphodiesterase inhibition. Calcium channel blockers, such as verapamil, target the influx of extracellular calcium, a critical step in the smooth muscle contraction process.
The choice of a spasmolytic agent in a research or clinical setting will depend on the specific application and the desired mechanism of action. This guide provides a foundational dataset and methodological framework to aid in the informed selection and further investigation of these compounds.
References
A Comparative Analysis of the Anticholinergic Profiles of Fenpiverinium and Hyoscine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticholinergic profiles of two commonly used antispasmodic agents: Fenpiverinium and Hyoscine. The information presented herein is supported by available experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction
Fenpiverinium and Hyoscine (also known as Scopolamine) are both anticholinergic drugs that exert their effects by antagonizing muscarinic acetylcholine receptors.[1][2] This action leads to the relaxation of smooth muscle, making them effective in the treatment of spasms in the gastrointestinal and genitourinary tracts.[3][4] While both compounds share a common mechanism of action, their distinct pharmacological and pharmacokinetic properties can influence their clinical efficacy and side-effect profiles. This guide aims to differentiate these two agents based on available scientific data.
Mechanism of Action: Targeting the Muscarinic Receptors
Both Fenpiverinium and Hyoscine are competitive antagonists of acetylcholine at muscarinic receptors.[3][4] These G-protein coupled receptors are integral to the parasympathetic nervous system's control over smooth muscle contraction, glandular secretions, and heart rate. There are five subtypes of muscarinic receptors (M1-M5), and the selectivity of an antagonist for these subtypes can determine its tissue-specific effects and potential side effects.
Hyoscine is a well-characterized non-selective muscarinic antagonist, meaning it exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[5][6] This broad activity profile explains its wide range of effects, including its use for motion sickness, postoperative nausea and vomiting, and as an antispasmodic.[7]
Fenpiverinium is described as an anticholinergic and antispasmodic agent that is thought to act primarily as a competitive antagonist at M3 muscarinic receptors located on smooth muscle cells.[3] However, detailed public-domain data on its binding affinity for the full panel of muscarinic receptor subtypes is limited.
Receptor Binding and Functional Potency
The affinity of a drug for its receptor (often expressed as the inhibition constant, Ki) and its functional potency in a biological system (expressed as IC50 or pA2 values) are crucial parameters for comparing their anticholinergic profiles.
Data Presentation: Comparative Anticholinergic Profiles
| Parameter | Fenpiverinium | Hyoscine (Scopolamine) | Hyoscine Butylbromide |
| Receptor Binding Affinity (Ki) | |||
| M1 Receptor | Data not available | High affinity (≤1 nM suggested for non-selective binding)[8] | High Affinity[9] |
| M2 Receptor | Data not available | High affinity (≤1 nM suggested for non-selective binding)[8] | High Affinity[9] |
| M3 Receptor | Primary target (qualitative)[3] | High affinity (≤1 nM suggested for non-selective binding)[8] | High Affinity[9] |
| M4 Receptor | Data not available | High affinity (≤1 nM suggested for non-selective binding)[8] | Data not available |
| M5 Receptor | Data not available | High affinity (≤1 nM suggested for non-selective binding)[8] | Data not available |
| Functional Potency | |||
| IC50 (Muscarinic Receptors) | Data not available | 55.3 nM[10] | M2: 3.1 x 10⁻⁵ M, M3: 0.9 x 10⁻⁵ M (human GI smooth muscle) |
| pA2 (Smooth Muscle) | Data not available | Data not available | Data not available |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical utility.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Fenpiverinium Bromide | Hyoscine (Scopolamine) | Hyoscine Butylbromide |
| Bioavailability (Oral) | Data not available | Limited[7] | <1% - 8%[11][12] |
| Time to Peak Plasma Concentration (Tmax) | ~0.50 h (oral)[13] | ~0.5 h (oral)[7] | ~2 h (oral)[12] |
| Elimination Half-life (t½) | Data not available | ~1.5 h (intravenous)[5] | ~5 h (intravenous)[9] |
| Volume of Distribution (Vd) | Data not available | 250 L[5] | 128 L[9] |
| Protein Binding | Data not available | Data not available | ~4.4%[9] |
| Blood-Brain Barrier Penetration | Data not available | Readily crosses[4] | Does not readily cross[4] |
Hyoscine Butylbromide, a quaternary ammonium derivative of hyoscine, exhibits very low oral bioavailability and limited ability to cross the blood-brain barrier.[4][11] This is in contrast to Hyoscine (Scopolamine), which can cross the blood-brain barrier and exert central nervous system effects.[4] Limited pharmacokinetic data for Fenpiverinium from a study on a combination product suggests rapid absorption after oral administration.[13]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Fenpiverinium or Hyoscine) for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
Objective: To determine the functional potency (pA2 or IC50) of an anticholinergic agent in inhibiting smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Contraction Induction: A contractile agonist (e.g., acetylcholine or carbachol) is added to the organ bath in a cumulative manner to generate a concentration-response curve.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Fenpiverinium or Hyoscine) for a predetermined period.
-
Second Concentration-Response Curve: The concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is measured. For a competitive antagonist, a Schild plot analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. Alternatively, the IC50 value for the inhibition of a fixed concentration of agonist can be determined.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Conclusion
Both Fenpiverinium and Hyoscine are effective anticholinergic agents for the treatment of smooth muscle spasms. Hyoscine is a well-documented, non-selective muscarinic antagonist with a known affinity for all five receptor subtypes and established pharmacokinetic parameters. Its quaternary ammonium derivative, Hyoscine Butylbromide, offers the advantage of limited systemic absorption and reduced central nervous system side effects.
Fenpiverinium is also an effective antispasmodic, qualitatively described as having a preference for M3 receptors. However, a significant gap exists in the publicly available scientific literature regarding its quantitative receptor binding profile and detailed pharmacokinetic properties. This lack of data makes a direct and comprehensive comparison with Hyoscine challenging.
For researchers and drug development professionals, the choice between these two agents may depend on the specific application. Hyoscine's well-defined pharmacology makes it a useful reference compound, while the distinct properties of Hyoscine Butylbromide are advantageous when peripheral anticholinergic effects are desired without central side effects. Further research into the detailed pharmacological and pharmacokinetic profile of Fenpiverinium is warranted to fully understand its therapeutic potential and to enable a more complete comparative assessment.
References
- 1. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 3. rxhive.zynapte.com [rxhive.zynapte.com]
- 4. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]
- 5. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. darnytsia.ua [darnytsia.ua]
Evaluating the Synergistic Effects of Litalgin's Components: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Litalgin's components—metamizole, pitofenone, and fenpiverinium—with other therapeutic alternatives for visceral pain and smooth muscle spasms. The information is supported by experimental data to aid in research and drug development.
Introduction to this compound and its Components
This compound is a combination drug formulation utilized for its potent analgesic and spasmolytic properties, particularly in the context of visceral pain, such as renal or biliary colic. Its efficacy stems from the synergistic action of its active pharmaceutical ingredients:
-
Metamizole (Dipyrone): A non-opioid analgesic and antipyretic with additional spasmolytic effects. Its mechanism of action is complex, involving the inhibition of prostaglandin synthesis via cyclooxygenase-3 (COX-3), activation of the endocannabinoid and opioidergic systems, and modulation of central pain pathways.[1][2]
-
Pitofenone Hydrochloride: A direct-acting smooth muscle relaxant (spasmolytic). It exerts its effect through a papaverine-like mechanism, likely involving the blockade of voltage-gated calcium channels in smooth muscle cells, leading to their relaxation.[3]
-
Fenpiverinium Bromide: An anticholinergic agent. It competitively antagonizes muscarinic acetylcholine receptors on smooth muscle cells, thereby inhibiting acetylcholine-induced contractions and reducing muscle spasms.
The combination of these three components provides a multi-pronged approach to pain relief: metamizole targets the pain signaling pathways, while pitofenone and fenpiverinium directly alleviate the underlying smooth muscle spasms that are often the source of visceral pain.[4]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound's components, alone or in combination, with other common analgesics and spasmolytics.
Table 1: Preclinical Analgesic Efficacy in Visceral Pain Models
| Drug/Combination | Animal Model | Pain Assessment | Key Findings | Reference |
| Metamizole | Acetic Acid-Induced Writhing (Mice) | Number of Writhes | ED50 = 84.5 ± 22.7 mg/kg | [5] |
| Metamizole + Morphine | Acetic Acid-Induced Writhing (Mice) | Number of Writhes | Subanalgesic doses of metamizole (150 mg/kg) and morphine (0.2 mg/kg) resulted in potent analgesia (2.3 ± 0.8 writhes vs. 19 ± 1 for control). | [6] |
| Metamizole + Hesperidin | Acetic Acid-Induced Writhing (Mice) | Number of Writhes | Combination ED50 = 46.7 ± 6.3 mg/kg, demonstrating synergistic interaction. | [5] |
Table 2: Clinical Efficacy in Acute Colic Pain
| Drug/Combination | Condition | Pain Assessment | Key Findings | Reference |
| Metamizole (2.5 g IV) | Biliary Colic | Visual Analogue Scale (VAS) | Significantly more effective in reducing pain than tramadol (100 mg IV) and butylscopolamine (20 mg IV). Mean time to onset of analgesia was 10.9 min for metamizole. | [7] |
| Metamizole (2.5 g IV) | Renal Colic | VAS | Mean VAS pain intensity at baseline was 82.59 mm. After 30 minutes, the mean score was 25.41 mm. | [8] |
| Analgin (Metamizole) + Pitofenone + Fenpiverinium | Biliary, Ureteric, and Intestinal Colic | Pain Intensity | Therapeutically equivalent to Diclofenac + Pitofenone + Fenpiverinium in intestinal colic, but the diclofenac combination was superior in biliary and ureteric colic. | [9] |
| Hyoscine Butylbromide (Buscopan) | Nonspecific Colicky Abdominal Pain (Children) | VAS | No significant difference in pain reduction compared to acetaminophen at 80 minutes. | [10] |
| Hyoscine Butylbromide + Paracetamol | Acute Undifferentiated Abdominal Pain | VAS | At 60 minutes, paracetamol alone showed a significantly greater reduction in pain scores compared to the combination. | [11] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound's components can be attributed to their distinct yet complementary mechanisms of action that target different aspects of the pathophysiology of visceral pain.
Metamizole's Multi-Target Analgesic Action
Metamizole's analgesic effect is not fully understood but is believed to involve central and peripheral mechanisms. It is a weak inhibitor of COX-1 and COX-2, but its primary analgesic action is thought to be through the inhibition of a central isoform of COX, often referred to as COX-3.[2] This reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation. Furthermore, metamizole's metabolites may activate the endocannabinoid system and interact with the opioidergic system, contributing to its analgesic properties.
Pitofenone and Fenpiverinium: Targeting Smooth Muscle Contraction
Visceral pain is often caused by the intense contraction or spasm of smooth muscles in organs like the intestines, bile duct, or ureter. Pitofenone and fenpiverinium directly address this by promoting muscle relaxation through two different mechanisms.
Pitofenone acts as a direct musculotropic spasmolytic, similar to papaverine. It is thought to inhibit the influx of extracellular calcium into smooth muscle cells by blocking L-type calcium channels. This reduction in intracellular calcium prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to muscle relaxation.
Fenpiverinium , on the other hand, is an anticholinergic agent. It competitively blocks muscarinic M3 receptors on the surface of smooth muscle cells. This prevents acetylcholine from binding and initiating the Gq protein-coupled signaling cascade that leads to the production of inositol trisphosphate (IP3), subsequent release of calcium from the sarcoplasmic reticulum, and ultimately, muscle contraction.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic and antispasmodic effects of drugs like those found in this compound.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This is a widely used preclinical model to assess the efficacy of analgesics against visceral pain.
-
Objective: To quantify the analgesic effect of a test compound by measuring the reduction in the number of writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid in mice.
-
Animals: Male ICR or BALB/c mice (20-25 g).
-
Procedure:
-
Animals are fasted for a few hours before the experiment with free access to water.
-
Test compounds (e.g., metamizole, pitofenone, fenpiverinium, or their combination) or vehicle are administered intraperitoneally or orally at a predetermined time before the acetic acid injection (e.g., 30 minutes).
-
A 0.6% to 1% solution of acetic acid is injected intraperitoneally (e.g., 10 mL/kg body weight).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, typically 20-30 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100 The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.[5][12][13]
References
- 1. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review [mdpi.com]
- 2. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. DSpace [helda.helsinki.fi]
- 5. Antinociceptive Synergy Between Metamizole and Hesperidin in a Model of Visceral Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Observer-blind study with metamizole versus tramadol and butylscopolamine in acute biliary colic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cizolirtine citrate and metamizol sodium in the treatment of adult acute renal colic: a randomized, double-blind, clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double blind, randomised, parallel, prospective, comparative, clinical evaluation of a combination of antispasmodic analgesic Diclofenac + Pitofenone + Fenpiverinium (Manyana vs Analgin + Pitofenone + Fenpiverinium (Baralgan) in biliary, ureteric and intestinal colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cmaj.ca [cmaj.ca]
- 11. Emergency department management of undifferentiated abdominal pain with hyoscine butylbromide and paracetamol: a randomised control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ciencialatina.org [ciencialatina.org]
Cross-Validation of Litalgin's Mechanism of Action Using Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action for the active components of Litalgin (Metamizole, Pitofenone, and Fenpiverinium), cross-validated with data from genetic knockout animal models. Experimental data is presented to support the validation of each component's proposed signaling pathway.
Overview of this compound's Components and Mechanisms
This compound is a combination drug formulation providing both analgesic (pain-relieving) and spasmolytic (spasm-relieving) effects.[1] Its efficacy stems from the synergistic action of its three active ingredients:
-
Metamizole (Dipyrone): A potent non-opioid analgesic and antipyretic. Its mechanism is complex and not entirely elucidated but is known to involve the inhibition of prostaglandin synthesis, potentially through Cyclooxygenase (COX) enzymes, and modulation of the cannabinoid and TRPA1 channels.[2][3][4]
-
Pitofenone: A musculotropic spasmolytic agent that exerts a direct relaxing effect on smooth muscles, believed to be mediated through the blockade of calcium channels.[1]
-
Fenpiverinium: An anticholinergic agent that blocks muscarinic acetylcholine receptors, leading to the relaxation of smooth muscles and providing a spasmolytic effect.[1]
Cross-Validation with Genetic Knockout Models
Genetic knockout (KO) models are invaluable tools for validating drug mechanisms. By removing a specific gene encoding a target protein (e.g., a receptor or an enzyme), researchers can determine if a drug's effect is dependent on that target.
Metamizole: Validating the Analgesic Pathway
Metamizole's analgesic properties have been investigated using various KO models, with significant findings in TRPA1 and COX-deficient mice.
A. TRPA1 Channel Knockout Models
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a key ion channel in nociceptors (pain-sensing neurons). Recent studies have implicated TRPA1 as a crucial target for metamizole's analgesic action.
A key study investigated the effects of dipyrone (metamizole) in models of inflammatory and neuropathic pain using both wild-type (WT) and TRPA1 knockout (Trpa1-/-) mice.[4] The results demonstrate that the analgesic effect of metamizole is significantly diminished in mice lacking the TRPA1 channel, providing strong evidence for its mechanism.
Table 1: Effect of Metamizole (Dipyrone) in Carrageenan-Induced Inflammatory Pain in Wild-Type vs. TRPA1 Knockout Mice
| Experimental Group | Treatment | Mechanical Allodynia (Paw Withdrawal Threshold in g) | Cold Hypersensitivity (Paw Withdrawal Latency in s) |
| Wild-Type (Trpa1+/+) | Vehicle + Carrageenan | Markedly Reduced | Markedly Reduced |
| Dipyrone (50 mg/kg) + Carrageenan | Attenuated | Attenuated | |
| TRPA1 Knockout (Trpa1-/-) | Vehicle + Carrageenan | Markedly Reduced (but less than WT) | Markedly Reduced (but less than WT) |
| Dipyrone (50 mg/kg) + Carrageenan | No significant attenuation | No significant attenuation |
Data summarized from Nassini et al. (2015).[4] The study showed that carrageenan-evoked pain symptoms were already reduced in TRPA1-deleted mice, and dipyrone had no further significant analgesic effect in these animals, unlike in wild-type mice.
B. Cyclooxygenase (COX) Knockout Models
Metamizole is also proposed to inhibit COX enzymes, which are central to the synthesis of pain- and inflammation-mediating prostaglandins. Studies in COX-1 and COX-2 knockout mice have helped to delineate the role of these enzymes in pain perception, providing a framework to understand the effects of COX-inhibiting drugs like metamizole. While direct studies comparing metamizole's efficacy in both COX-1 and COX-2 knockout mice are not as prevalent, the general findings from these models are informative.[5]
-
COX-1 Knockout Mice: These mice often show reduced responses to certain types of inflammatory pain, suggesting that COX-1 is involved in the peripheral sensitization of nociceptors.
-
COX-2 Knockout Mice: Deletion of COX-2 has been shown to abolish mechanical hypersensitivity associated with peripheral inflammation, indicating a critical role for centrally-induced COX-2 in this process.[5]
The analgesic effect of metamizole in these models would be expected to be altered depending on the relative contribution of each COX isoform to the specific pain condition being studied.
Fenpiverinium: Validating the Anticholinergic Pathway
Fenpiverinium acts as an antagonist of muscarinic acetylcholine receptors (mAChRs), which are crucial for smooth muscle contraction in the gastrointestinal tract.[1] The validation of this mechanism is strongly supported by studies using mAChR subtype-knockout mice.
Research on M2 and M3 receptor knockout mice has clarified their distinct roles in gut motility.[1][6]
-
M3 Receptor Knockout (M3-/-) Mice: These mice show significantly decreased fecal output and reduced colonic propulsion. In isolated colon strips, cholinergic agonists like carbachol fail to produce sustained contractions, highlighting the M3 receptor's primary role in mediating smooth muscle contraction.[7]
-
M2 Receptor Knockout (M2-/-) Mice: While M2 receptors are more abundant, their knockout has a less dramatic effect on direct contraction. However, M2 receptors are known to inhibit adenylyl cyclase, and their absence can affect the muscle's response to relaxing signals.[6]
-
M2/M3 Double Knockout (M2-/- M3-/-) Mice: These mice exhibit a near-complete lack of response to cholinergic stimulation, confirming that M2 and M3 are the principal subtypes responsible for muscarinic contraction in the gut.[7]
The established effects in these KO models strongly support Fenpiverinium's mechanism. As a muscarinic antagonist, its spasmolytic action is achieved by blocking the very M3-mediated contractile signals that are absent in the M3 knockout mice.
Pitofenone: Inferring Validation for the Spasmolytic Pathway
A study using a smooth muscle-specific, inducible knockout of the Cav1.2 L-type calcium channel (SMAKO mice) resulted in a significant reduction in blood pressure and an absence of pressure-induced arterial contraction (myogenic response).[8] This demonstrates the fundamental requirement of this specific calcium channel for vascular smooth muscle contraction.
This genetic evidence provides a strong cross-validation for the proposed mechanism of pitofenone. By blocking these essential calcium channels, pitofenone would directly inhibit the influx of Ca2+ required for smooth muscle contraction, leading to its spasmolytic effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for validating drug mechanisms using knockout models.
Caption: Proposed signaling pathways for Metamizole's analgesic action.
Caption: Signaling pathways for Fenpiverinium and Pitofenone spasmolytic action.
Caption: Generalized workflow for cross-validating drug mechanisms in KO models.
Detailed Experimental Protocols
The following are summarized protocols for common inflammatory pain models used in the cited studies.
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess hyperalgesia (increased sensitivity to pain) following inflammation.
-
Animals: Male mice (e.g., C57BL/6J strain) are used. Both wild-type and relevant knockout strains are required.
-
Acclimatization: Animals are acclimatized to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) or withdrawal latencies to a thermal stimulus (using a Hargreaves apparatus) are measured.[9]
-
Induction of Inflammation: A solution of λ-carrageenan (e.g., 2% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.[9]
-
Drug Administration: The test compound (e.g., metamizole) or vehicle is administered, typically intraperitoneally (i.p.), at a specified time relative to the carrageenan injection.
-
Post-Treatment Measurement: Paw withdrawal thresholds or latencies are re-measured at set time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) to assess the analgesic effect of the compound.[10] The peak inflammatory response is typically observed 3-5 hours post-injection.[11]
-
Data Analysis: Changes in withdrawal thresholds/latencies from baseline are calculated and compared between treatment groups (vehicle vs. drug) and genotypes (wild-type vs. knockout).
Formalin Test
The formalin test is a model of continuous chemical-induced nociception that has two distinct phases.
-
Animals: Mice are acclimatized to individual observation chambers before testing.
-
Drug Administration: The test compound or vehicle is administered prior to the formalin injection (e.g., 30 minutes before).
-
Induction of Nociception: A dilute formalin solution (e.g., 2.5% formalin, 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.[12]
-
Behavioral Observation: Immediately after injection, the animal is returned to the observation chamber. The cumulative time spent licking, flinching, or biting the injected paw is recorded with a chronometer.
-
Phases of Observation:
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared across different treatment groups and genotypes.
Conclusion
The use of genetic knockout models provides compelling evidence to validate the proposed mechanisms of action for the active components of this compound.
-
Metamizole's analgesic effect is strongly dependent on the TRPA1 channel , with a likely contribution from the inhibition of COX enzymes .
-
Fenpiverinium's spasmolytic activity is validated by data from muscarinic M3 receptor knockout mice , which show a loss of cholinergic smooth muscle contraction.
-
Pitofenone's mechanism as a calcium channel blocker is supported by the fundamental role of these channels in smooth muscle contraction, as demonstrated in specific calcium channel knockout models.
This cross-validation approach strengthens the understanding of this compound's therapeutic effects at a molecular level and underscores the power of genetic models in modern pharmacology.
References
- 1. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 4. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX2 in CNS neural cells mediates mechanical inflammatory pain hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Carrageenan Induced Inflammatory Pain [bio-protocol.org]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. researchgate.net [researchgate.net]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Replicating historical studies on Metamizole's analgesic properties
An Objective Guide to the Analgesic Properties of Metamizole: A Review of Historical and Contemporary Research
Introduction
Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent that was first synthesized in the early 20th century and introduced into medical use in Germany in 1922 under the brand name "Novalgin".[1][2][3] Despite its long history and widespread use in many parts of the world for managing moderate to severe pain, its precise mechanisms of action remain a subject of ongoing research, and its use is restricted in some countries due to safety concerns.[4][5][6] This guide provides a comprehensive comparison of Metamizole's analgesic properties with other alternatives, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multifaceted Approach
Metamizole is a prodrug, meaning it is converted into its active forms in the body.[3][7] After oral administration, it is hydrolyzed into its primary active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[1][3][8] Unlike typical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Metamizole's potent analgesic effects are believed to stem from a complex interplay of central and peripheral mechanisms.[1][7]
Key Signaling Pathways:
-
Cyclooxygenase (COX) Inhibition: Metamizole is considered an atypical NSAID. It is thought to primarily inhibit the COX-3 enzyme, a variant found predominantly in the central nervous system (CNS), which may explain its strong central analgesic and antipyretic effects with fewer gastrointestinal side effects compared to traditional NSAIDs that act on COX-1 and COX-2.[1][2][4] Its inhibitory effect on COX-1 and COX-2 is significantly less potent than that of conventional NSAIDs.[1]
-
Endogenous Opioid System Activation: There is substantial evidence that Metamizole's analgesic effects involve the activation of the endogenous opioid system.[5][7] Studies have shown that its effects can be blocked by opioid antagonists like naloxone.[9] Furthermore, co-administration with morphine produces a synergistic analgesic effect, potentially reducing the required opioid dosage.[7][10]
-
Endocannabinoid System Involvement: Another proposed mechanism is the activation of the cannabinoid system.[1][7] The active metabolites of Metamizole are thought to interact with cannabinoid type 1 (CB1) receptors, which are part of the descending pain-modulating pathways in the brain.[8][10][11] This interaction is believed to contribute to its antinociceptive effects.[11][12] However, some studies have yielded conflicting results, suggesting that the analgesic actions might not directly involve a cannabinoid mechanism.[13][14]
-
Other Mechanisms: Research also points to other contributing pathways, including the activation of the NO signaling pathway and the inhibited release of intracellular calcium, which is responsible for its spasmolytic (muscle-relaxing) properties.[5][7][15]
Caption: Proposed mechanism of action for Metamizole and its active metabolites.
Comparative Analgesic Efficacy
Historical and recent clinical studies have consistently demonstrated Metamizole's potent analgesic effects, often comparable or superior to other non-opioid and even some opioid analgesics.
Metamizole vs. NSAIDs
Metamizole is frequently compared to traditional NSAIDs like diclofenac and ibuprofen. While both classes of drugs inhibit COX enzymes, Metamizole's central action gives it a distinct profile.
| Parameter | Metamizole (2g, IM) | Diclofenac (75mg, IM) | Study Reference |
| Analgesic Effect | Superior pain relief from 60 mins to 6 hours post-administration | Lower analgesic effect compared to 2g Metamizole | [5] |
| Adverse Effects | Lower risk of mild adverse effects compared to aspirin and paracetamol | Higher incidence of GI toxicity than Metamizole | [1] |
Metamizole vs. Opioids
In various pain models, Metamizole has shown efficacy comparable to that of weak opioids like tramadol.
| Parameter | Metamizole (1000mg, oral) | Tramadol (50mg, oral) | Tramadol (100mg, oral) | Study Reference |
| Analgesic Potency | Equipotent | Equipotent | Superior to 1000mg Metamizole | [16] |
| Postoperative Use | Can reduce the required dosage of morphine | Standard opioid analgesic | Standard opioid analgesic | [10] |
Combination Therapy
The co-administration of Metamizole with other analgesics is a common strategy in multimodal pain management.
| Combination | Finding | Study Population | Study Reference |
| Metamizole (1000mg) + Ibuprofen (400mg) | Superior pain control and lower rescue medication use compared to either drug alone. | Postoperative pain after third molar extraction. | [17] |
| Metamizole + Morphine | Produces a superadditive (synergistic) antinociceptive effect. | General pain management. | [7] |
Experimental Protocols for Analgesia Assessment
The evaluation of Metamizole's analgesic properties has relied on a variety of standardized experimental pain models in both animals and humans.[18] These models are crucial for understanding the drug's mechanism and efficacy across different pain types.
Commonly Cited Methodologies:
-
Animal Models:
-
Hot-Plate Test: Measures the latency of a pain response (e.g., paw licking, jumping) when the animal is placed on a heated surface. It is used to assess centrally acting analgesics.
-
Tail-Flick Test: Measures the time it takes for an animal to "flick" its tail away from a radiant heat source. This reflex is mediated at the spinal level and is sensitive to opioids and other centrally acting drugs.[9]
-
Neuropathic Pain Models: Involve procedures like chronic constriction injury to a nerve (e.g., the sciatic nerve) to mimic chronic pain conditions and assess a drug's effectiveness against this type of pain.[5]
-
-
Human Experimental Models:
-
Electrical Stimulation: Involves applying a controlled electrical current to a tooth pulp or skin to induce a quantifiable level of pain. This allows for precise measurement of pain thresholds and analgesic effects.[16]
-
Postoperative Pain Evaluation: This is a common clinical model where pain intensity is measured at set intervals following a surgical procedure (e.g., dental extraction, orthopedic surgery).[5][17] Pain is typically assessed using validated scales such as:
-
Visual Analogue Scale (VAS): A continuous scale, typically a 100mm line, where patients mark their pain level from "no pain" to "worst possible pain."
-
Numerical Rating Scale (NRS): Patients rate their pain on a scale of 0 to 10.[19]
-
-
Caption: A typical workflow for a clinical trial evaluating analgesic efficacy.
Safety and Adverse Effects
While Metamizole is generally considered safe for short-term use, it is not without risks.[1][7] The most significant and controversial adverse effect is its potential to cause agranulocytosis, a rare but life-threatening condition characterized by a severe drop in white blood cells.[2][4] The estimated risk of this side effect varies significantly across different populations, suggesting a possible genetic predisposition.[1] Compared to traditional NSAIDs, Metamizole poses a lower risk of gastrointestinal, cardiovascular, and kidney toxicity.[1]
Conclusion
Metamizole is a potent non-opioid analgesic with a complex and multifaceted mechanism of action that distinguishes it from traditional NSAIDs. Its efficacy in managing moderate to severe pain is well-documented and often comparable to that of other strong analgesics, including some opioids. The primary mechanism is believed to be the central inhibition of COX-3, supplemented by interactions with the endogenous opioid and cannabinoid systems. While its analgesic profile is favorable, particularly in perioperative settings and for visceral pain, its use requires careful consideration of the rare but serious risk of agranulocytosis. Future research should continue to elucidate its precise signaling pathways to optimize its therapeutic use and further clarify its risk-benefit profile across diverse patient populations.
References
- 1. Metamizole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. [Metamizol--a new effective analgesic with a long history. Overview of its pharmacology and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Metamizol - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 11. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Comparison of the analgesic efficacy of metamizole and tramadol in experimental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental human pain models: a review of standardised methods for preclinical testing of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nurse-Led Pain Management Effective Post-TACE | Cancer Nursing Today [cancernursingtoday.com]
Assessing the Translational Relevance of Litalgin Research from Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for the components of Litalgin, a combination drug typically containing Metamizole, Pitofenone, and Fenpiverinium, and its common alternatives. The objective is to assess the translational relevance of animal model research for this composite drug in the context of its analgesic and spasmolytic effects.
Executive Summary
This compound's therapeutic efficacy stems from the synergistic action of its components: the analgesic and antipyretic properties of Metamizole (a non-steroidal anti-inflammatory drug - NSAID), and the smooth muscle relaxant effects of Pitofenone and Fenpiverinium (anticholinergic agents). Preclinical animal models provide a foundational understanding of the individual contributions of these components to the overall therapeutic effect. This guide synthesizes available quantitative data from visceral pain and smooth muscle spasm models in animals to offer a comparative perspective against other commonly used NSAIDs and spasmolytics. While direct preclinical data for the specific this compound combination is scarce, analysis of its individual components offers valuable insights into its potential translational relevance.
Data Presentation: Comparative Efficacy in Animal Models
Analgesic Component: Metamizole vs. NSAID Alternatives
The acetic acid-induced writhing test in mice is a widely used model for screening peripheral analgesics. The endpoint is the reduction in the number of abdominal constrictions (writhes), and the efficacy is often expressed as the ED50 (the dose that produces 50% of the maximal effect).
| Compound | Animal Model | Efficacy Metric (ED50) | Route of Administration | Citation(s) |
| Metamizole | Mouse | 43 mg/kg | Intraperitoneal | [1] |
| Ketoprofen | Mouse | 0.1 - 5 mg/kg (dose-dependent reduction) | Parenteral | [2] |
| Meloxicam | Mouse | 7.4 µmol/kg | Intraperitoneal | [3] |
| Carprofen | Rat | 5 mg/kg (effective dose) | Subcutaneous | [4][5][6] |
Note: Direct comparison of ED50 values should be done with caution due to variations in experimental protocols across different studies.
Spasmolytic Components vs. Anticholinergic Alternatives
The isolated guinea pig ileum model is a classic in vitro assay to evaluate the spasmolytic activity of compounds against acetylcholine-induced smooth muscle contractions. The potency of an antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Compound | Animal Model | Efficacy Metric (pA2) | Agonist | Citation(s) |
| Pitofenone | Guinea Pig | Data not available | Acetylcholine | - |
| Fenpiverinium | Guinea Pig | Data not available | Acetylcholine | - |
| Atropine | Guinea Pig | 8.4 - 9.4 | Acetylcholine | [7][8] |
| Scopolamine | Guinea Pig | Data not available | Acetylcholine | - |
Note: While specific pA2 values for Pitofenone and Fenpiverinium were not found in the reviewed literature, their mechanism as muscarinic receptor antagonists suggests they would exhibit competitive antagonism against acetylcholine in this model.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This model assesses the efficacy of peripherally acting analgesics against visceral pain.
-
Animals: Male Swiss albino mice (20-25 g) are used.[9]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.[9]
-
Drug Administration: The test compound (e.g., Metamizole) or a standard analgesic (e.g., Ketoprofen) is administered, typically intraperitoneally or orally, at various doses. The control group receives the vehicle.[10]
-
Induction of Writhing: After a predetermined period (e.g., 30 minutes) to allow for drug absorption, a 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 ml/kg).[9][10]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic behavior involving stretching of the abdomen and extension of the hind limbs) is counted for a specific period, usually 20-30 minutes.[11][12]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the control group. The ED50 is then determined from the dose-response curve.[11]
Isolated Guinea Pig Ileum Assay
This in vitro model is used to evaluate the spasmolytic activity of drugs on smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is isolated.[13] The lumen is flushed with Tyrode's solution to remove intestinal contents.
-
Mounting: A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a gas mixture (95% O2, 5% CO2).[13][14]
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight tension (e.g., 1 g). During this time, the tissue is washed repeatedly with fresh Tyrode's solution.[13]
-
Agonist-Induced Contraction: A dose-response curve is generated for a contractile agonist, typically acetylcholine. Increasing concentrations of acetylcholine are added to the organ bath, and the resulting muscle contraction is measured using an isotonic transducer connected to a data acquisition system.[14][15]
-
Antagonist Evaluation: To test the effect of a spasmolytic agent, the tissue is pre-incubated with the antagonist (e.g., Atropine, Pitofenone, or Fenpiverinium) for a specific duration before re-evaluating the dose-response curve of acetylcholine.[16][17]
-
Data Analysis: The antagonistic effect is quantified by the rightward shift of the acetylcholine dose-response curve. From this shift, the pA2 value can be calculated to determine the potency of the antagonist.[17]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound's analgesic and spasmolytic components.
Caption: Workflow for preclinical analgesic and spasmolytic drug evaluation.
Discussion and Translational Relevance
The available preclinical data for the individual components of this compound provide a strong rationale for its clinical use in conditions characterized by both pain and smooth muscle spasm.
The combination of an analgesic with spasmolytic agents is a rational therapeutic strategy. Evidence from animal models suggests that there can be synergistic effects when combining analgesics with other drug classes. For instance, studies have shown that metamizole's analgesic effect can be potentiated by other compounds.[20][21][22][23][24] This supports the hypothesis that the combination of metamizole with pitofenone and fenpiverinium in this compound could provide a greater therapeutic benefit than the individual components alone, potentially allowing for lower doses of each and a reduced risk of side effects.
Limitations and Future Directions:
The primary limitation in assessing the translational relevance of this compound from animal models is the lack of published data on the complete three-drug combination in a single, relevant animal model that incorporates both a pain and a spasm component. Future preclinical research should focus on:
-
In vivo models of visceral hyperalgesia and smooth muscle spasm: To evaluate the synergistic effects of the this compound combination.
-
Direct, head-to-head comparative studies: To compare the efficacy and safety of the this compound combination with other analgesic/spasmolytic combinations.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To better understand the dose-response relationships and potential for drug-drug interactions in relevant animal species.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketoprofen Produces Modality-Specific Inhibition of Pain Behaviors in Rats After Plantar Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postoperative Analgesia Due to Sustained-Release Buprenorphine, Sustained-Release Meloxicam, and Carprofen Gel in a Model of Incisional Pain in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Retrospective Report of Carprofen Administration as Post-Operative Analgesia Reveals Negative Effects of Recommended Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 6. researchgate.net [researchgate.net]
- 7. On the nature of the antagonism atropine-acetylcholine on the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 11. Acetic acid–induced writhing test [bio-protocol.org]
- 12. 2.12. Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ciencialatina.org [ciencialatina.org]
- 20. [Animal experimental study on spasmolytic and analgesic activities of pramiverine, metamizole and their combination (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. avmajournals.avma.org [avmajournals.avma.org]
Metamizole for Acute Pain: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: An Evidence-Based Guide
Metamizole (dipyrone) remains a subject of clinical interest and debate for the management of acute pain. Despite its withdrawal in some countries due to safety concerns, it is widely used in others and valued for its analgesic, antipyretic, and spasmolytic properties.[1][2] This guide provides a comprehensive meta-analytical comparison of metamizole's efficacy and safety against other common analgesics for acute pain, supported by experimental data and detailed methodologies from relevant clinical trials.
Comparative Efficacy of Metamizole
Metamizole has demonstrated comparable, and in some instances superior, efficacy to other non-opioid analgesics and even opioids in the management of acute pain, particularly in postoperative and visceral pain settings.
Metamizole versus Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Meta-analyses of clinical trials indicate that metamizole has a similar analgesic efficacy to NSAIDs such as ibuprofen and diclofenac for acute pain.[1] Some studies suggest metamizole may be a valuable alternative, especially for patients with contraindications to NSAIDs.[1] A systematic review and meta-analysis of 79 randomized controlled trials found no significant difference in the incidence of adverse events between metamizole and NSAIDs for short-term use.[3]
Metamizole versus Paracetamol (Acetaminophen)
Comparisons between metamizole and paracetamol have shown varied results depending on the clinical context. In postoperative pain, some studies have indicated that metamizole provides better pain control in the initial 24 hours compared to paracetamol.[1] However, other studies have found no significant difference in analgesic efficacy between the two.[4] The safety profiles are also a key consideration, with metamizole being associated with a lower risk of hepatotoxicity compared to paracetamol, although both are considered to have a better safety profile than commonly used NSAIDs.[5][6]
Metamizole versus Opioids
Clinical trials comparing metamizole to opioids like morphine and tramadol have shown that metamizole can be a potent alternative. For instance, in acute pancreatitis pain, intravenous metamizole was associated with quicker pain relief than subcutaneous morphine.[7] Furthermore, a systematic review and meta-analysis revealed that metamizole was associated with fewer adverse events compared to opioids (Risk Ratio = 0.79).[3] The co-administration of metamizole with morphine has been shown to have a superadditive antinociceptive effect, potentially allowing for lower opioid doses and reducing associated side effects.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from key meta-analyses and clinical trials, comparing the efficacy and safety of metamizole with other analgesics for acute pain.
Table 1: Efficacy of Metamizole vs. Comparators for Acute Pain
| Comparison | Pain Model | Key Efficacy Outcome | Result | Citations |
| Metamizole vs. Ibuprofen | Postoperative (Day Surgery) | Mean Pain Score (NRS) on POD 1-3 | Non-inferiority demonstrated (difference < 1 point) | [9] |
| Acute Low Back Pain | Change in Pain (NRS) at Day 14 | Study protocol for non-inferiority trial | [10][11] | |
| Metamizole vs. Paracetamol | Postoperative (Total Hip Arthroplasty) | Mean Pain AUC in first 24h | Metamizole showed better pain control | [1] |
| Postoperative (Lumbar Disc Surgery) | Pain Scores | Pain scores significantly lower with metamizole | [1] | |
| Metamizole vs. Morphine | Acute Pancreatitis | Time to Pain Relief | Shorter time to pain relief with metamizole | [7] |
| Postoperative | Degree of Pain Relief (VAS) | Comparable pain relief between 2g metamizole and 10mg morphine | [1] | |
| Metamizole vs. Tramadol | Postoperative (Ambulatory Hand Surgery) | Patient-perceived Adequate Pain Relief (Day 1) | 81% with metamizole vs. 52% with tramadol | [1] |
Table 2: Safety of Metamizole vs. Comparators for Acute Pain (Short-Term Use)
| Comparison | Key Safety Outcome | Result (Risk Ratio) | Citations |
| Metamizole vs. NSAIDs | Any Adverse Event | No significant difference | [3] |
| Metamizole vs. Paracetamol | Any Adverse Event | No significant difference | [3] |
| Metamizole vs. Opioids | Any Adverse Event | Fewer adverse events with metamizole (RR = 0.79) | [3][7] |
| Metamizole vs. Placebo | Any Adverse Event | No significant difference | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Metamizole versus Ibuprofen for Postoperative Pain at Home after Day Surgery
-
Study Design: Investigator-initiated, double-blind, randomised controlled, non-inferiority trial.
-
Patient Population: 200 patients undergoing elective haemorrhoid surgery, arthroscopic shoulder or knee surgery, or inguinal hernia repair in a day care setting.
-
Intervention: Patients were randomized to receive either a combination of metamizole and paracetamol or a combination of ibuprofen and paracetamol orally for 4 days. All patients also received paracetamol 1 g four times a day.
-
Primary Endpoints: Average postoperative pain intensity measured by an 11-point Numeric Rating Scale (NRS) at postoperative day 1, and Quality of Recovery (QoR) profile. A difference in mean NRS score of 1 point or less was considered non-inferior.
-
Rescue Medication: Tramadol 50 mg orally, up to three times a day if pain relief was unsatisfactory.[12]
Metamizole versus Morphine for Acute Pancreatitis Pain
-
Study Design: Pilot, randomized, active-controlled, open clinical trial.
-
Patient Population: 16 patients aged 18 to 75 with acute pancreatitis admitted within 12 hours of symptom onset.
-
Intervention: Patients were randomized to receive either 10 mg/4 h subcutaneous morphine (n=8) or 2 g/8 h intravenous metamizole (n=8).
-
Outcome Measures: Pain scores were recorded every 4 hours for 48 hours using a Visual Analogue Scale (VAS).
-
Rescue Medication: Pethidine was administered as a rescue therapy.[7][8]
Systematic Review and Meta-Analysis of Metamizole-Associated Adverse Events
-
Search Strategy: Searched CENTRAL, MEDLINE, EMBASE, CINAHL, and several clinical trial registries.
-
Inclusion Criteria: Randomized controlled trials comparing the effects of metamizole (any form, any indication) administered to adults, to other analgesics or placebo.
-
Data Extraction: Two authors independently extracted data on trial design, size, indications for pain medication, patient characteristics, treatment regimens, and methodological characteristics.
-
Primary Endpoint: Any adverse event (AE) during the trial period.
-
Statistical Analysis: Separate meta-analyses for each metamizole comparator were conducted using standard inverse-variance random effects meta-analysis to pool estimates across trials, reported as risk ratios (RRs).[3][7]
Visualizations
General Workflow of a Systematic Review and Meta-Analysis
Caption: General workflow for conducting a systematic review and meta-analysis of clinical trials.
Proposed Signaling Pathways for Metamizole's Analgesic Action
Caption: Proposed signaling pathways for the analgesic action of Metamizole.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive guide to conduct a systematic review and meta-analysis in medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 5. Increased Use and Large Variation in Strong Opioids and Metamizole (Dipyrone) for Minor and Major Musculoskeletal Injuries Between 2008 and 2018: An Analysis of a Representative Sample of Swiss Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 7. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Efficacy of metamizole versus ibuprofen and a short educational intervention versus standard care in acute and subacute low back pain: a study protocol of a randomised, multicentre, factorial trial (EMISI trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of metamizole versus ibuprofen and a short educational intervention versus standard care in acute and subacute low back pain: a study protocol of a randomised, multicentre, factorial trial (EMISI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction to Systematic Reviews and Meta-analyses of Therapeutic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to perform and write a systematic review and meta-analysis [e-chnr.org]
Safety Operating Guide
Navigating the Safe Disposal of Litalgin Components in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical aspect of laboratory management. Litalgin, a combination drug, contains the active ingredients Metamizole sodium, Pitofenone hydrochloride, and Fenpiverinium bromide. Proper disposal of these substances is paramount to protect personnel and the environment. This guide provides a comprehensive overview of the recommended disposal procedures for these components.
Key Disposal Recommendations
Disposal of the chemical components of this compound should always be in accordance with local, regional, and national regulations.[1][2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local hazardous waste regulations for complete and accurate classification.[1][2]
| Component | Disposal Method | Key Considerations |
| Metamizole Sodium | Dispose of contents/container to an approved waste disposal plant.[2][4] | Should not be released into the environment.[2][5] It is considered toxic to aquatic life with long-lasting effects.[6] |
| Pitofenone Hydrochloride | Must not be disposed of together with household garbage. Do not allow the product to reach the sewage system.[7] Disposal must be made according to official regulations.[7] | Avoid release into the environment.[3] |
| Fenpiverinium Bromide | Dispose of contents/container to an approved waste disposal plant.[1][8] Excess and expired materials should be offered to a licensed hazardous material disposal company.[9] | Do not let the product enter drains, other waterways, or soil.[1] May cause long-lasting harmful effects to aquatic life. |
Experimental Protocols for Accidental Release and Spillage
In the event of a spill or accidental release, the following general procedures should be followed:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5][10] Avoid breathing dust or vapors.[1][7][8]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] For liquid spills, absorb with inert material such as sand, earth, or vermiculite and place it into a suitable disposal container.[1][11] For solid spills, sweep or vacuum up the material and place it in a suitable, closed container for disposal.[1][2][5]
-
Environmental Precautions: Avoid discharge into drains, water courses, or onto the ground.[1][9][12] If a significant spill occurs, local authorities should be advised.[12]
-
Cleaning: After the material has been collected, clean the affected area thoroughly.[12] Contaminated clothing should be removed and washed before reuse.[1][8]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound components in a laboratory environment.
Caption: this compound Component Disposal Workflow
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. abmole.com [abmole.com]
- 4. msd.com [msd.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sds.staples.com [sds.staples.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
